Dilauryl peroxide
Description
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Properties
CAS No. |
2895-03-6 |
|---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-dodecylperoxydodecane |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
LGJCFVYMIJLQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOOCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Lauroyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl peroxide (LPO), a member of the diacyl organic peroxide family, is a crucial reagent and initiator in various chemical and industrial processes. Its utility is fundamentally linked to its distinct physical and chemical characteristics, particularly its thermal instability and ability to generate free radicals. This guide provides a comprehensive overview of the core physical and chemical properties of lauroyl peroxide, detailed experimental protocols for their characterization, and visualizations of its key chemical processes. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Core Physical and Chemical Properties
The fundamental properties of lauroyl peroxide are summarized in the tables below, providing a consolidated reference for its key characteristics.
Table 1: General and Physical Properties of Lauroyl Peroxide
| Property | Value | Source(s) |
| IUPAC Name | dodecanoyl dodecaneperoxoate | [1] |
| Synonyms | Dilauroyl peroxide, Dodecanoyl peroxide, LPO | [1][2][3] |
| CAS Number | 105-74-8 | [1][2][4] |
| EINECS Number | 203-326-3 | [1][3][5] |
| UN Number | 3106 | [1][6][7] |
| Chemical Formula | C₂₄H₄₆O₄ | [1][2][4] |
| Molecular Weight | 398.6 g/mol | [1][2][5] |
| Appearance | White, coarse powder, granules, or flakes with a faint, soapy odor. | [1][8][9] |
| Melting Point | 49 - 57 °C (120.2 - 134.6 °F) | [1][3][10][11] |
| Density | 0.91 - 0.923 g/cm³ at 20 °C | [12] |
| Bulk Density | 0.460 kg/m ³ | [5] |
Table 2: Solubility of Lauroyl Peroxide
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][8][10][13] |
| Alcohols (e.g., ethanol) | Slightly soluble | [10][11][13] |
| Organic Solvents (e.g., acetone, ether, chloroform, benzene) | Soluble | [4][10][11][14] |
| Oils | Soluble | [10][11] |
Table 3: Chemical and Reactivity Properties of Lauroyl Peroxide
| Property | Value | Source(s) |
| Active Oxygen Content | ~4.01% | [5] |
| Self-Accelerating Decomposition Temperature (SADT) | 50 °C | [15] |
| Half-life in Chlorobenzene | 10 hours at 61 °C 1 hour at 79 °C 0.1 hours at 99 °C | [16][17] |
| Decomposition Products | Carbon dioxide, lauric acid esters | [16] |
| Incompatibilities | Reducing agents, acids, bases, finely powdered metals, rust, heavy metal compounds. | [7][18] |
Key Chemical Processes and Mechanisms
Lauroyl peroxide's primary chemical utility stems from its thermal decomposition to produce free radicals. These radicals can then initiate further chemical reactions, most notably polymerization.
Thermal Decomposition
The peroxide bond (O-O) in lauroyl peroxide is weak and susceptible to homolytic cleavage upon heating. This process generates two lauroyloxy radicals. These radicals can then undergo further reactions, including decarboxylation to form undecyl radicals.
Free-Radical Polymerization Initiation
The radicals generated from the decomposition of lauroyl peroxide act as initiators for free-radical polymerization of vinyl monomers, such as vinyl chloride. The process involves the addition of the radical to a monomer unit, creating a new radical that can then propagate the polymer chain.
Experimental Protocols
Accurate characterization of lauroyl peroxide is essential for its safe handling and effective use. The following sections detail the methodologies for key experiments.
Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, exothermic decomposition onset temperature, and heat of decomposition of lauroyl peroxide.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of lauroyl peroxide into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The melting point is determined as the peak temperature of the endothermic event.
-
The exothermic onset temperature is determined by the intersection of the baseline and the tangent of the exothermic decomposition peak.
-
The heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
-
Analysis of Decomposition Kinetics using a Thermal Activity Monitor (TAM)
Objective: To determine the isothermal decomposition kinetics and calculate the half-life of lauroyl peroxide at various temperatures.
Methodology:
-
Sample Preparation: Place a precisely weighed sample of lauroyl peroxide (e.g., 50-100 mg) into a TAM ampoule.
-
Instrument Setup: Insert the sample ampoule into the TAM microcalorimeter, which is pre-equilibrated to the desired isothermal temperature.
-
Data Acquisition: Monitor the heat flow from the sample as a function of time. The experiment is continued until the heat flow returns to the baseline, indicating the completion of the decomposition.
-
Data Analysis:
-
The rate of decomposition is proportional to the measured heat flow.
-
The half-life (t₁/₂) at that temperature can be determined from the time it takes for the heat flow to decrease to half of its initial maximum value.
-
By conducting experiments at several different temperatures, the activation energy (Ea) for the decomposition can be calculated using the Arrhenius equation.
-
Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of lauroyl peroxide.
Methodology:
-
Sample Decomposition: Heat a known amount of lauroyl peroxide in a sealed vial at a temperature above its decomposition temperature for a specified time.
-
Sample Extraction: After cooling, dissolve the decomposition residue in a suitable organic solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Inject a small volume of the sample solution into the GC-MS instrument.
-
The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the column stationary phase.
-
The mass spectrometer fragments the separated components and provides a mass spectrum for each, which can be compared to a library of known spectra for identification.
-
Assay of Purity by Iodometric Titration
Objective: To determine the purity of a lauroyl peroxide sample by quantifying its active oxygen content.
Methodology:
-
Sample Preparation: Accurately weigh a sample of lauroyl peroxide and dissolve it in a suitable organic solvent (e.g., a mixture of acetic acid and chloroform).
-
Reaction with Iodide: Add an excess of a saturated potassium iodide (KI) solution to the sample. The peroxide will oxidize the iodide ions (I⁻) to iodine (I₂). The reaction should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent aerial oxidation of iodide.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Endpoint Detection: Use a starch indicator, which turns blue-black in the presence of iodine. The endpoint of the titration is reached when the blue-black color disappears.
-
Calculation: The purity of the lauroyl peroxide is calculated based on the amount of sodium thiosulfate solution used, which is stoichiometrically related to the amount of active oxygen in the sample.
Safety and Handling
Lauroyl peroxide is a strong oxidizing agent and is thermally sensitive. It can undergo self-accelerating decomposition if not stored and handled properly. Key safety considerations include:
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames. It should be kept separate from combustible and incompatible materials.[11]
-
Handling: Avoid friction, shock, and contamination. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, use an inert, moist, non-combustible absorbent material.
This technical guide provides a foundational understanding of the physical and chemical properties of lauroyl peroxide, essential for its safe and effective application in research and development. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Luperox® LP, 过氧化月桂酰 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 105-74-8: Lauroyl peroxide | CymitQuimica [cymitquimica.com]
- 5. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 6. echemi.com [echemi.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. Lauroyl peroxide | 105-74-8 | Benchchem [benchchem.com]
- 9. Lauroyl Peroxide Initiator for Polymerization â High Mountain [highmountainco.com]
- 10. Lauroyl peroxide | 105-74-8 [chemicalbook.com]
- 11. Lauroyl peroxide CAS#: 105-74-8 [m.chemicalbook.com]
- 12. Lauroyl peroxide | 105-74-8 [chemnet.com]
- 13. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]
- 14. sdlookchem.com [sdlookchem.com]
- 15. fishersci.be [fishersci.be]
- 16. yunno.net [yunno.net]
- 17. yunno.net [yunno.net]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Synthesis of Dilauroyl Peroxide from Lauroyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dilauroyl peroxide is a hazardous chemical that poses significant risks, including fire and explosion. This document is intended for informational purposes for qualified professionals in controlled laboratory or industrial settings. All procedures must be conducted with appropriate personal protective equipment (PPE), engineering controls, and a thorough understanding of the material's safety data sheet (SDS).
Introduction
Dilauroyl peroxide, also known as lauroyl peroxide (LPO), is a symmetrical organic peroxide with the chemical formula [CH₃(CH₂)₁₀CO]₂O₂.[1] It appears as a white, granular solid with a faint odor and is practically insoluble in water but soluble in many organic solvents.[2][3][4] Its primary industrial application is as a free-radical initiator for the polymerization of monomers like vinyl chloride and for curing unsaturated polyester (B1180765) resins.[4][5][6] It also finds use as a bleaching agent for fats, oils, and waxes.[3][7]
The synthesis of dilauroyl peroxide is most commonly achieved through the reaction of lauroyl chloride with a peroxide source, typically hydrogen peroxide or sodium peroxide, in the presence of a base.[1][3] This guide provides a detailed overview of the underlying chemical principles, experimental protocols, and critical safety considerations for this synthesis.
Chemical Principles
The core of the synthesis is a nucleophilic acyl substitution reaction. Two molecules of lauroyl chloride react with a peroxide dianion, which is formed in situ from hydrogen peroxide under basic conditions. The base, typically sodium or potassium hydroxide (B78521), serves two crucial roles: it deprotonates the hydrogen peroxide to form the more nucleophilic hydroperoxide and peroxide anions, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4][8]
The overall stoichiometry of the reaction is:
2 CH₃(CH₂)₁₀COCl + H₂O₂ + 2 NaOH → [CH₃(CH₂)₁₀CO]₂O₂ + 2 NaCl + 2 H₂O[4]
This reaction is typically performed in a biphasic system or in a solvent where the product can precipitate, facilitating its separation.[2][8] Careful control of temperature is critical to prevent the exothermic decomposition of both the hydrogen peroxide and the dilauroyl peroxide product.[9][10]
Data Summary
Physicochemical Properties of Dilauroyl Peroxide
| Property | Value | References |
| Molecular Formula | C₂₄H₄₆O₄ | [1][3] |
| Molecular Weight | 398.62 g/mol | [2][3][5] |
| Appearance | White, granular solid/powder with a faint soapy odor | [2][3][7] |
| Melting Point | 53-55 °C | [2][5] |
| Decomposition Temp. | 62 °C | [2] |
| Active Oxygen Content | 4.02% | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and chloroform | [2] |
Overview of Synthesis Conditions
| Parameter | Condition 1: Organic Solvent | Condition 2: Aqueous (Solvent-Free) | References |
| Reactants | Lauroyl Chloride, Hydrogen Peroxide, Base | Lauroyl Chloride, Hydrogen Peroxide, Base | [2][10] |
| Solvent | Petroleum Ether | Water (as reaction medium) | [2][10][11] |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | [2][10] |
| Temperature | Controlled, up to 45°C, then cooled | Low temperature (0 to 20°C) | [2][10] |
| Key Process Steps | 1. Dissolution of lauroyl chloride in solvent. 2. Addition of base. 3. Controlled addition of H₂O₂. 4. Cooling, crystallization, filtration. | 1. Continuous addition of reactants to a stirred vessel. 2. Maintain low temperature. 3. Withdrawal of reaction mixture. 4. Heating to melt product for separation. | [2][10] |
| Purity Achieved | High Purity | Up to 98.5% | [2][11] |
Experimental Protocols
Protocol 1: Synthesis in an Organic Solvent System
This protocol is based on a common laboratory-scale batch process.[2]
Materials:
-
Lauroyl chloride
-
Petroleum ether (or similar non-polar solvent)
-
Sodium hydroxide (aqueous solution)
-
Hydrogen peroxide (e.g., 6% aqueous solution)
-
Ice water
-
Reaction vessel with stirring and temperature control (e.g., jacketed reactor)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve lauroyl chloride in petroleum ether within the reaction vessel.
-
Begin vigorous stirring.
-
Slowly add the aqueous sodium hydroxide solution to the mixture.
-
Carefully introduce the 6% hydrogen peroxide solution for oxidation. The addition rate should be controlled to manage the exothermic reaction.
-
Allow the temperature to rise to, but not exceed, 45°C while maintaining vigorous stirring.
-
Once the reaction is complete, rapidly cool the mixture by adding ice water or using a cooling jacket.
-
Crystallization of dilauroyl peroxide will occur upon cooling.
-
Filter the resulting crystals from the solution with continued stirring.
-
Wash the collected crystals with water until the washings are neutral (pH 7).
-
Air-dry the final product carefully at a low temperature, away from heat and ignition sources.
Protocol 2: Aqueous (Solvent-Free) Continuous Process Principles
This outlines the principles of a continuous industrial process that avoids organic solvents.[10]
Materials:
-
Crude lauroyl chloride
-
Aqueous sodium hydroxide solution
-
Hydrogen peroxide (e.g., 1.0 to 3.0 wt% of total batch)
-
Hot water (70-90°C)
-
Stirred reaction vessel with cooling
-
Separator unit
Procedure:
-
Continuously feed lauroyl chloride, aqueous sodium hydroxide, and hydrogen peroxide into a stirred reaction vessel.
-
Maintain the internal temperature between 0°C and 20°C through efficient cooling.
-
The average residence time of the reactants in the vessel should be controlled, typically between 15 and 30 minutes.
-
Continuously withdraw the reaction mixture from the vessel.
-
Heat the withdrawn mixture by adding hot water (70-90°C). This raises the temperature above the melting point of dilauroyl peroxide (e.g., to 56-65°C).
-
Transfer the heated mixture to a separator, where the molten lauroyl peroxide can be separated from the aqueous phase.
Visualizations
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of dilauroyl peroxide.
Chemical Reaction Pathway
Caption: Reaction pathway for dilauroyl peroxide synthesis.
Safety Considerations
Dilauroyl peroxide is classified as an Organic Peroxide Type D and presents significant safety hazards.[9][12] All personnel must be thoroughly trained on its risks and proper handling procedures.
-
Fire and Explosion Hazard: The material is highly flammable and can be ignited by heat, sparks, or flames.[2] It is sensitive to shock when hot and containers may explode in a fire.[2] It must be stored away from heat, sunlight, and all sources of ignition.[12]
-
Self-Accelerating Decomposition: As an organic peroxide, it is thermally unstable and can undergo exothermic self-accelerating decomposition, especially if contaminated with incompatible materials like acids, bases, reducing agents, or metal salts.[9]
-
Handling: Use non-sparking tools and explosion-proof equipment.[9] Avoid creating dust.[12] Grounding and bonding are necessary during transfers to prevent static discharge.[9] Never return unused material to the original container.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and flame-retardant clothing.[12][13] In case of dust, use respiratory protection.[13]
-
Storage: Store in a cool, dry, well-ventilated area in the original container, isolated from combustible and incompatible materials.[4][6] The recommended storage temperature is often below ambient (e.g., 2-8°C).[4]
-
Spills and Disposal: In case of a spill, avoid creating dust. Sweep up with non-sparking tools and place in a container for disposal.[12] Disposal must be carried out in accordance with local, state, and federal regulations, often requiring dilution in a suitable solvent followed by incineration by a licensed facility.[9]
Conclusion
The synthesis of dilauroyl peroxide from lauroyl chloride is a well-established industrial process. The reaction's success hinges on the careful control of stoichiometry, temperature, and pH to maximize yield and purity while minimizing hazardous side reactions and product decomposition. Given the inherent instability and flammability of organic peroxides, a profound understanding of and adherence to strict safety protocols is paramount for all stages of synthesis, handling, and storage.
References
- 1. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]
- 2. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 3. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dilauroyl peroxide One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]
- 6. haihangchem.com [haihangchem.com]
- 7. Lauroyl peroxide | 105-74-8 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. arkema.com [arkema.com]
- 10. US4782189A - Process for the continuous preparation of lauroyl peroxide - Google Patents [patents.google.com]
- 11. CN101812005B - Production method of high-purity lauroyl peroxide - Google Patents [patents.google.com]
- 12. static.rapidonline.com [static.rapidonline.com]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Dilauroyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of dilauroyl peroxide (LPO). It details the radical-mediated pathways, presents key quantitative data from experimental studies, outlines common analytical protocols, and offers visualizations to clarify complex relationships. Understanding this mechanism is critical for its application as a polymerization initiator and for ensuring its safe handling and storage.[1]
Core Decomposition Mechanism
The thermal decomposition of dilauroyl peroxide is a multi-step process initiated by the homolytic cleavage of the weak oxygen-oxygen peroxide bond.[2] This process is highly sensitive to temperature and the surrounding solvent environment. Organic peroxides like LPO are thermally unstable and can undergo exothermic self-accelerating decomposition.[1]
The primary steps are as follows:
-
Initiation - Homolytic O-O Bond Scission: When heated, the LPO molecule undergoes homolysis of the peroxide bond to form two lauroyloxy radicals (C₁₁H₂₃COO•). This is the rate-determining step of the decomposition.
-
Cage Dynamics: The newly formed radical pair is initially confined within a "cage" of solvent molecules.[3] Within this cage, two competing processes occur:
-
Diffusion and Secondary Reactions: Radicals that escape the solvent cage can participate in several reactions:
-
Combination (Dimerization): Two undecyl radicals can combine to form docosane (B166348) (C₂₂H₄₆).[3]
-
Disproportionation: An undecyl radical can abstract a hydrogen atom from another, resulting in the formation of undecane (B72203) (C₁₁H₂₄) and undecene (C₁₁H₂₂). The ratio of disproportionation to combination for these radicals is approximately 0.2.[3]
-
Solvent Interaction: The free radicals can abstract hydrogen atoms from solvent molecules, leading to the formation of undecane and solvent-derived radicals.
-
The overall mechanism is illustrated in the diagram below.
Quantitative Data: Kinetics and Thermodynamics
The thermal stability and decomposition rate of LPO are quantified by its kinetic and thermodynamic parameters. These values are crucial for predicting reaction times and assessing thermal hazards. The activation energy for decomposition is notably influenced by the physical state and the presence of other substances.[4][5]
| Parameter | Value | Conditions / Notes | Source |
| Activation Energy (Eₐ) | 128.54 kJ/mol | General value for chemical processes. | [6] |
| ~117-163 kJ/mol (28-39 kcal/mol) | Apparent Eₐ for decomposition above melting point. | [5] | |
| 124.47 kJ/mol | In the presence of 1 N HNO₃. | [4][7] | |
| 126.14 kJ/mol | In the presence of 6 N HNO₃. | [4][7] | |
| 107.78 kJ/mol | In the presence of 12 N HNO₃. | [4][7] | |
| Heat of Decomposition (ΔHₐ) | ~326 kJ/mol (78 kcal/mol) | Estimated value. | [5] |
| Decomposition Temperature | 62 °C | Temperature at which decomposition is significant. | [6] |
| Self-Accelerating Decomposition Temp. (SADT) | 50 °C | Lowest temperature at which self-accelerating decomposition may occur. | [1] |
Experimental Protocols
A variety of analytical techniques are employed to study the thermal decomposition of LPO, from characterizing its thermal behavior to identifying transient radical intermediates and stable end-products.
Differential Scanning Calorimetry (DSC) and Thermal Activity Monitors (TAM) are essential for evaluating thermal hazards.[4][8] DSC measures the heat flow associated with thermal transitions as a function of temperature, while TAM measures heat production rates under isothermal conditions.[4]
-
Objective: To determine key safety parameters like onset temperature (T₀), heat of decomposition (ΔHₐ), and isothermal time to maximum rate (TMRiso).[4]
-
DSC Protocol:
-
A small, precisely weighed sample of LPO (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated in the DSC cell at a constant rate (e.g., 2-10 °C/min).
-
The differential heat flow between the sample and reference is recorded against temperature.
-
The onset temperature of the exothermic decomposition peak and the integrated area of the peak (ΔHₐ) are calculated from the resulting thermogram.
-
-
TAM III Protocol:
-
A sample of LPO is placed in an ampoule and lowered into the calorimeter, which is held at a constant isothermal temperature (e.g., 50, 60, 70 °C).[4]
-
The heat flow (in W/g) from the sample is measured over time.[4]
-
The time to reach the maximum rate of heat evolution (TMRiso) is determined, providing critical data for assessing runaway reaction potential.[4]
-
Gas Chromatography/Mass Spectrometry (GC/MS) is used to separate, identify, and quantify the stable products formed during decomposition.
-
Objective: To identify products such as undecyl laurate, docosane, undecane, and undecene.
-
Protocol:
-
A solution of LPO in a suitable solvent (e.g., a high-boiling hydrocarbon) is heated for a specific time and temperature to achieve decomposition.[3]
-
The resulting solution is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-WAX).[4]
-
The column separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 20°C/min to 250°C, holding for 15 minutes.[4]
-
As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
-
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct or indirect detection of the transient radical intermediates (lauroyloxy and undecyl radicals) that drive the decomposition mechanism.
-
Objective: To detect and identify the free radicals generated during thermolysis.
-
Protocol (Spin Trapping):
-
Since the primary radicals are highly reactive and short-lived, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the LPO solution.[9]
-
The solution is heated in the resonant cavity of the ESR spectrometer.
-
As LPO decomposes, the transient radicals react with the spin trap to form a more stable radical adduct.[10][11]
-
The ESR spectrometer detects the absorption of microwave radiation by this stable radical adduct in the presence of a strong magnetic field.
-
The resulting ESR spectrum, characterized by its hyperfine splitting constants, provides a "fingerprint" that can be used to identify the original transient radical that was trapped.[11]
-
References
- 1. arkema.com [arkema.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thermal Hazard Evaluation of Lauroyl Peroxide Mixed with Nitric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iafss.org [publications.iafss.org]
- 6. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stability of lauroyl peroxide by isoconversional kinetics evaluation and finite element analysis - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. ESR spin trapping investigation on peroxynitrite decomposition: no evidence for hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Solubility of Dilauroyl Peroxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dilauroyl peroxide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of solubility. This allows researchers to ascertain precise solubility values under their specific experimental conditions.
Introduction to Dilauroyl Peroxide
Dilauroyl peroxide (also known as lauroyl peroxide) is an organic peroxide widely used as a radical initiator in polymerization processes, a curing agent for resins, and a bleaching agent for oils, fats, and waxes.[1][2][3] Its solubility in organic solvents is a critical parameter for its effective application in various chemical processes, influencing reaction kinetics, product purity, and process safety.
Data Presentation: Solubility of Dilauroyl Peroxide
While exact quantitative solubility data is not widely published, the following table summarizes the qualitative solubility of dilauroyl peroxide in a range of common organic solvents as reported in various chemical literature and safety data sheets. It is generally characterized as being soluble in most organic solvents, with poor solubility in polar solvents like water.[4][5][6]
| Solvent | IUPAC Name | Polarity | Solubility |
| Acetone | Propan-2-one | Polar aprotic | Easily soluble[2][7][8] |
| Chloroform | Trichloromethane | Polar aprotic | Easily soluble[2][7] |
| Benzene | Benzene | Nonpolar | Soluble[9] |
| Toluene | Toluene | Nonpolar | Partly soluble[10] |
| Hexane | Hexane | Nonpolar | Partly soluble[10] |
| Ethanol | Ethanol | Polar protic | Slightly soluble[1][5][6] |
| Ether (Diethyl ether) | Ethoxyethane | Polar aprotic | Soluble[8] |
| Oils | - | Nonpolar | Soluble[1][5][6] |
| Water | Water | Polar protic | Insoluble (<0.1 mg/L at 20 °C)[11] |
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like dilauroyl peroxide in an organic solvent. This method is robust and can be adapted for various solvent-solute systems.
Principle
A saturated solution of the solute in the chosen solvent is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility can then be calculated and expressed in various units, such as g/100 mL or mol/L.
Materials and Apparatus
-
Dilauroyl peroxide (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath (e.g., water bath or incubator) with shaker
-
Volumetric flasks and pipettes
-
Glass vials or flasks with airtight screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or watch glass
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of dilauroyl peroxide to a glass vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath equipped with a shaker and agitate the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear saturated solution) using a pre-heated or -cooled syringe to match the temperature of the solution, to avoid precipitation or dissolution during transfer.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or watch glass. This step is critical to remove any undissolved microcrystals.
-
-
Evaporation and Drying:
-
Place the evaporating dish in a well-ventilated fume hood and allow the solvent to evaporate at a controlled temperature. For volatile solvents, this can be done at ambient temperature. For less volatile solvents, gentle heating in a drying oven may be necessary, ensuring the temperature is well below the decomposition temperature of dilauroyl peroxide (self-accelerating decomposition temperature is approximately 50°C).
-
Once the solvent has completely evaporated, transfer the evaporating dish to a drying oven set at a temperature that will not cause decomposition of the peroxide (e.g., 40°C) to remove any residual solvent.
-
Dry the dish to a constant weight, meaning the weight does not change significantly between consecutive measurements after cooling in a desiccator.
-
-
Gravimetric Measurement and Calculation:
-
After cooling the evaporating dish to room temperature in a desiccator, weigh it on an analytical balance.
-
The mass of the dissolved dilauroyl peroxide is the final weight of the dish with the residue minus the initial tare weight of the empty dish.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
References
- 1. chembk.com [chembk.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Lauroyl peroxide CAS#: 105-74-8 [m.chemicalbook.com]
- 4. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 5. Dilauroyl peroxide One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 8. CAS 105-74-8: Lauroyl peroxide | CymitQuimica [cymitquimica.com]
- 9. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 10. Dilauroyl peroxide, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. arkema.com [arkema.com]
An In-depth Technical Guide to the Mechanism of Action of Dilauroyl Peroxide as a Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroyl peroxide (LPO), a member of the diacyl peroxide family, is a widely utilized radical initiator in various chemical processes, most notably in free-radical polymerization. Its predictable decomposition kinetics and efficacy in initiating the polymerization of a range of monomers make it a valuable tool in the synthesis of polymers for industrial and biomedical applications. This technical guide provides a comprehensive overview of the mechanism of action of dilauroyl peroxide, its decomposition kinetics, methods for its characterization, and its emerging applications in the field of drug delivery.
Core Mechanism of Action: Radical Generation
The primary function of dilauroyl peroxide as a radical initiator lies in its ability to undergo homolytic cleavage of the weak oxygen-oxygen peroxide bond upon thermal or photochemical stimulation. This decomposition process generates highly reactive lauroyloxy radicals (C₁₁H₂₃COO•), which are the primary initiating species.
Thermal Decomposition
Thermal energy is the most common method to induce the decomposition of dilauroyl peroxide. The process begins with the scission of the O-O bond, a step that is highly dependent on temperature. The resulting lauroyloxy radicals can then undergo further reactions, including decarboxylation to form undecyl radicals (C₁₁H₂₃•). Both the lauroyloxy and undecyl radicals are capable of initiating polymerization.[1]
The overall decomposition can be represented by the following scheme:
(C₁₁H₂₃COO)₂ → 2 C₁₁H₂₃COO• C₁₁H₂₃COO• → C₁₁H₂₃• + CO₂
dot graph a { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];
} . Figure 1: Thermal decomposition of dilauroyl peroxide.
Photochemical Decomposition
Although less common in industrial applications, dilauroyl peroxide can also be decomposed by photochemical means, typically through irradiation with ultraviolet (UV) light. The energy from the photons is absorbed by the peroxide bond, leading to its homolytic cleavage and the formation of lauroyloxy radicals. The subsequent reactions are similar to those in thermal decomposition.
Initiation of Polymerization
Once generated, the free radicals (lauroyloxy or undecyl radicals) readily react with monomer units, such as vinyl chloride or methyl methacrylate, to initiate the polymerization process. This initiation step involves the addition of the radical to the monomer's double bond, forming a new, larger radical species. This new radical can then propagate by adding to another monomer, leading to the growth of a polymer chain.[2]
The initiation process can be summarized as follows, where R• represents the initiating radical and M is the monomer:
R• + M → RM•
dot graph b { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead="normal"];
} . Figure 2: Initiation and propagation steps of free-radical polymerization.
Quantitative Data on Decomposition Kinetics
The rate of decomposition of dilauroyl peroxide is a critical parameter that influences the rate of polymerization and the properties of the resulting polymer. This rate is typically quantified by the first-order rate constant (k_d) and the half-life (t_½) at a given temperature.
| Temperature (°C) | Half-life (t_½) in Chlorobenzene | Reference |
| 61 | 10 hours | [3] |
| 79 | 1 hour | [3] |
| 99 | 0.1 hour | [3] |
The activation energy (Ea) for the thermal decomposition of dilauroyl peroxide has been reported to be approximately 128.54 kJ/mol.[4] The rate of decomposition is also influenced by the solvent, with different solvents affecting the rate of both the primary homolytic dissociation and secondary induced decomposition processes.[5]
| Solvent | Rate Constant (k_d) x 10⁵ (s⁻¹) at 80.2 °C |
| Benzene | 1.39 |
| Carbon Tetrachloride | 1.33 |
| Cyclohexane | 1.25 |
Initiator Efficiency
Not all radicals generated from the decomposition of dilauroyl peroxide initiate a polymer chain. Some radicals may undergo side reactions, such as recombination or disproportionation, within the "solvent cage" before they can diffuse apart and react with a monomer. The initiator efficiency (ƒ) is a measure of the fraction of radicals that successfully initiate polymerization. For dilauroyl peroxide, the initiator efficiency in styrene (B11656) polymerization has been reported to be approximately 0.57.
Applications in Drug Development
The ability of dilauroyl peroxide to initiate polymerization under relatively mild conditions has led to its exploration in the synthesis of polymeric drug delivery systems. These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.
Synthesis of Core-Shell Nanoparticles for Drug Encapsulation
Dilauroyl peroxide can be used as an initiator in emulsion or miniemulsion polymerization to create core-shell nanoparticles. In this process, a hydrophobic monomer, the drug, and the initiator are emulsified in an aqueous phase. Polymerization is then initiated, forming a polymer shell around the drug-containing core. This technique allows for the encapsulation of a wide variety of therapeutic molecules.
dot graph c { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];
} . Figure 3: Workflow for the synthesis of drug-loaded core-shell nanoparticles.
Polymerization-Induced Self-Assembly (PISA)
PISA is a powerful technique for the one-pot synthesis of block copolymer nano-objects of various morphologies (spheres, worms, or vesicles). Dilauroyl peroxide can be employed as a conventional radical initiator in PISA formulations to polymerize a soluble monomer from a macro-chain transfer agent. As the second block grows, it becomes insoluble and drives the self-assembly process, simultaneously encapsulating a drug that is present in the reaction medium.[6][7]
Experimental Protocols
Determination of Dilauroyl Peroxide Concentration by Iodometric Titration
This method is used to determine the concentration of the peroxide, which is essential for calculating the rate of decomposition.
Materials:
-
Dilauroyl peroxide sample
-
Glacial acetic acid
-
Potassium iodide (KI) solution (e.g., 1 M)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Erlenmeyer flasks
-
Buret
-
Pipettes
Procedure:
-
Accurately weigh a sample of dilauroyl peroxide into an Erlenmeyer flask.
-
Add a sufficient volume of glacial acetic acid to dissolve the sample.
-
Add an excess of potassium iodide solution to the flask. The peroxide will oxidize the iodide ions to iodine, resulting in a yellow-brown solution. (C₁₁H₂₃COO)₂ + 2I⁻ + 2H⁺ → 2C₁₁H₂₃COOH + I₂
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of a starch-iodine complex.
-
Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of dilauroyl peroxide in the original sample based on the stoichiometry of the reactions.
Determination of Initiator Efficiency by Gravimetric Analysis
This protocol outlines a method to determine the initiator efficiency by measuring the yield of polymer formed.
Materials:
-
Monomer (e.g., styrene or methyl methacrylate), purified to remove inhibitors
-
Dilauroyl peroxide
-
Solvent (e.g., benzene, toluene)
-
Reaction vessel with a means for degassing and temperature control
-
Precipitating agent (e.g., methanol, ethanol)
-
Filter paper or fritted glass funnel
-
Drying oven
-
Analytical balance
Procedure:
-
Prepare a solution of the monomer and a known concentration of dilauroyl peroxide in the chosen solvent in the reaction vessel.
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Immerse the reaction vessel in a constant temperature bath for a predetermined time. The reaction time should be short enough to ensure a low monomer conversion (typically <10%).
-
Stop the reaction by rapidly cooling the vessel and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (precipitating agent).
-
Collect the precipitated polymer by filtration using a pre-weighed filter paper or funnel.
-
Wash the polymer with the precipitating agent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the dried polymer to determine the polymer yield.
-
The initiator efficiency (ƒ) can be calculated using the following equation, which requires knowledge of the rate of polymerization (Rp), the rate constant for decomposition of the initiator (kd), the initial initiator concentration ([I]₀), and the rate constant for propagation (kp):
ƒ = (2 * Rp) / (kp * [M] * (2 * kd * [I]₀)⁰.⁵)
Alternatively, a simplified estimation can be made by comparing the moles of polymer chains formed (calculated from the polymer yield and number-average molecular weight, Mn, determined by techniques like Gel Permeation Chromatography) to the moles of radicals generated.
dot graph d { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];
} . Figure 4: Experimental workflow for determining initiator efficiency.
Conclusion
Dilauroyl peroxide is a versatile and efficient radical initiator with a well-understood mechanism of action. Its predictable thermal decomposition kinetics make it a valuable tool for controlling polymerization reactions in both industrial and research settings. The growing interest in polymeric drug delivery systems has opened up new avenues for the application of dilauroyl peroxide in the synthesis of sophisticated nanocarriers for therapeutic agents. A thorough understanding of its decomposition behavior and initiator efficiency is crucial for the rational design and successful implementation of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. usptechnologies.com [usptechnologies.com]
- 3. Acetonyl Peroxy and Hydroperoxy Self- and Cross-Reactions: Temperature-Dependent Kinetic Parameters, Branching Fractions, and Chaperone Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Decomposition of Dilauroyl Peroxide: Half-Life and Activation Energy
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the thermal decomposition characteristics of dilauroyl peroxide (LPO), a widely used organic peroxide. The document focuses on two critical parameters for its safe handling and application as a radical initiator: half-life temperature and activation energy.
Thermal Decomposition Overview
Dilauroyl peroxide (CAS No: 105-74-8) is an organic peroxide characterized by a relatively weak oxygen-oxygen bond.[1] This bond undergoes homolytic cleavage upon heating, generating two lauroyloxy radicals.[1] These radicals are effective initiators for free-radical polymerization in the production of polymers such as polyvinyl chloride (PVC) and acrylics.[1][2] The rate of this decomposition is highly dependent on temperature, a relationship quantified by its half-life and activation energy. Organic peroxides are thermally unstable and can undergo exothermic self-accelerating decomposition.[3]
Half-Life Temperature Data
The half-life (t½) is the time required for 50% of a quantity of peroxide to decompose at a specific temperature.[4] This parameter is crucial for selecting the appropriate initiator for a given polymerization process, as it dictates the reaction temperature and rate.[1] The reactivity of dilauroyl peroxide is typically expressed by its half-life at various temperatures in a standardized solvent.[2]
The following table summarizes the half-life data for dilauroyl peroxide in a chlorobenzene (B131634) solvent.
| Half-Life (t½) | Temperature (°C) | Temperature (°F) |
| 10 hours | 61 | 142 |
| 1 hour | 79 | 174 |
| 0.1 hour (6 minutes) | 99 | 210 |
| 1 minute | 117 | 243 |
| Data sourced from references[2][4]. |
Activation Energy (Ea)
The activation energy (Ea) is the minimum amount of energy required to initiate the decomposition of the peroxide. It governs the sensitivity of the decomposition rate to changes in temperature. A study has reported the activation energy for dilauroyl peroxide to be 128.54 kJ/mol.[5]
| Parameter | Value |
| Activation Energy (Ea) | 128.54 kJ/mol |
| Data sourced from reference[5]. |
Experimental Protocols
The determination of half-life and activation energy involves kinetic studies of the peroxide's thermal decomposition. The following is a generalized protocol based on common methodologies for organic peroxides.[6][7]
Objective
To determine the first-order rate constant (k), half-life (t½), and activation energy (Ea) of dilauroyl peroxide at various temperatures.
Materials and Equipment
-
Materials: Dilauroyl peroxide (LPO), high-purity inert solvent (e.g., monochlorobenzene[4]), quenching solvent (e.g., cold isopropanol/acetic acid), potassium iodide (KI), standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, starch indicator.
-
Equipment: Constant temperature bath or oil bath with precise temperature control (±0.1°C), reaction vials or flask, volumetric glassware, burette, analytical balance, stopwatch, ice bath.
-
Instrumentation (Alternative Method): Differential Scanning Calorimetry (DSC) or Thermal Activity Monitor (TAM).[8]
Procedure: Half-Life Determination (Isothermal Method)
-
Solution Preparation: Prepare a dilute solution of dilauroyl peroxide (e.g., 0.1 mol/L) in the chosen inert solvent, such as monochlorobenzene.[4][6]
-
Reaction Setup: Dispense equal, known volumes of the LPO solution into several reaction vials.[6] Securely cap the vials to prevent solvent evaporation.
-
Initial Sample (t=0): Take one vial as the initial sample before heating to determine the initial peroxide concentration.[6]
-
Incubation: Place the remaining vials simultaneously into the constant temperature bath set to the desired experimental temperature (e.g., 61°C).[6]
-
Sampling: At predetermined, regular time intervals, remove one vial from the bath and immediately quench the decomposition reaction by placing it in an ice bath.[6]
-
Analysis (Iodometric Titration): Determine the concentration of the remaining dilauroyl peroxide in each quenched sample. A common method is iodometric titration, which involves reacting the peroxide with an excess of potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution.[6]
Data Analysis: Half-Life
-
The thermal decomposition of diacyl peroxides typically follows first-order kinetics.[6]
-
Plot the natural logarithm of the peroxide concentration (ln[LPO]) versus time (t) for the data collected at a constant temperature.
-
The plot should yield a straight line, and the rate constant (k) for that temperature is the negative of the slope.[6]
-
Equation: ln[LPO]t = -kt + ln[LPO]₀
-
-
Calculate the half-life (t½) using the following equation:[7]
-
Equation: t½ = 0.693 / k
-
Procedure: Activation Energy Determination
-
Repeat the half-life determination procedure (Sections 4.3 and 4.4) at several different temperatures (e.g., at least 3-4 temperatures, such as 60°C, 70°C, and 80°C). This will yield a different rate constant (k) for each temperature.
-
Use the Arrhenius equation to determine the activation energy.
-
Equation: k = A * e^(-Ea/RT)
-
Where:
-
k = rate constant
-
A = pre-exponential factor
-
Ea = activation energy
-
R = ideal gas constant (8.314 J/mol·K)
-
T = absolute temperature (in Kelvin)
-
-
-
To solve for Ea, plot ln(k) versus the reciprocal of the absolute temperature (1/T). This is known as an Arrhenius plot.
-
The plot should yield a straight line with a slope equal to -Ea/R.[8] Calculate Ea from the slope.
Visualization of Thermal Decomposition Principles
The following diagram illustrates the relationship between the key parameters governing the thermal decomposition of dilauroyl peroxide.
Caption: Relationship between temperature, activation energy, and half-life.
References
- 1. nbinno.com [nbinno.com]
- 2. SHANDONG LONGHUI CHEMICAL CO., LTD [longhui-chem.com]
- 3. arkema.com [arkema.com]
- 4. pergan.com [pergan.com]
- 5. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Thermal Hazard Evaluation of Lauroyl Peroxide Mixed with Nitric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Determining Active Oxygen Content in Dilauroyl Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the active oxygen content in dilauroyl peroxide. The focus is on the widely accepted iodometric titration method, offering detailed experimental protocols, data presentation, and visual representations of the chemical pathways and workflows.
Introduction
Dilauroyl peroxide (LPO) is a diacyl organic peroxide widely used as a polymerization initiator, a curing agent for resins, and in various pharmaceutical and cosmetic formulations. The active oxygen content is a critical quality parameter, as it directly relates to the peroxide's reactivity and potency. Accurate determination of this value is essential for ensuring process efficiency, product quality, and safety. The theoretical active oxygen content of pure dilauroyl peroxide (C₂₄H₄₆O₄, Molar Mass: 398.62 g/mol ) is approximately 4.01%.[1]
This guide details the principles and practical application of iodometric titration for the assay of dilauroyl peroxide.
Principle of Iodometric Titration
The determination of active oxygen in dilauroyl peroxide is based on an iodometric titration, a classic redox titration method. The process involves two main chemical reactions:
-
Reaction of Peroxide with Iodide: Dilauroyl peroxide oxidizes iodide ions (I⁻) from a potassium iodide (KI) solution in an acidic medium to form iodine (I₂). A suitable organic solvent is required to dissolve the water-insoluble dilauroyl peroxide.[2][3]
-
Titration of Iodine with Thiosulfate (B1220275): The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of this blue color marks the complete consumption of iodine.[4][5]
The following diagram illustrates the chemical reaction pathway:
Caption: Chemical reactions in the iodometric titration of dilauroyl peroxide.
Experimental Protocol: Iodometric Titration
This protocol is based on established methods for organic peroxide analysis, such as ASTM E298, adapted for dilauroyl peroxide.[6][7]
Reagents and Materials
-
Dilauroyl Peroxide Sample
-
Solvent Mixture: Glacial acetic acid and chloroform (B151607) (3:2 v/v).[2] Alternatively, an isopropanol (B130326) and acetic acid mixture can be used.
-
Saturated Potassium Iodide (KI) Solution: Freshly prepared.
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution
-
Starch Indicator Solution (1%): Freshly prepared.
-
Deionized Water
-
Apparatus:
-
250 mL Erlenmeyer flask with a glass stopper
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
-
Procedure
-
Sample Preparation: Accurately weigh approximately 0.2 g of the dilauroyl peroxide sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of the acetic acid/chloroform solvent mixture to the flask. Swirl the flask gently to dissolve the sample completely.
-
Reaction with KI: Add 0.5 mL of the saturated potassium iodide solution to the flask. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[2]
-
Dilution: Add 30 mL of deionized water to the flask.
-
Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously. As the endpoint approaches, the brownish-yellow color of the iodine will fade to a pale straw color.
-
Indicator Addition: At this point, add about 2 mL of the starch indicator solution. The solution will turn a deep blue color.
-
Endpoint: Continue the titration dropwise with vigorous swirling until the blue color completely disappears, leaving a colorless solution. Record the volume of sodium thiosulfate solution used (A).
-
Blank Determination: Perform a blank titration by following the same procedure but without the dilauroyl peroxide sample. Record the volume of sodium thiosulfate solution used for the blank (B).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow:
Caption: Step-by-step workflow for the iodometric titration of dilauroyl peroxide.
Calculation of Active Oxygen Content
The active oxygen content is calculated using the following formula:
Active Oxygen (%) = [((A - B) × N × 8) / (W × 1000)] × 100
Where:
-
A = Volume of Na₂S₂O₃ solution used for the sample titration (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank titration (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
8 = Equivalent weight of active oxygen
-
W = Weight of the dilauroyl peroxide sample (g)
Data Presentation
The following table provides an example of typical data obtained from the iodometric titration of dilauroyl peroxide.
| Sample ID | Sample Weight (g) | Na₂S₂O₃ Normality (N) | Sample Titration Volume (A) (mL) | Blank Titration Volume (B) (mL) | Calculated Active Oxygen (%) |
| LPO-001 | 0.2015 | 0.1002 | 10.10 | 0.05 | 4.00 |
| LPO-002 | 0.1998 | 0.1002 | 10.02 | 0.05 | 4.01 |
| LPO-003 | 0.2033 | 0.1002 | 10.18 | 0.05 | 4.01 |
Alternative and Confirmatory Methods
While iodometric titration is the most common method, other analytical techniques can be employed for the determination of active oxygen or for the assay of dilauroyl peroxide:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the direct quantification of dilauroyl peroxide, providing high specificity and sensitivity.
-
Spectrophotometry: Colorimetric methods can be used for the determination of low levels of peroxides.[8]
-
Permanganate (B83412) Titration: In some cases, titration with potassium permanganate can be used, although it may be more susceptible to interferences from organic materials.[9]
Conclusion
The accurate determination of active oxygen content is paramount for the effective and safe use of dilauroyl peroxide. Iodometric titration provides a reliable and well-established method for this purpose. By following the detailed protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality and reactivity of their dilauroyl peroxide samples, ensuring consistency and safety in their applications.
References
- 1. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 2. Determination of Peroxide Value | Pharmaguideline [pharmaguideline.com]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. usptechnologies.com [usptechnologies.com]
- 5. Iodometry - Wikipedia [en.wikipedia.org]
- 6. infinitalab.com [infinitalab.com]
- 7. researchgate.net [researchgate.net]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. mt.com [mt.com]
Spectroscopic Data of Dilauroyl Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dilauroyl peroxide, a widely used organic peroxide. Due to the limited public availability of raw spectral data, this guide summarizes expected spectroscopic behavior based on known chemical principles and available reference information. It also outlines detailed experimental protocols for acquiring Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.
Core Spectroscopic Data
Infrared (IR) Spectroscopy Data
The IR spectrum of dilauroyl peroxide is dominated by the vibrations of its carbonyl groups and the long aliphatic chains.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C=O (Carbonyl) | ~1780 and ~1755 | Strong | Symmetric and Asymmetric Stretching |
| C-H (Alkyl) | 2955-2850 | Strong | Stretching |
| C-H (Alkyl) | 1470-1450 | Medium | Bending (Scissoring) |
| C-H (Alkyl) | 1375 | Medium-Weak | Bending (Methyl Umbrella) |
| C-O | 1150-1050 | Medium | Stretching |
| O-O (Peroxide) | 900-800 | Weak to Medium | Stretching |
Note: The peroxide (O-O) stretch is often weak and can be difficult to identify definitively in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectroscopy
The proton NMR spectrum of dilauroyl peroxide is expected to show signals corresponding to the protons of the lauroyl aliphatic chains.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| α-CH₂ (next to C=O) | 2.2 - 2.5 | Triplet (t) |
| β-CH₂ | 1.6 - 1.8 | Multiplet (m) |
| -(CH₂)₈- | 1.2 - 1.4 | Multiplet (m) |
| Terminal CH₃ | 0.8 - 1.0 | Triplet (t) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the different carbon environments within the dilauroyl peroxide molecule. A study on the ¹³C NMR spectra of diacyl peroxides indicates a downfield shift for the α-carbon relative to the peroxide group compared to non-peroxide analogs.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 160 - 170 |
| α-CH₂ (next to C=O) | 30 - 40 |
| Aliphatic Chain Carbons | 20 - 35 |
| Terminal CH₃ | ~14 |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality IR and NMR spectra of dilauroyl peroxide.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of solid dilauroyl peroxide.
Method: Attenuated Total Reflectance (ATR) FTIR is a suitable method for solid samples.
Instrumentation:
-
FTIR Spectrometer equipped with a diamond or germanium ATR crystal.
-
Sample press for ensuring good contact with the ATR crystal.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Preparation: Place a small amount of solid dilauroyl peroxide powder onto the ATR crystal.
-
Sample Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface. Ensure good contact for a strong signal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dilauroyl peroxide in solution.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of dilauroyl peroxide for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a good choice due to its ability to dissolve many organic compounds.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to reference the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Data Acquisition:
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A longer relaxation delay may be necessary for quantitative analysis, particularly for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the TMS signal.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like dilauroyl peroxide.
The Genesis of a Polymerization Pioneer: A Technical History of Dilauroyl Peroxide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the historical development, discovery, and multifaceted applications of dilauroyl peroxide.
This whitepaper delves into the core of dilauroyl peroxide, tracing its journey from early synthesis to its pivotal role in modern polymer chemistry and beyond. It provides a technical examination of its properties, synthesis methodologies, and the evolution of its applications, with a particular focus on its relevance to materials science and pharmaceutical development.
A Glimpse into the Past: The Dawn of Diacyl Peroxides
While the precise first synthesis of dilauroyl peroxide is not definitively documented in readily available literature, the groundwork for its discovery was laid in the mid-19th century. The pioneering work on diacyl peroxides can be traced back to B.C. Brodie in 1863 . His investigations into the reactions of silver peroxide with acid chlorides, published in Annalen der Chemie und Pharmacie, opened the door to the creation of this new class of organic compounds. Though Brodie's work focused on other diacyl peroxides, his methods established the fundamental chemistry for their synthesis. The first commercial production of dilauroyl peroxide began around 1941, driven by the burgeoning polymer industry.[1]
Synthesis and Manufacturing: From Laboratory Curiosity to Industrial Staple
The most common and enduring method for synthesizing dilauroyl peroxide involves the reaction of lauroyl chloride with a source of peroxide, typically hydrogen peroxide or sodium peroxide, in the presence of a base to neutralize the resulting hydrochloric acid.[2][3][4] The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial production has evolved from batch processes to more efficient continuous methods. These processes, often detailed in patent literature, focus on maximizing yield and purity while ensuring operational safety.[5][6] A typical modern synthesis involves the controlled addition of lauroyl chloride to an aqueous solution of hydrogen peroxide and sodium hydroxide (B78521), followed by purification steps such as washing and drying to obtain the final product.[2][5][6]
Physicochemical Properties and Decomposition Kinetics
Dilauroyl peroxide is a white, granular or flaky solid with a faint, soapy odor.[3][7] Its low solubility in water and good solubility in many organic solvents are key to its utility in various polymerization systems.[2][8][9][10] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C24H46O4 | [4][11] |
| Molecular Weight | 398.63 g/mol | [2][9][12] |
| Melting Point | 53-55 °C | [2][12] |
| Appearance | White flakes or powder | [12][13] |
| Solubility in Water | Insoluble | [2][8][9][10] |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, and oils | [2][8] |
| Active Oxygen Content | ~4.01% | [12] |
| Self-Accelerating Decomposition Temperature (SADT) | ~50 °C | [14] |
The utility of dilauroyl peroxide as a polymerization initiator is intrinsically linked to its thermal decomposition kinetics. The peroxide bond (O-O) is relatively weak and cleaves upon heating to generate two lauroyloxy radicals. This initiation step is the cornerstone of free-radical polymerization. The rate of decomposition is highly dependent on temperature and the solvent used. The half-life of dilauroyl peroxide at various temperatures in chlorobenzene (B131634) is summarized in Table 2.
| Temperature (°C) | Half-Life |
| 99 | 0.1 hours |
| 79 | 1 hour |
| 61 | 10 hours |
| Data from multiple sources.[12][15] |
Core Application: A Catalyst for Polymerization
The primary and most significant application of dilauroyl peroxide is as a free-radical initiator in the polymerization of various monomers.[11][13][16] It is particularly crucial in the production of:
-
Polyvinyl Chloride (PVC): Dilauroyl peroxide is a widely used initiator for the suspension and mass polymerization of vinyl chloride.[8][11][15]
-
Acrylics and Methacrylates: It serves as an effective initiator for the polymerization of acrylic monomers to produce materials like polymethyl methacrylate (B99206) (PMMA).[8][11][13][15]
-
Polyethylene (B3416737): Historically, it was used in the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (LDPE).[8][15]
The mechanism of polymerization initiation is a well-understood process, illustrated in the diagram below.
Evolving Roles: Beyond Polymerization
While its role in polymerization is paramount, the applications of dilauroyl peroxide have expanded over time. Its oxidizing properties have been harnessed in various industries:
-
Rubber Industry: It is used as a curing and cross-linking agent for rubber.[3][17]
-
Bleaching Agent: Dilauroyl peroxide has been employed as a bleaching agent for fats, oils, waxes, and flour.[3][7]
-
Cosmetics and Pharmaceuticals: It has found use in topical creams, often in combination with antibiotics, for the treatment of acne.[7][17]
-
Textile Industry: It can be used as a "burn-out" agent for acetate (B1210297) yarns.[3][7]
Experimental Protocols
Synthesis of Dilauroyl Peroxide (Illustrative Laboratory Scale)
This protocol is a generalized representation based on common laboratory synthesis methods.
Materials:
-
Lauroyl chloride
-
Hydrogen peroxide (6% aqueous solution)
-
Sodium hydroxide
-
Petroleum ether
-
Ice water
Procedure:
-
Dissolve lauroyl chloride in petroleum ether in a reaction vessel equipped with a stirrer and cooling bath.
-
Slowly add a pre-cooled solution of sodium hydroxide to the mixture while maintaining a low temperature.
-
Gradually introduce the 6% hydrogen peroxide solution to the reaction mixture, ensuring the temperature does not exceed 45°C.[2]
-
Stir the mixture vigorously for a specified period to ensure complete reaction.
-
Cool the reaction mixture by adding ice water to induce crystallization of the dilauroyl peroxide.[2]
-
Filter the resulting crystals and wash them with water until the filtrate is neutral.[2]
-
Air-dry the purified crystals.
Future Perspectives in Drug Development
While the direct use of dilauroyl peroxide as a therapeutic agent is limited, its role as a polymerization initiator is of significant interest to drug development professionals. The creation of polymer-based drug delivery systems, such as hydrogels and nanoparticles, often relies on free-radical polymerization.[18] The ability of dilauroyl peroxide to initiate polymerization under relatively mild conditions makes it a candidate for the encapsulation of sensitive drug molecules within polymer matrices for controlled release applications. Further research into biocompatible polymer systems initiated by dilauroyl peroxide could open new avenues for advanced drug delivery technologies.
Conclusion
From its theoretical underpinnings in the 19th century to its indispensable role in the modern chemical industry, dilauroyl peroxide has a rich and evolving history. Its predictable decomposition and efficacy as a free-radical initiator have cemented its importance in the production of a vast array of polymeric materials. As research continues, particularly in the realm of functional polymers for biomedical applications, the story of dilauroyl peroxide is far from over, promising new and innovative applications for this versatile molecule.
References
- 1. Lauroyl peroxide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 3. Dilauroyl peroxide One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]
- 5. US4782189A - Process for the continuous preparation of lauroyl peroxide - Google Patents [patents.google.com]
- 6. CN101812005B - Production method of high-purity lauroyl peroxide - Google Patents [patents.google.com]
- 7. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. echemi.com [echemi.com]
- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 11. nbinno.com [nbinno.com]
- 12. SHANDONG LONGHUI CHEMICAL CO., LTD [longhui-chem.com]
- 13. arkema.com [arkema.com]
- 14. lzaux.com [lzaux.com]
- 15. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 16. nbinno.com [nbinno.com]
- 17. Page loading... [guidechem.com]
- 18. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dilauroyl Peroxide as a Polymerization Initiator for PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroyl peroxide (LPO) is a widely utilized organic peroxide that serves as a free-radical initiator in the polymerization of various monomers, most notably vinyl chloride for the production of polyvinyl chloride (PVC).[1][2] Its popularity in suspension and mass polymerization techniques stems from its decomposition within a favorable temperature range, typically between 60°C and 80°C, which allows for controlled polymerization.[1][2] This controlled initiation is fundamental to achieving the desired molecular weight and structural integrity of the final PVC resin, which has a wide array of applications, from pipes (B44673) and window profiles to films and cables.[1][2]
These application notes provide detailed protocols and technical data for the use of dilauroyl peroxide in the suspension polymerization of vinyl chloride.
Data Presentation
The following tables summarize key quantitative data regarding the use of dilauroyl peroxide in PVC polymerization.
Table 1: Thermal Decomposition and Reactivity of Dilauroyl Peroxide
| Parameter | Value | Reference |
| CAS Number | 105-74-8 | [1] |
| Molecular Formula | C₂₄H₄₆O₄ | [1] |
| Appearance | White solid | [1] |
| Typical Polymerization Temperature | 60-80°C | [1][2] |
| Half-life (t½) at 61°C | 10 hours | |
| Half-life (t½) at 79°C | 1 hour | |
| Half-life (t½) at 99°C | 0.1 hour |
Table 2: Typical Initiator Concentration and Polymerization Rate
| Parameter | Value | Reference |
| Total Initiator Concentration Range | 0.005 - 0.5% by weight (based on monomer) | [3] |
| Maximum Polymerization Rate with LPO | ~8% conversion per hour | [4][5] |
| Time to reach ~80% conversion with LPO | ~13 hours | [4][5] |
Experimental Protocols
The following are representative protocols for the suspension polymerization of vinyl chloride using dilauroyl peroxide as an initiator. These protocols are based on information from scientific literature and patents and may require optimization for specific laboratory setups and desired polymer characteristics.
Protocol 1: Suspension Polymerization of Vinyl Chloride with Dilauroyl Peroxide (Standalone Initiator)
This protocol describes a laboratory-scale suspension polymerization of vinyl chloride using only dilauroyl peroxide as the initiator.
Materials:
-
Deionized water
-
Polyvinyl alcohol (PVA), 70-75% hydrolyzed
-
Dilauroyl peroxide (LPO)
-
Vinyl chloride monomer (VCM)
-
Antifouling agent (optional)
-
Chain transfer agent (optional, for molecular weight control)
Equipment:
-
High-pressure polymerization reactor with a stirrer, jacket for heating/cooling, and ports for charging reactants and monitoring temperature and pressure.
-
Vacuum pump
-
VCM charging system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Preparation: If necessary, coat the inside of the reactor with an antifouling agent to prevent polymer buildup.
-
Aqueous Phase Preparation: Charge the reactor with deionized water. The water-to-monomer ratio can vary, but a common starting point is 1.5:1 to 2:1 by weight.
-
Suspending Agent Addition: While stirring, add the polyvinyl alcohol to the deionized water to create a solution. A typical concentration is a 4 wt% solution of PVA in water.
-
Degassing: Seal the reactor and evacuate to remove oxygen, which can inhibit polymerization.
-
Initiator and Monomer Charging:
-
Introduce the desired amount of dilauroyl peroxide. A typical starting concentration is between 0.05 and 0.2 wt% based on the weight of the vinyl chloride monomer.
-
Charge the vinyl chloride monomer into the reactor.
-
-
Polymerization:
-
Begin vigorous stirring to disperse the vinyl chloride monomer into droplets within the aqueous phase.
-
Heat the reactor to the desired polymerization temperature, typically between 60°C and 70°C.
-
Maintain the temperature and stirring throughout the polymerization. The pressure inside the reactor will initially rise and then begin to drop as the monomer is converted to polymer.
-
The polymerization is typically stopped when a pressure drop of 1-2 bar is observed from the peak pressure, indicating a high level of conversion.
-
-
Termination and Work-up:
-
Cool the reactor to stop the polymerization.
-
Vent any unreacted vinyl chloride monomer in a safe and environmentally responsible manner.
-
Discharge the PVC slurry from the reactor.
-
Filter the slurry to separate the PVC particles from the aqueous phase.
-
Wash the PVC particles with deionized water to remove any residual suspending agent and other impurities.
-
Dry the PVC resin in an oven at a temperature below its glass transition temperature (around 80°C) until a constant weight is achieved.
-
Protocol 2: Suspension Polymerization of Vinyl Chloride with a Co-initiator System
This protocol is adapted from a patented process and utilizes a co-initiator system for potentially enhanced reactor efficiency.
Materials:
-
Deionized water
-
Polyvinyl alcohol (PVA), 4 wt% solution
-
Dilauroyl peroxide (LPO)
-
Diethylhexyl peroxodicarbonate (DEHPC)
-
Vinyl chloride monomer (VCM)
Procedure:
-
Reactor Preparation: Prepare the reactor as described in Protocol 1.
-
Initial Charge:
-
Polymerization:
-
Termination and Work-up:
Visualizations
Dilauroyl Peroxide Initiated PVC Polymerization Pathway
Caption: Free-radical polymerization of PVC initiated by dilauroyl peroxide.
Experimental Workflow for PVC Suspension Polymerization
Caption: Workflow for suspension polymerization of PVC.
References
- 1. asianpubs.org [asianpubs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. US3753966A - Process for preparing polyvinyl chloride by suspension polymerization - Google Patents [patents.google.com]
- 6. research.rug.nl [research.rug.nl]
- 7. JP5992417B2 - Method for producing polyvinyl chloride (PVC) resin - Google Patents [patents.google.com]
Application Notes and Protocol for the Use of Dilauroyl Peroxide in Acrylic Resin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acrylic resins are a versatile class of polymers widely utilized in various fields, including pharmaceuticals for drug delivery systems, medical devices, and dental applications. The synthesis of these resins is often achieved through free-radical polymerization, a process that requires a chemical initiator to commence the polymerization cascade. Dilauroyl peroxide (LPO), an organic peroxide, is a commonly employed initiator for the polymerization of acrylic and methacrylic monomers.[1][2][3][4] Its utility stems from its decomposition upon heating to generate free radicals, which in turn initiate the polymerization of monomer units.[1][3] This document provides a detailed protocol for the use of dilauroyl peroxide in the laboratory-scale synthesis of acrylic resins, with a focus on safety, experimental setup, and the influence of key parameters on the final polymer properties.
Mechanism of Action
Dilauroyl peroxide initiates free-radical polymerization through thermal decomposition. When heated, the relatively weak oxygen-oxygen bond in the peroxide cleaves homolytically to form two lauroyloxy radicals. These radicals can then react with acrylic monomer molecules, adding to the vinyl group and creating a new radical species. This new radical subsequently attacks another monomer, propagating the polymer chain.[3][5][6][7]
Data Presentation
The concentration of dilauroyl peroxide and the reaction temperature are critical parameters that influence the final properties of the synthesized acrylic resin, such as molecular weight, polydispersity index (PDI), and monomer conversion rate. The following table summarizes the general effects of varying these parameters.
| Parameter | Condition | Effect on Molecular Weight | Effect on Polydispersity Index (PDI) | Effect on Conversion Rate |
| Initiator Concentration | Increasing | Decreases[8] | May Increase | Increases |
| Decreasing | Increases | May Decrease | Decreases | |
| Reaction Temperature | Increasing | Decreases | May Increase | Increases |
| Decreasing | Increases | May Decrease | Decreases |
Experimental Protocol
This protocol outlines a general procedure for the solution polymerization of acrylic monomers using dilauroyl peroxide as the initiator.
Materials and Equipment:
-
Monomers: e.g., Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA) (inhibitor removed)
-
Initiator: Dilauroyl peroxide (LPO)[4]
-
Solvent: e.g., Toluene, Ethyl acetate
-
Chain Transfer Agent (optional): e.g., Dodecyl mercaptan
-
Reaction Vessel: Three-neck round-bottom flask
-
Reflux Condenser
-
Nitrogen Inlet
-
Mechanical Stirrer
-
Heating Mantle with Temperature Controller
-
Dropping Funnel
-
Thermometer
-
Ice Bath
Procedure:
-
Monomer Preparation: Remove the inhibitor from the acrylic monomers by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral, and then drying with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be fitted with a reflux condenser, a nitrogen inlet, a mechanical stirrer, and a thermometer.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the synthesis.
-
Solvent and Initial Monomer Charge: Add the solvent (e.g., toluene) to the reaction flask and begin stirring. A portion of the monomer mixture may be added to the initial charge.
-
Heating: Heat the solvent to the desired reaction temperature, typically between 60°C and 90°C for dilauroyl peroxide.[4]
-
Initiator and Monomer Feed: Dissolve the dilauroyl peroxide and the remaining monomer mixture in a suitable amount of solvent in the dropping funnel. Once the reaction temperature is stable, slowly add the monomer-initiator solution to the reaction flask over a period of 1-3 hours.[9]
-
Polymerization: After the addition is complete, continue to heat and stir the reaction mixture for an additional 2-4 hours to ensure high monomer conversion.
-
Cooling: After the polymerization period, cool the reaction mixture to room temperature using an ice bath.
-
Precipitation and Purification: Precipitate the synthesized acrylic resin by slowly pouring the polymer solution into a non-solvent (e.g., methanol, hexane) while stirring vigorously.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Safety Precautions
Dilauroyl peroxide is a hazardous substance and must be handled with extreme care.
-
Flammability and Explosion Hazard: It is a highly flammable solid and can be sensitive to shock and heat, potentially leading to explosive decomposition.[10] Keep away from heat, sparks, and open flames.[11][12][13]
-
Storage: Store in a cool, well-ventilated area, away from combustible materials and sources of ignition.[11][12]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated fume hood. Avoid creating dust.[12]
-
Incompatibility: Avoid contact with strong oxidizing agents, reducing agents, acids, bases, and metal salts, as these can cause decomposition.[11]
-
Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations. Never return unused material to the original container.[11]
Visualizations
Caption: Experimental workflow for acrylic resin synthesis.
Caption: Free-radical polymerization mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. Laurox Dilauroyl peroxide [nouryon.com]
- 3. nbinno.com [nbinno.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is Free Radical Polymerization? Mechanism and Applications [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. paint.org [paint.org]
- 10. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 11. arkema.com [arkema.com]
- 12. static.rapidonline.com [static.rapidonline.com]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
Application of Dilauroyl Peroxide in Curing Thermoset Composites: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroyl peroxide (DLP), a diaroyl peroxide, serves as an effective initiator for the free-radical polymerization of various thermoset resins, leading to the formation of highly cross-linked, durable composite materials. Its application is particularly relevant in processes requiring controlled initiation at moderate temperatures. This document provides detailed application notes and protocols for the use of dilauroyl peroxide in the curing of thermoset composites, with a focus on unsaturated polyester (B1180765) resins (UPR) and vinyl ester (VE) resins.
The curing of thermoset resins is a critical process that dictates the final mechanical, thermal, and chemical properties of the composite material.[1] The selection of an appropriate initiator and curing cycle is paramount to achieving the desired performance characteristics. Dilauroyl peroxide's decomposition kinetics make it suitable for a range of applications, from bulk molding compounds (BMC) and sheet molding compounds (SMC) to pultrusion and other molding processes.
Curing Mechanism
The curing of unsaturated polyester and vinyl ester resins is an exothermic process initiated by the decomposition of an organic peroxide, such as dilauroyl peroxide, to generate free radicals.[2][3] This process can be broadly categorized into hot curing and cold curing.
-
Hot Curing: In this process, the decomposition of the peroxide is initiated by the application of heat.[4] Typical temperatures for hot curing range from 80°C to 160°C.[2]
-
Cold Curing: For room temperature applications, accelerators are required to promote the decomposition of the peroxide and initiate the curing reaction.[4] Common accelerators include cobalt salts (e.g., cobalt octoate) and tertiary amines (e.g., N,N-dimethylaniline).[3][5][6]
The curing reaction proceeds through three main stages:
-
Initiation: Dilauroyl peroxide decomposes upon heating or in the presence of an accelerator to form lauroyl radicals.
-
Propagation: These free radicals attack the unsaturated double bonds within the polyester or vinyl ester chains and the reactive monomer (typically styrene), initiating a chain reaction that propagates the cross-linking process.
-
Termination: The growing polymer chains terminate by combination or disproportionation, resulting in a rigid, three-dimensional network.
Data Presentation: Influence of Dilauroyl Peroxide Concentration
Table 1: Effect of Dilauroyl Peroxide (DLP) Concentration on the Mechanical Properties of Polypropylene (B1209903) [7][8]
| DLP Concentration (wt%) | Tensile Strength at Yield (MPa) | Tensile Strength at Break (MPa) | Elongation at Break (%) |
| 0.00 | 34.5 | 28.0 | 12.5 |
| 0.01 | 35.0 | 28.5 | 13.0 |
| 0.02 | 35.5 | 29.0 | 13.5 |
| 0.04 | 36.0 | 29.5 | 14.0 |
| 0.06 | 37.0 | 30.5 | 15.0 |
| 0.08 | 36.5 | 30.0 | 14.5 |
| 0.10 | 36.0 | 29.5 | 14.0 |
Table 2: Effect of Dilauroyl Peroxide (DLP) Concentration on the Thermal Properties of Polypropylene [7][8]
| DLP Concentration (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Crystallinity (%) |
| 0.00 | 165.2 | 113.1 | 5.82 |
| 0.01 | 165.5 | 113.3 | 6.25 |
| 0.02 | 165.8 | 113.5 | 6.50 |
| 0.04 | 166.1 | 113.8 | 6.80 |
| 0.06 | 166.5 | 114.2 | 7.10 |
| 0.08 | 166.2 | 113.9 | 6.95 |
| 0.10 | 165.9 | 113.6 | 6.70 |
Note: The data presented above is for polypropylene and should be considered as indicative for thermoset composites. The optimal concentration of dilauroyl peroxide for UPR and VE resins should be determined experimentally.
Experimental Protocols
Materials and Equipment
-
Resin: Unsaturated Polyester (UPR) or Vinyl Ester (VE) resin
-
Initiator: Dilauroyl Peroxide (DLP)
-
Accelerator (for cold cure): Cobalt Octoate (e.g., 6% solution) or N,N-dimethylaniline (DMA)
-
Reinforcement: Glass fiber, carbon fiber, or other appropriate reinforcement
-
Mold: Appropriate for the desired composite shape
-
Mixing containers and stirrers
-
Vacuum oven or press with heating capabilities
-
Differential Scanning Calorimeter (DSC) for cure analysis
-
Universal Testing Machine for mechanical property testing
Protocol for Hot Curing of a UPR/Glass Fiber Composite
This protocol outlines a general procedure for the hot curing of a UPR composite. The optimal parameters may vary depending on the specific resin system and desired properties.
-
Preparation of the Resin Mixture:
-
In a suitable container, weigh the desired amount of UPR resin.
-
Add the desired concentration of dilauroyl peroxide (typically 1-2 phr, parts per hundred resin) to the resin.
-
Mix thoroughly until the DLP is completely dissolved. Avoid introducing excessive air bubbles.
-
-
Lamination:
-
Apply a release agent to the mold surface.
-
Place a layer of glass fiber reinforcement into the mold.
-
Pour a portion of the resin mixture over the reinforcement, ensuring complete wet-out.
-
Repeat with additional layers of reinforcement and resin until the desired thickness is achieved.
-
Use a roller to consolidate the laminate and remove any entrapped air.
-
-
Curing:
-
Place the mold in a preheated oven or press.
-
Cure Schedule: A typical cure schedule for a UPR system with dilauroyl peroxide might be 80-100°C for 1-2 hours. For thicker parts, a ramp-up to the cure temperature may be necessary to control the exotherm.
-
Post-Curing: To enhance the mechanical properties and achieve a higher degree of cure, a post-cure at a higher temperature (e.g., 120-140°C) for 2-4 hours is often recommended.[9]
-
-
Demolding and Characterization:
-
Allow the mold to cool to room temperature before demolding the composite part.
-
Cut specimens from the cured laminate for mechanical and thermal analysis.
-
Protocol for Cold Curing of a VE Resin Composite
This protocol provides a general guideline for the room temperature curing of a vinyl ester composite using an accelerator.
-
Preparation of the Accelerated Resin:
-
In a mixing container, weigh the desired amount of VE resin.
-
Add the accelerator (e.g., 0.1-0.5 phr of 6% cobalt octoate) to the resin and mix thoroughly. Caution: Never mix the accelerator directly with the peroxide.
-
-
Initiation and Lamination:
-
Add the dilauroyl peroxide (typically 1-3 phr) to the accelerated resin and mix thoroughly but quickly. The working time (gel time) will begin once the peroxide is added.
-
Proceed with the lamination process as described in the hot curing protocol.
-
-
Curing:
-
Allow the laminate to cure at room temperature (typically 20-25°C) for 24 hours. The curing time will depend on the concentration of the accelerator and initiator, as well as the ambient temperature.[10][11]
-
For optimal properties, a post-cure at an elevated temperature (e.g., 60-80°C) for several hours may be beneficial.
-
Characterization of Cure using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the extent of cure and the glass transition temperature (Tg) of the thermoset composite.
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured resin mixture in a DSC pan.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing temperature. This scan will show the exothermic curing peak. The total heat of reaction (ΔH_total) can be calculated from the area under this peak.
-
Curing and Second Heating Scan: For a partially cured sample, perform a first heating scan to measure the residual heat of reaction (ΔH_residual). The degree of cure can be calculated as: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100
-
Glass Transition Temperature (Tg): After the first heating scan (or after curing), cool the sample and then perform a second heating scan. The Tg will be observed as a step change in the heat flow curve.
Safety and Handling of Dilauroyl Peroxide
Dilauroyl peroxide is an organic peroxide and requires careful handling to ensure safety.
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep away from incompatible materials such as acids, bases, and reducing agents.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Do not breathe dust.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.
-
Disposal: Dispose of waste dilauroyl peroxide and contaminated materials in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for dilauroyl peroxide before use.
Conclusion
Dilauroyl peroxide is a versatile initiator for the curing of thermoset composites. The choice of curing method (hot or cold cure) and the concentration of the initiator and any accelerators will significantly influence the properties of the final composite. The protocols and data presented in this document provide a foundation for the successful application of dilauroyl peroxide. However, it is crucial to perform experimental optimization for each specific resin system and application to achieve the desired performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 3. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 4. pergan.com [pergan.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Effect of Accelerators on the Curing of Unsaturated Polyester Resins: Kinetic Model for Room Temperature Curing - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.mcbu.edu.tr [abis-files.mcbu.edu.tr]
- 9. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waterlinerenewal.com [waterlinerenewal.com]
- 11. seahawkpaints.com [seahawkpaints.com]
Application Notes and Protocols for Dilauroyl Peroxide as a Cross-Linking Agent for Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroyl peroxide is an organic peroxide widely utilized as a free-radical initiator for the cross-linking of various elastomers. This process, also known as vulcanization or curing, converts the raw, gummy elastomer into a durable, elastic material with enhanced mechanical properties, thermal stability, and chemical resistance. The formation of a three-dimensional network of cross-links between polymer chains is crucial for the performance of elastomeric products in demanding applications.
These application notes provide a comprehensive overview of the use of dilauroyl peroxide in elastomer cross-linking, including the underlying chemical mechanism, its effects on material properties, and detailed protocols for laboratory-scale experiments.
Mechanism of Peroxide Cross-Linking
The cross-linking of elastomers with dilauroyl peroxide is a free-radical chain reaction initiated by the thermal decomposition of the peroxide. The process can be summarized in the following key steps:
-
Initiation: Upon heating, the relatively weak oxygen-oxygen bond in the dilauroyl peroxide molecule breaks, generating two lauroyloxy free radicals.
-
Hydrogen Abstraction: These highly reactive lauroyloxy radicals abstract hydrogen atoms from the polymer backbone of the elastomer, creating stable lauric acid and a polymer macroradical.
-
Cross-Link Formation: Two polymer macroradicals can then combine to form a stable carbon-carbon (C-C) cross-link between the polymer chains.
This C-C bond is significantly stronger than the sulfur-sulfur (S-S) or carbon-sulfur (C-S) bonds formed during conventional sulfur vulcanization, leading to superior thermal stability and lower compression set in the final product.[1]
Effects on Elastomer Properties
The concentration of dilauroyl peroxide and the curing conditions (temperature and time) significantly influence the final properties of the cross-linked elastomer. Generally, increasing the peroxide concentration leads to a higher cross-link density.
Cure Characteristics
The curing process can be monitored using a moving die rheometer (MDR) or an oscillating disk rheometer (ODR), which measure the torque required to oscillate a rotor embedded in the rubber sample as it cures.
-
Scorch Time (ts2): The time at which the torque begins to increase, indicating the onset of cross-linking. A sufficient scorch time is necessary to ensure safe processing of the rubber compound.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure time for achieving desired properties.
-
Maximum Torque (MH): The plateau torque value, which is proportional to the cross-link density of the vulcanizate.
Table 1: Representative Cure Characteristics of Natural Rubber with Dicumyl Peroxide at 150°C *
| Peroxide Concentration (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Maximum Torque (MH, dNm) |
| 1.0 | 3.5 | 12.0 | 15.2 |
| 2.0 | 2.8 | 9.5 | 22.5 |
| 3.0 | 2.1 | 7.8 | 28.9 |
*Data is illustrative for dicumyl peroxide and will vary for dilauroyl peroxide and different elastomers.
Mechanical Properties
The mechanical properties of the elastomer are directly related to the cross-link density.
-
Hardness: Increases with higher peroxide concentration due to the formation of a more rigid network.
-
Tensile Strength: Typically exhibits a maximum at an optimal cross-link density. Beyond this point, the material may become too brittle, leading to a decrease in tensile strength.
-
Elongation at Break: Decreases as the cross-link density increases, as the polymer chains become more restricted in their movement.
-
Modulus: The stress at a given strain (e.g., 100% or 300% modulus) increases with higher peroxide levels, indicating a stiffer material.
Table 2: Representative Mechanical Properties of Natural Rubber with Dicumyl Peroxide *
| Peroxide Concentration (phr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | 300% Modulus (MPa) |
| 1.0 | 55 | 25 | 600 | 8.5 |
| 2.0 | 65 | 28 | 450 | 12.0 |
| 3.0 | 75 | 24 | 300 | 16.5 |
*Data is illustrative for dicumyl peroxide and will vary for dilauroyl peroxide and different elastomers.[2][3]
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of dilauroyl peroxide cross-linked elastomers.
Materials and Equipment
-
Elastomer: (e.g., Natural Rubber (NR), Ethylene Propylene Diene Monomer (EPDM), Silicone Rubber (VMQ))
-
Dilauroyl Peroxide: Technical grade
-
Additives: (e.g., fillers, plasticizers, antioxidants, as required by the formulation)
-
Two-Roll Mill or Internal Mixer: For compounding the rubber
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR): For determining cure characteristics
-
Compression Molding Press: For curing test specimens
-
Universal Testing Machine: For measuring tensile properties
-
Durometer: For measuring hardness
-
Analytical Balance
-
Solvent: (e.g., toluene, xylene) for cross-link density determination
Experimental Workflow
References
Application Notes and Protocols for the Safe Handling and Storage of Dilauroyl Peroxide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and disposal of dilauroyl peroxide in a laboratory environment. Adherence to these protocols is crucial to mitigate the inherent risks associated with this reactive organic peroxide.
Hazard Summary and Chemical Properties
Dilauroyl peroxide is a white, granular solid that is widely used as a free-radical initiator in polymerization reactions.[1][2] While stable at room temperature, it is a highly flammable and thermally sensitive substance that can decompose exothermically, posing a significant fire and explosion risk, especially when heated.[1] It is also sensitive to shock and friction.[1]
Key Hazards:
-
Flammable Solid: Can be ignited by heat, sparks, or flames.
-
Organic Peroxide (Type D): Heating may cause a fire or explosion.[2]
-
Shock and Friction Sensitive: Can become shock-sensitive when hot.[1]
-
Strong Oxidizing Agent: Can react violently with combustible materials, reducing agents, and incompatible substances.[1]
-
Irritant: Contact with the liquid form can cause skin and eye irritation.[1]
A summary of important quantitative data for dilauroyl peroxide is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₆O₄ | [1] |
| Molecular Weight | 398.63 g/mol | [1] |
| Melting Point | 53-55 °C (127-131 °F) | [1] |
| Decomposition Temperature | 62 °C (144 °F) | [1] |
| Self-Accelerating Decomposition Temperature (SADT) | 50 °C (122 °F) | |
| Recommended Storage Temperature | 2-8 °C (36-46 °F) | |
| Active Oxygen Content | 4.02% | [1] |
Safe Handling Procedures
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling dilauroyl peroxide.
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates may be necessary. |
Engineering Controls
-
Ventilation: All handling of dilauroyl peroxide should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[3] Use non-sparking tools and explosion-proof equipment where necessary.[2]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3]
General Handling Practices
-
Minimize the quantity of dilauroyl peroxide handled at any one time.
-
Avoid friction, grinding, and shock.
-
Never return unused material to the original container.[2]
-
Do not weigh out dilauroyl peroxide in the storage area.[2]
-
Clean up spills promptly using non-sparking tools and an inert absorbent material.
Storage Procedures
Proper storage of dilauroyl peroxide is critical to maintaining its stability and preventing hazardous incidents.
| Storage Condition | Requirement |
| Temperature | Store in a refrigerator at 2-8 °C (36-46 °F). |
| Container | Keep in the original, tightly closed container.[3] |
| Location | Store in a dedicated, well-ventilated, and fire-resistant cabinet for flammable solids.[4] |
| Incompatible Materials | Store separately from combustible materials, strong oxidizing agents, reducing agents, acids, bases, amines, transition metal salts, sulfur compounds, rust, and ash.[2] |
| Sunlight | Protect from direct sunlight.[3] |
Emergency Procedures
Spills
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE.
-
Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the mixture using non-sparking tools and place it in a labeled container for disposal.
-
Do not create dust.
-
Clean the spill area with soap and water.
Fire
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
For a larger fire, evacuate the area and contact emergency services.
-
Cool containers exposed to fire with water from a safe distance to prevent them from exploding.[1]
First Aid
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
Seek medical attention in all cases of exposure.
Experimental Protocol: Suspension Polymerization of Vinyl Chloride (Laboratory Scale)
This protocol describes a general procedure for the suspension polymerization of vinyl chloride using dilauroyl peroxide as a free-radical initiator. This experiment must be conducted with strict adherence to all safety procedures outlined in these application notes.
Materials:
-
Deionized water
-
Polyvinyl alcohol (suspending agent)
-
Dilauroyl peroxide (initiator)
-
Vinyl chloride monomer (VCM)
-
Buffer solution (e.g., sodium bicarbonate)
-
Polymerization reactor (glass or stainless steel) equipped with a stirrer, temperature control system, and pressure gauge.
Procedure:
-
Reactor Setup: Assemble the polymerization reactor in a fume hood. Ensure all connections are secure and the system is leak-proof.
-
Charging the Reactor:
-
Add deionized water to the reactor.
-
Add the polyvinyl alcohol and buffer solution to the water and stir until dissolved.
-
Carefully add the required amount of dilauroyl peroxide to the aqueous solution and stir to disperse.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
-
Monomer Addition:
-
Cool the reactor to below the boiling point of vinyl chloride (-13.4 °C).
-
Carefully add the liquefied vinyl chloride monomer to the reactor.
-
-
Polymerization:
-
Seal the reactor and begin stirring at a constant rate to maintain a stable suspension of monomer droplets.
-
Gradually heat the reactor to the desired polymerization temperature (typically 60-80 °C).[5]
-
Monitor the reaction temperature and pressure throughout the polymerization process. The pressure will initially rise with temperature and then drop as the monomer is converted to polymer.
-
-
Termination and Recovery:
-
Once the desired conversion is reached (indicated by a significant pressure drop), cool the reactor to stop the polymerization.
-
Vent any unreacted vinyl chloride monomer to a safe scrubbing system.
-
Open the reactor and filter the polymer slurry.
-
Wash the resulting polyvinyl chloride (PVC) powder with deionized water to remove any residual suspending agent and other impurities.
-
Dry the PVC powder in a vacuum oven at a low temperature (e.g., 50 °C).
-
Visualizations
Experimental Workflow for Suspension Polymerization
Caption: Figure 1. Workflow for laboratory-scale suspension polymerization.
Thermal Decomposition Pathway of Dilauroyl Peroxide
Caption: Figure 2. Initiation of polymerization by thermal decomposition.
References
Application Notes and Protocols: Utilizing Dilauroyl Peroxide in the Synthesis of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dilauroyl peroxide (DLP) as a free-radical initiator in the synthesis of specialty polymers relevant to biomedical and drug delivery applications.
Introduction to Dilauroyl Peroxide in Specialty Polymer Synthesis
Dilauroyl peroxide (C₂₄H₄₆O₄), a white, crystalline solid, is a versatile organic peroxide that serves as an effective thermal initiator for free-radical polymerization.[1][2] Its utility stems from the relatively weak oxygen-oxygen bond which undergoes homolytic cleavage upon heating to generate two lauroyloxy radicals.[1][2] These highly reactive species initiate the polymerization of a wide variety of vinyl monomers, making DLP a valuable tool in the synthesis of specialty polymers with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.[1][3]
The selection of DLP as an initiator is often dictated by its decomposition kinetics. It exhibits a 10-hour half-life at approximately 61°C, making it suitable for polymerization reactions conducted at moderate temperatures, typically in the range of 60-80°C.[3] This controlled decomposition allows for predictable initiation rates and better management of the polymerization process, which is crucial for achieving desired molecular weights and narrow polydispersity indices (PDI) in the final polymer product.[3]
Key Applications in Specialty Polymer Synthesis
Dilauroyl peroxide is employed in various polymerization techniques to synthesize a range of specialty polymers, including:
-
Functional Methacrylates: Polymers and copolymers of functional methacrylates, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), are widely used in hydrogel formation for contact lenses, drug delivery matrices, and tissue engineering scaffolds. DLP can initiate the polymerization of these monomers to create biocompatible and hydrophilic polymers.
-
Stimuli-Responsive Polymers: DLP can be used to synthesize "smart" polymers that respond to external stimuli like temperature. A prominent example is the polymerization of N-isopropylacrylamide (NIPAAm) to produce poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) and is extensively studied for controlled drug release applications.
-
Polymeric Nanoparticles and Micelles: In drug delivery, DLP can initiate the polymerization of monomers to form amphiphilic block copolymers that self-assemble into nanoparticles or micelles. These nanostructures can encapsulate poorly water-soluble drugs, enhancing their bioavailability and enabling targeted delivery.
Data Presentation: Polymerization Parameters and Outcomes
The following tables summarize typical quantitative data for the synthesis of specialty polymers using dilauroyl peroxide. These values are representative and may require optimization for specific applications.
Table 1: Solution Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer (HEMA) Concentration | 2.0 M | 2.0 M | 2.0 M |
| Initiator (DLP) Concentration | 0.01 M | 0.02 M | 0.04 M |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | 1,4-Dioxane |
| Reaction Temperature | 70°C | 70°C | 70°C |
| Reaction Time | 6 hours | 6 hours | 6 hours |
| Resulting Mn ( g/mol ) | ~50,000 | ~35,000 | ~20,000 |
| Resulting PDI | ~1.8 | ~1.7 | ~1.6 |
Table 2: Suspension Polymerization of Methyl Methacrylate (MMA) for Polymeric Beads
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer (MMA) to Water Ratio (v/v) | 1:4 | 1:4 | 1:4 |
| Initiator (DLP) Concentration (wt% to monomer) | 0.5% | 1.0% | 1.5% |
| Suspending Agent (e.g., Poly(vinyl alcohol)) | 0.5 wt% in aqueous phase | 0.5 wt% in aqueous phase | 0.5 wt% in aqueous phase |
| Reaction Temperature | 75°C | 75°C | 75°C |
| Stirring Speed | 300 rpm | 300 rpm | 300 rpm |
| Reaction Time | 4 hours | 4 hours | 4 hours |
| Average Bead Size (µm) | ~150 | ~120 | ~100 |
Experimental Protocols
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) via Solution Polymerization
This protocol describes a representative procedure for the synthesis of PHEMA, a hydrophilic polymer widely used in biomedical applications.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Dilauroyl peroxide (DLP)
-
1,4-Dioxane, anhydrous
-
Methanol
-
Diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Schlenk line or nitrogen balloon
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL round-bottom flask, dissolve 13.0 g (0.1 mol) of HEMA and 0.398 g (1 mmol) of dilauroyl peroxide in 100 mL of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Purge the system with dry nitrogen for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain a gentle flow of nitrogen and stir the reaction mixture.
-
Reaction Monitoring: The polymerization is typically carried out for 6-8 hours. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 800 mL of vigorously stirred diethyl ether.
-
Purification: The precipitated polymer will appear as a white solid. Allow the solid to settle, then decant the supernatant. Wash the polymer twice with fresh diethyl ether to remove any unreacted monomer and initiator.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C overnight until a constant weight is achieved.
-
Characterization: The resulting PHEMA can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure.
Protocol 2: Synthesis of Temperature-Responsive Poly(N-isopropylacrylamide) (PNIPAM)
This protocol provides a general method for synthesizing PNIPAM, a stimuli-responsive polymer with significant potential in controlled drug delivery.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
Dilauroyl peroxide (DLP)
-
1,4-Dioxane, anhydrous
-
n-Hexane
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Schlenk line or nitrogen balloon
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL round-bottom flask, dissolve 5.66 g (0.05 mol) of NIPAAm and 0.199 g (0.5 mmol) of dilauroyl peroxide in 50 mL of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Set up the reaction under a nitrogen atmosphere as described in Protocol 4.1.
-
Polymerization: Heat the reaction mixture to 65°C and maintain stirring for 24 hours.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by adding the reaction solution dropwise into 500 mL of vigorously stirred n-hexane.
-
Purification: Collect the white polymer precipitate by filtration and wash it several times with fresh n-hexane.
-
Drying: Dry the purified PNIPAM in a vacuum oven at 50°C to a constant weight.
-
Characterization: Characterize the polymer using GPC for molecular weight and PDI. The lower critical solution temperature (LCST) can be determined by measuring the transmittance of a dilute aqueous solution of the polymer at different temperatures using a UV-Vis spectrophotometer.
Visualizations
The following diagrams illustrate the key processes involved in the use of dilauroyl peroxide for specialty polymer synthesis.
Caption: Free-radical polymerization mechanism initiated by dilauroyl peroxide.
Caption: Experimental workflow for specialty polymer synthesis using dilauroyl peroxide.
References
Application Notes: The Role of Dilauroyl Peroxide in Polystyrene Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dilauroyl peroxide as a free-radical initiator in the production of polystyrene. This document includes detailed experimental protocols, quantitative data on the influence of initiator concentration on polymer properties, and a mechanistic description of the polymerization process.
Introduction
Polystyrene is a versatile polymer with a wide range of applications, from packaging and consumer goods to laboratory ware. Its synthesis is most commonly achieved through free-radical polymerization of the styrene (B11656) monomer. A key component in this process is the initiator, a molecule that generates free radicals upon decomposition and triggers the polymerization cascade. Dilauroyl peroxide is a widely used organic peroxide initiator in this context, favored for its suitable decomposition kinetics at moderate temperatures.
The fundamental role of dilauroyl peroxide is to undergo thermal decomposition, breaking its weak oxygen-oxygen bond to form two lauroyloxy radicals. These highly reactive radicals then attack the vinyl group of styrene monomers, initiating the formation of a growing polymer chain. The concentration of dilauroyl peroxide is a critical parameter that allows for the control of the final polymer's molecular weight and molecular weight distribution, which in turn dictate its mechanical and physical properties.
Mechanism of Polystyrene Synthesis with Dilauroyl Peroxide
The free-radical polymerization of styrene initiated by dilauroyl peroxide proceeds through the canonical steps of initiation, propagation, and termination.
-
Initiation: The process begins with the thermal decomposition of dilauroyl peroxide into two lauroyloxy free radicals. These radicals can then add to a styrene monomer, forming a new radical species that is the first unit of the growing polymer chain.
-
Propagation: The newly formed radical rapidly adds to successive styrene monomers, extending the polymer chain. This step is highly exothermic and proceeds until the growing chain is terminated.
-
Termination: The growth of a polymer chain is halted through two primary mechanisms: combination, where two growing chains react to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end.
Experimental Protocols
The following protocols describe the synthesis of polystyrene via bulk and suspension polymerization using dilauroyl peroxide as the initiator.
Bulk Polymerization of Styrene
This method involves the polymerization of styrene monomer in the absence of a solvent.
Materials:
-
Styrene monomer (inhibitor removed)
-
Dilauroyl peroxide
-
Nitrogen gas
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Monomer Preparation: Remove the inhibitor from the styrene monomer by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Assemble the reaction vessel and purge with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Charging the Reactor: Add the desired amount of purified styrene monomer to the reaction vessel.
-
Initiator Addition: Weigh the desired amount of dilauroyl peroxide and dissolve it in the styrene monomer with gentle stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) while stirring continuously. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: After the desired reaction time, cool the reaction vessel to room temperature. The viscous polymer solution is then slowly poured into a beaker containing an excess of methanol with vigorous stirring to precipitate the polystyrene.
-
Purification and Drying: Filter the precipitated polystyrene, wash it several times with methanol to remove any unreacted monomer and initiator, and dry the final product in a vacuum oven at 60°C until a constant weight is achieved.
Suspension Polymerization of Styrene
In this method, the water-insoluble styrene monomer is dispersed as fine droplets in an aqueous phase and polymerized.
Materials:
-
Styrene monomer (inhibitor removed)
-
Dilauroyl peroxide
-
Suspending agent (e.g., polyvinyl alcohol)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a condenser, nitrogen inlet, and mechanical stirrer
-
Heating mantle or oil bath
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the suspending agent in deionized water with stirring.
-
Organic Phase Preparation: In a separate beaker, dissolve the desired amount of dilauroyl peroxide in the purified styrene monomer.
-
Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a stable suspension of monomer droplets.
-
Polymerization: Purge the reactor with nitrogen and heat the suspension to the desired polymerization temperature (typically 70-90°C) with continuous stirring.
-
Work-up: After the polymerization is complete, cool the reactor to room temperature. The resulting polystyrene beads are collected by filtration, washed thoroughly with water and then with methanol, and finally dried in an oven.
Data Presentation
The concentration of dilauroyl peroxide has a significant impact on the molecular weight and polydispersity of the resulting polystyrene. Generally, an increase in initiator concentration leads to a decrease in the average molecular weight of the polymer. This is because a higher concentration of initiator generates a larger number of free radicals, leading to the formation of a greater number of shorter polymer chains.
Table 1: Effect of Dilauroyl Peroxide Concentration on Polystyrene Molecular Weight and Polydispersity in Bulk Polymerization
| Experiment | Dilauroyl Peroxide (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.005 | 70 | 6 | 150,000 | 330,000 | 2.20 |
| 2 | 0.010 | 70 | 6 | 110,000 | 253,000 | 2.30 |
| 3 | 0.020 | 70 | 6 | 80,000 | 192,000 | 2.40 |
| 4 | 0.040 | 70 | 6 | 55,000 | 137,500 | 2.50 |
Note: The data presented in this table is illustrative and compiled from typical results found in the literature for free-radical polymerization of styrene. Actual results may vary depending on specific experimental conditions.
Table 2: Effect of Temperature on Polystyrene Molecular Weight at Constant Dilauroyl Peroxide Concentration (0.01 mol/L)
| Experiment | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 60 | 8 | 135,000 | 303,750 | 2.25 |
| 2 | 70 | 6 | 110,000 | 253,000 | 2.30 |
| 3 | 80 | 4 | 90,000 | 211,500 | 2.35 |
Note: The data presented in this table is illustrative and compiled from typical results found in the literature for free-radical polymerization of styrene. Actual results may vary depending on specific experimental conditions.
Conclusion
Dilauroyl peroxide is an effective free-radical initiator for the production of polystyrene. By carefully controlling the initiator concentration and reaction temperature, the molecular weight and molecular weight distribution of the resulting polymer can be tailored to meet the requirements of various applications. The provided protocols and data serve as a valuable resource for researchers and professionals involved in polymer synthesis and material development.
Safety Precautions
Organic peroxides such as dilauroyl peroxide are potentially unstable and can decompose rapidly or explosively if not handled properly. It is crucial to store them at the recommended temperature and away from sources of heat, sparks, or flames. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Styrene monomer is flammable and a potential irritant; handle with care and appropriate PPE.
Application Notes and Protocols for Dilauroyl Peroxide in the Cosmetics Industry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive research has revealed a notable scarcity of publicly available scientific literature, clinical trial data, and specific formulation details regarding the direct application of dilauroyl peroxide in the cosmetics industry. Much of the available information pertains to its use as a polymerization initiator in other industries.[1] Therefore, this document leverages data from the closely related and well-studied organic peroxide, benzoyl peroxide, as a proxy to propose potential applications, mechanisms of action, and evaluation protocols for dilauroyl peroxide. All proposed applications and protocols require experimental validation for dilauroyl peroxide.
Introduction
Dilauroyl peroxide (also known as lauroyl peroxide) is an organic compound with the chemical formula (C₁₁H₂₃CO₂)₂.[2] It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.[3] Within the cosmetics and pharmaceutical sectors, it is generally recognized for its oxidizing properties, suggesting potential applications as a bleaching agent, whitening agent, or for fading skin discolorations such as acne marks.[3][4] Its utility is analogous to that of benzoyl peroxide, a widely used topical agent for the treatment of acne vulgaris.
Potential Cosmetic Applications and Mechanism of Action
Based on its chemical properties as an oxidizing agent and its similarity to benzoyl peroxide, the primary theorized applications for dilauroyl peroxide in cosmetics are for the management of acne and for skin whitening.
Acne Management
The proposed mechanism of action for dilauroyl peroxide in acne treatment is multifaceted, targeting key factors in acne pathogenesis. This mechanism is inferred from the known actions of benzoyl peroxide.[5]
-
Antibacterial Action: Upon topical application, dilauroyl peroxide is expected to decompose and release reactive oxygen species (ROS). These ROS are highly reactive and can oxidize proteins and lipids within the cell membranes of Cutibacterium acnes (C. acnes), the primary bacterium implicated in inflammatory acne. This oxidative damage leads to a bactericidal effect, reducing the microbial load in the pilosebaceous unit.[5]
-
Keratolytic Effect: Hyperkeratinization, the excessive shedding of keratinocytes that blocks pores, is a key feature of acne. The ROS generated by dilauroyl peroxide can help to break down keratin, promoting the shedding of dead skin cells and preventing the formation of comedones (blackheads and whiteheads).[5]
-
Anti-inflammatory Properties: The inflammatory response in acne is partly driven by C. acnes interacting with the host's immune system. Peroxides can exert an anti-inflammatory effect by modulating the release of inflammatory mediators.[6]
The inflammatory response in acne is largely mediated by the activation of Toll-like receptor 2 (TLR2) on keratinocytes and immune cells by C. acnes. This triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines like IL-1α, IL-8, and TNF-α.[7][8][9] Dilauroyl peroxide, by generating ROS, is hypothesized to exert its antibacterial and anti-inflammatory effects through the following pathway:
Skin Whitening
The proposed mechanism for skin whitening is based on the bleaching properties of peroxides. Melanin (B1238610), the pigment responsible for skin color, can be oxidized by ROS, leading to a lighter appearance. The primary enzyme involved in melanin synthesis is tyrosinase. While direct inhibition of tyrosinase by dilauroyl peroxide has not been documented, the oxidative degradation of existing melanin is a plausible mechanism of action.
Quantitative Data Summary
As no specific quantitative data for dilauroyl peroxide in cosmetic applications was found, the following table presents data for the analogous compound, benzoyl peroxide, to provide a potential reference range for initial experimental design.
| Parameter | Benzoyl Peroxide Concentration (% w/w) | Application | Efficacy Metric | Reference |
| Typical Concentration Range | 2.5% - 10% | Acne Vulgaris | Reduction in inflammatory and non-inflammatory lesions | [10] |
| Experimental Concentration | 0.1%, 1.5%, 5.0% | Induction of skin changes in mice | Increased epidermal and dermal thickness | [11] |
| Cytotoxicity (in vitro) | 0.11 mM (NR50) | Human Keratinocyte Cell Line | 50% reduction in cell viability | [12] |
Experimental Protocols
The following protocols are adapted from standardized methods for cosmetic ingredient evaluation and can be used to assess the efficacy and safety of dilauroyl peroxide.
In Vitro Efficacy Evaluation
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of dilauroyl peroxide against C. acnes.
Materials:
-
Cutibacterium acnes strain (e.g., ATCC 6919)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Dilauroyl peroxide
-
Solvent for dilauroyl peroxide (e.g., DMSO, ethanol)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic jar with GasPak™)
-
Spectrophotometer
Procedure:
-
Preparation of C. acnes Inoculum:
-
Culture C. acnes on BHI agar in an anaerobic environment at 37°C for 48-72 hours.
-
Inoculate a single colony into BHI broth and incubate anaerobically at 37°C for 24-48 hours until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
-
Preparation of Dilauroyl Peroxide Dilutions:
-
Prepare a stock solution of dilauroyl peroxide in a suitable solvent.
-
Perform serial two-fold dilutions in BHI broth in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the adjusted C. acnes inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate anaerobically at 37°C for 48-72 hours.[14]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of dilauroyl peroxide that completely inhibits visible bacterial growth.[14]
-
-
Determination of MBC:
-
Subculture 10 µL from each well showing no visible growth onto BHI agar plates.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[14]
-
This colorimetric assay measures the ability of dilauroyl peroxide to inhibit the activity of mushroom tyrosinase, a key enzyme in melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Dilauroyl peroxide
-
Kojic acid (positive control)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of tyrosinase, L-DOPA, and dilauroyl peroxide at various concentrations in phosphate buffer. Kojic acid is used as a standard inhibitor.[15]
-
-
Assay Protocol:
-
In a 96-well plate, add phosphate buffer, the test sample (dilauroyl peroxide) or positive control (kojic acid), and the tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm in kinetic mode for at least 10-20 minutes.[16][17]
-
-
Calculation:
-
Calculate the rate of dopachrome (B613829) formation (change in absorbance over time).
-
Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
In Vitro Safety and Stability Evaluation
This test evaluates the skin irritation potential of dilauroyl peroxide using a reconstructed human epidermis (RhE) model.[18][19][20]
Materials:
-
Reconstructed human epidermis tissue model (e.g., EpiDerm™, SkinEthic™)
-
Assay medium
-
Dilauroyl peroxide
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., sterile PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
Procedure:
-
Pre-incubation:
-
Place the RhE tissues in a multi-well plate with assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
-
Application of Test Material:
-
Apply dilauroyl peroxide (as a liquid or solid) topically to the surface of the RhE tissue. Apply negative and positive controls to separate tissues.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Post-incubation:
-
Thoroughly rinse the tissues with PBS to remove the test material.
-
Transfer the tissues to fresh assay medium and incubate for 42 hours.
-
-
MTT Assay:
-
Transfer the tissues to a new plate containing MTT medium and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan (B1609692) salt.
-
Extract the formazan salt from the tissues using isopropanol.
-
Measure the absorbance of the extracted solution using a plate reader at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[18]
-
This protocol assesses the physical and chemical stability of a cosmetic formulation (e.g., a cream or lotion) containing dilauroyl peroxide under accelerated conditions.
Materials:
-
Test formulation containing dilauroyl peroxide in its final packaging.
-
Control formulation (without dilauroyl peroxide).
-
Temperature and humidity-controlled stability chambers.
-
Viscometer, pH meter.
-
Analytical method for quantifying dilauroyl peroxide (e.g., HPLC).
Procedure:
-
Initial Analysis (Time 0):
-
Record the initial characteristics of the formulation: appearance, color, odor, pH, viscosity, and concentration of dilauroyl peroxide.
-
-
Stability Conditions:
-
Evaluation Time Points:
-
For accelerated testing, evaluate samples at 1, 2, and 3 months.
-
For real-time testing, evaluate at 3, 6, 12, and 24 months.
-
-
Analysis at Each Time Point:
-
Visually inspect for changes in appearance, color, phase separation, and packaging integrity.
-
Measure pH and viscosity.
-
Quantify the concentration of dilauroyl peroxide to assess chemical degradation.
-
-
-
Analyze the data to determine if the formulation meets the stability specifications throughout the testing period and to establish a shelf-life.
-
Conclusion
While dilauroyl peroxide is mentioned in the context of cosmetics, there is a significant lack of specific data to support its efficacy and safety in formulated products. The information and protocols provided here are based on its chemical similarity to benzoyl peroxide and on standardized cosmetic testing methodologies. Researchers and developers are strongly encouraged to conduct thorough experimental validation, starting with the foundational in vitro protocols outlined, to establish the performance and safety profile of dilauroyl peroxide for any intended cosmetic application.
References
- 1. Laurox Dilauroyl peroxide [nouryon.com]
- 2. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]
- 3. China Dilauroyl Peroxide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 4. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uk.typology.com [uk.typology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Insights into early acne pathogenesis: Exploring intercellular dynamics and key dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. p38 MAP Kinase Inhibition Reduces Propionibacterium acnes-Induced Inflammation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tretinoin - Wikipedia [en.wikipedia.org]
- 11. The effects of radicals compared with UVB as initiating species for the induction of chronic cutaneous photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro anti-acne activity of Teucrium oliverianum methanolic extract against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antimicrobial Activity of Essential Oils from Sardinian Flora against Cutibacterium (Formerly Propionibacterium) acnes and Its Enhancement by Chitosan [mdpi.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. senzagen.com [senzagen.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. certified-laboratories.com [certified-laboratories.com]
- 22. humiditycontrol.com [humiditycontrol.com]
- 23. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: Dilauroyl Peroxide as a Bleaching Agent for Oils and Waxes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroyl peroxide (LPO) is an organic peroxide that serves as a potent bleaching agent for various natural oils and waxes.[1] Its efficacy stems from its ability to generate free radicals upon thermal decomposition, which subsequently oxidize and decolorize chromophoric impurities commonly found in these oleaginous materials.[2] This document provides detailed application notes and experimental protocols for the use of dilauroyl peroxide in bleaching oils and waxes, intended for laboratory and research applications. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling dilauroyl peroxide.[1][3][4][5][6]
Physicochemical Properties of Dilauroyl Peroxide
A summary of the key physicochemical properties of dilauroyl peroxide is presented in Table 1. Understanding these properties is crucial for its safe handling and application.
| Property | Value | Reference |
| Appearance | White granular solid/powder | [2] |
| Molecular Formula | C24H46O4 | [7] |
| Molecular Weight | 398.6 g/mol | [7] |
| Melting Point | Decomposes before melting | [7] |
| Self-Accelerating Decomposition Temperature (SADT) | 50°C | [7] |
| Solubility | Insoluble in water; Soluble in many organic solvents and oils. | [2] |
Mechanism of Action: Free Radical Bleaching
The bleaching action of dilauroyl peroxide is predicated on a free radical mechanism. Upon heating, the peroxide bond (-O-O-) in the dilauroyl peroxide molecule undergoes homolytic cleavage, generating two lauroyloxy radicals. These highly reactive radicals can then abstract hydrogen atoms from or add to the double bonds of the colored impurities (e.g., carotenoids, chlorophylls) present in the oils and waxes.[8][9][10] This process disrupts the chromophoric systems of these molecules, leading to a reduction in color.
The primary targets for bleaching in many unrefined oils are carotenoids, such as beta-carotene, which are responsible for their characteristic yellow to red colors.[8] The free radicals generated from dilauroyl peroxide attack the conjugated double bond systems of these carotenoids, leading to their oxidative degradation and subsequent decolorization.[9][10]
Caption: Free radical mechanism of bleaching with dilauroyl peroxide.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific oil or wax being treated, its initial color, and the desired final color.
Materials and Equipment
-
Dilauroyl peroxide (LPO)
-
Oil or wax to be bleached (e.g., palm oil, beeswax)
-
Three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer and temperature controller
-
Condenser
-
Thermometer or thermocouple
-
Inert gas supply (e.g., nitrogen or argon) with a bubbler
-
Vacuum filtration apparatus (e.g., Büchner funnel, filter paper)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Analytical equipment for color measurement (e.g., spectrophotometer, colorimeter)[11][12][13][14][15]
Safety Precautions
-
Always handle dilauroyl peroxide in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[1][3][4]
-
Keep dilauroyl peroxide away from heat, sparks, open flames, and other sources of ignition.[3] It is a flammable solid and can undergo self-accelerating decomposition at temperatures above 50°C.[7]
-
Store dilauroyl peroxide in its original container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[4]
-
Do not grind or subject dilauroyl peroxide to shock or friction.[5]
-
Use non-metallic spatulas (e.g., ceramic or plastic) for handling.[3]
-
In case of a spill, do not use combustible materials for cleanup.
-
Consult the Safety Data Sheet (SDS) for dilauroyl peroxide before use.[1]
Protocol 1: Bleaching of Palm Oil
This protocol is a starting point for the bleaching of crude palm oil. Optimization of LPO concentration, temperature, and time may be necessary.
-
Pre-treatment of Oil: If the palm oil has a high content of phospholipids, it is recommended to perform a degumming step prior to bleaching for optimal results.[16]
-
Setup: Assemble a three-neck round-bottom flask with a heating mantle, magnetic stirrer, condenser, and a port for inert gas inlet and outlet.
-
Charge the Reactor: Add a known quantity of crude palm oil to the flask.
-
Inert Atmosphere: Begin purging the flask with a gentle stream of nitrogen or argon to displace air and prevent oxidation of the oil at elevated temperatures.
-
Heating and Agitation: Start stirring and heat the oil to the desired reaction temperature. A starting temperature range of 60-80°C is recommended, which is above the SADT of LPO to ensure radical formation but low enough to control the reaction.
-
Addition of Dilauroyl Peroxide: Once the oil has reached the target temperature, slowly add the pre-weighed dilauroyl peroxide. The concentration of LPO can be varied, but a starting range of 0.1% to 1.0% (w/w) based on the weight of the oil is suggested.
-
Reaction: Maintain the temperature and stirring for a set period. Reaction times can be varied from 30 to 120 minutes. It is advisable to take small samples at different time points to monitor the bleaching progress.
-
Cooling: After the desired level of bleaching is achieved, turn off the heat and allow the oil to cool down to room temperature under the inert atmosphere.
-
Post-treatment: The bleached oil may be filtered to remove any insoluble byproducts.
-
Analysis: Analyze the color of the bleached oil using a suitable method, such as a Lovibond tintometer or a spectrophotometer, and compare it to the unbleached oil.[11][12][13][14][15]
Protocol 2: Bleaching of Beeswax
This protocol provides a general guideline for bleaching yellow beeswax.
-
Melting the Wax: In a beaker or flask, gently heat the yellow beeswax until it is completely molten. A temperature range of 70-85°C is typically sufficient.
-
Addition of Dilauroyl Peroxide: While stirring the molten beeswax, slowly and carefully add the dilauroyl peroxide. A starting concentration of 0.5% to 2.0% (w/w) based on the weight of the beeswax can be used.
-
Reaction: Continue to stir the mixture at the elevated temperature for 1 to 3 hours. The progress of the bleaching can be visually monitored.
-
Cooling and Solidification: Once the desired color is achieved, stop heating and allow the beeswax to cool and solidify.
-
Purification (Optional): The bleached beeswax can be remelted in hot water and then separated to remove any residual water-soluble impurities.
-
Analysis: The color of the bleached beeswax can be assessed visually or using a colorimeter.
Quantitative Data Summary
The following table provides a summary of suggested starting parameters for the bleaching of oils and waxes with dilauroyl peroxide. These are general ranges and should be optimized for each specific application.
| Parameter | Oil (e.g., Palm Oil) | Wax (e.g., Beeswax) |
| Dilauroyl Peroxide Concentration (% w/w) | 0.1 - 1.0 | 0.5 - 2.0 |
| Temperature (°C) | 60 - 80 | 70 - 85 |
| Reaction Time (minutes) | 30 - 120 | 60 - 180 |
| Atmosphere | Inert (Nitrogen/Argon) | Air (or Inert for sensitive waxes) |
Experimental Workflow
Caption: General experimental workflow for bleaching oils and waxes.
Conclusion
Dilauroyl peroxide can be an effective bleaching agent for oils and waxes when used with appropriate caution and optimized process parameters. The provided protocols and application notes serve as a foundation for researchers to develop specific methods for their particular needs. It is imperative to prioritize safety due to the hazardous nature of organic peroxides. Further research and optimization of reaction conditions can lead to highly efficient and controlled bleaching processes.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Nitroxide free radicals protect macular carotenoids against chemical destruction (bleaching) during lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdx.edu [pdx.edu]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. arkema.com [arkema.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxidation of carotenoids by free radicals: relationship between structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. What's the Best Way to Measure the Color of Vegetable Oil? | HunterLab [hunterlab.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cnhuataigroup.com [cnhuataigroup.com]
Troubleshooting & Optimization
Technical Support Center: Dilauroyl Peroxide Safety & Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the self-accelerating decomposition of dilauroyl peroxide. Adherence to these protocols is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is self-accelerating decomposition and why is it a concern for dilauroyl peroxide?
A1: Dilauroyl peroxide is a thermally unstable organic peroxide. Self-accelerating decomposition is a process where the heat generated by the decomposition of the peroxide exceeds the heat that can be dissipated to the environment.[1][2][3] This leads to a rapid increase in temperature and decomposition rate, which can result in fire, explosion, and the release of flammable gases.[4][5]
Q2: What is the Self-Accelerating Decomposition Temperature (SADT) of dilauroyl peroxide?
A2: The SADT is the lowest temperature at which self-accelerating decomposition can occur in a specific package. For dilauroyl peroxide, the SADT is approximately 50°C (122°F).[6][7][8] It is crucial to store and handle the material well below this temperature.
Q3: What are the primary causes of dilauroyl peroxide decomposition?
A3: The main triggers for decomposition are heat, contamination, friction, and shock.[9] Sources of heat can include direct sunlight, proximity to radiators or other heat sources, and loss of refrigeration.[9] Contaminants to avoid include strong oxidizing agents, reducing agents, acids, bases, metal salts (like copper and iron), rust, and dust.[6][10]
Q4: How should I properly store dilauroyl peroxide?
A4: Dilauroyl peroxide should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[11][12] The recommended storage temperature is typically below 30°C (86°F) to maintain its properties, with some sources recommending refrigeration (below 4°C/39°F) for long-term storage.[6][13][14] Always keep it in its original, tightly closed container.[12]
Q5: Can I return unused dilauroyl peroxide to its original container?
A5: No, never return unused material to the original container.[6] This practice can introduce contaminants and increase the risk of decomposition.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration or crystal formation in the container. | Peroxide degradation or contamination. | Do not open the container. [15] Isolate the container in a safe area, away from heat and other chemicals. Contact your institution's Environmental Health & Safety (EHS) department immediately for proper disposal procedures. |
| The storage area temperature has exceeded the recommended limit. | Malfunctioning refrigeration or environmental controls. | If the temperature has exceeded the recommended storage temperature but is still well below the SADT, cool the container and the storage area immediately. If the temperature has approached or exceeded the hazardous temperature (45°C) or SADT (50°C), evacuate the area and implement emergency procedures.[7] Contact EHS. |
| A small spill of dilauroyl peroxide has occurred. | Accidental mishandling. | For small spills, you can use an inert, damp, non-combustible absorbent material.[16] Use non-sparking tools to clean it up and place the material in a loosely covered plastic container for disposal.[16] Do not use combustible materials like paper towels to clean up spills. |
| The container of dilauroyl peroxide feels warm to the touch. | Onset of self-accelerating decomposition. | This is a critical emergency. Evacuate the area immediately and notify emergency responders and your EHS department. Do not attempt to move the container. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | 50°C | [6][7][8] |
| Hazardous Temperature | 45°C | [7] |
| Recommended Maximum Storage Temperature | 30°C | [6][14][17] |
| Active Oxygen Content | ~4.0% | [4][7] |
| Half-life (10 hours) | 61°C | [7] |
| Half-life (1 hour) | 79°C | [7] |
| Half-life (0.1 hour) | 99°C | [7] |
Experimental Protocols
Protocol 1: Visual Inspection of Stored Dilauroyl Peroxide
Methodology:
-
Before each use, visually inspect the dilauroyl peroxide container through a safety shield or from a safe distance.
-
Check for any signs of decomposition, which may include:
-
Discoloration (yellowing).
-
Gas evolution (bulging or pressurization of the container).
-
Crystal formation or clumping of the solid material.
-
Phase separation.
-
-
If any of these signs are observed, do not handle the container.[15] Isolate it and contact your EHS department for guidance on disposal.
Protocol 2: Peroxide Test Strips (for solutions, if applicable)
While dilauroyl peroxide is a solid, if it is dissolved in a solvent for an application, the solution should be tested for peroxide concentration, especially after storage.
Methodology:
-
Use commercially available peroxide test strips.
-
Dip the test strip into the solution for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
Solutions with high peroxide concentrations should be handled with extreme caution and disposed of according to institutional guidelines. A general guide suggests that peroxide concentrations of 25 ppm or above warrant disposal.[18]
Visualizations
Caption: Factors leading to the self-accelerating decomposition of dilauroyl peroxide.
Caption: Recommended workflow for handling dilauroyl peroxide.
Caption: Troubleshooting decision tree for dilauroyl peroxide incidents.
References
- 1. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 5. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkema.com [arkema.com]
- 7. lzaux.com [lzaux.com]
- 8. fishersci.be [fishersci.be]
- 9. arkema.com [arkema.com]
- 10. nouryon.com [nouryon.com]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. static.rapidonline.com [static.rapidonline.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. Dilauroyl peroxide(105-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. media.knowde.com [media.knowde.com]
- 18. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
Technical Support Center: Managing Thermal Hazards of Dilauroyl Peroxide in Scale-Up Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal hazards associated with dilauroyl peroxide in scale-up reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction is showing an unexpected temperature increase after adding dilauroyl peroxide. What should I do?
A1: An unexpected temperature increase, or thermal excursion, is a serious safety concern that could lead to a runaway reaction. Immediate action is required:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction vessel.
-
Enhance Cooling: Maximize the cooling capacity of your system. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Increase Agitation: Ensure efficient stirring to improve heat transfer and prevent localized hot spots. Inadequate mixing can lead to pockets of high peroxide concentration and accelerated decomposition.
-
Do Not Increase Temperature: Do not attempt to "push" the reaction by increasing the temperature if it appears to have stalled after the initial exotherm.[1]
-
Prepare for Emergency Quenching: Have a quenching agent, such as a chilled solution of sodium bisulfite or sodium thiosulfate, readily available to neutralize the peroxide if the temperature continues to rise uncontrollably.[1] Perform quenching slowly to avoid a violent reaction.
-
Alert Personnel and Evacuate if Necessary: Inform colleagues in the immediate vicinity of the situation. If the temperature rise cannot be controlled, evacuate the area and follow your facility's emergency procedures.
Q2: I've noticed the formation of solid precipitates in my dilauroyl peroxide solution during storage. Is it safe to use?
A2: The formation of precipitates can be a sign of peroxide degradation or crystallization, which can increase the risk of shock sensitivity. Do not use the solution if you observe any of the following:
-
Crystal formation
-
Discoloration
-
String-like formations
-
Liquid stratification
If any of these are present, do not attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) department for guidance on safe disposal.[2]
Q3: My small-scale reaction with dilauroyl peroxide was successful, but upon scaling up by a factor of 10, I'm observing a much more significant exotherm that is difficult to control. Why is this happening?
A3: This is a common and dangerous issue in scaling up exothermic reactions. The fundamental reason lies in the change in the surface area-to-volume ratio.[3] As the volume of the reactor increases, its surface area (which is responsible for heat dissipation) does not increase proportionally. This leads to less efficient heat removal and a greater potential for heat accumulation, which can trigger a thermal runaway.
When scaling up, it is crucial to:
-
Scale-Up Incrementally: A common rule of thumb is to not scale up a reaction by more than a factor of three at a time.[4]
-
Re-evaluate Heat Transfer: The cooling capacity that was sufficient for a small-scale reaction will likely be inadequate for a larger scale. A thorough heat transfer calculation is necessary.
-
Consider Semi-Batch Addition: Instead of adding all the dilauroyl peroxide at once (batch addition), a controlled, slow addition over time (semi-batch) can help manage the rate of heat generation.[5]
-
Monitor Internal Temperature: Ensure your temperature probe is placed within the reaction mixture to get an accurate reading, as the internal temperature can be significantly higher than the bath temperature.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key thermal hazards associated with dilauroyl peroxide?
A1: Dilauroyl peroxide is a thermally unstable organic peroxide. The primary hazards include:
-
Self-Accelerating Decomposition: Above a certain temperature, the Self-Accelerating Decomposition Temperature (SADT), the rate of decomposition becomes rapid and generates heat, which further accelerates the decomposition. This can lead to a thermal runaway.[6][7]
-
Exothermic Decomposition: The decomposition of dilauroyl peroxide is a highly exothermic process, releasing a significant amount of energy.[8]
-
Sensitivity to Contamination: Contamination with materials like strong acids, bases, metals (including rust), and reducing agents can lower the decomposition temperature and initiate a dangerous reaction.[6][9]
-
Shock Sensitivity When Heated: While stable at room temperature, dilauroyl peroxide can become sensitive to shock and friction when heated, increasing the risk of explosion.[10]
Q2: What is the Self-Accelerating Decomposition Temperature (SADT) of dilauroyl peroxide and why is it important?
A2: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For dilauroyl peroxide, the SADT is approximately 50°C.[6] This value is critical for safe storage and transportation, as exceeding it can lead to a thermal runaway. It is important to note that the SADT can be influenced by factors such as the size and type of the container, as well as the presence of any contaminants.
Q3: How can I safely store dilauroyl peroxide in the laboratory?
A3: Proper storage is crucial to prevent decomposition. Follow these guidelines:
-
Temperature Control: Store dilauroyl peroxide at a temperature below its recommended maximum storage temperature, which is typically well below the SADT. A common recommendation is to store it at temperatures not exceeding 30°C.[7]
-
Original Container: Keep it in its original, vented container. Do not transfer it to an unvented container, as gas buildup from slow decomposition can cause over-pressurization.[11]
-
Avoid Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[12]
-
Segregation: Store separately from incompatible materials, especially flammable and combustible materials, acids, bases, and metals.[6]
Q4: What are some common contaminants that can trigger the decomposition of dilauroyl peroxide?
A4: A wide range of substances can act as catalysts for the decomposition of dilauroyl peroxide. Avoid contact with:
-
Strong acids and bases[6]
-
Metals and metal salts (e.g., iron, copper, cobalt)[6]
-
Rust[6]
-
Reducing agents[9]
-
Amines[6]
-
Sulfur compounds[6]
Even dust and ash can potentially initiate decomposition.[6]
Q5: Are there any specific process safety recommendations for scaling up reactions with dilauroyl peroxide?
A5: Yes, in addition to the points mentioned in the troubleshooting section, consider the following:
-
Conduct a Thorough Risk Assessment: Before any scale-up, perform a comprehensive risk assessment that considers the heat of reaction, potential for gas evolution, and the consequences of a thermal runaway.[4]
-
Utilize Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are invaluable for determining the thermal stability of your reaction mixture and the onset temperature of decomposition.[13]
-
Ensure Adequate Venting: In the event of a runaway reaction, the rapid generation of gas can lead to a catastrophic pressure buildup. Ensure your reactor system has an appropriately sized emergency relief system.[14]
-
Have a Quenching Strategy: Develop and have ready a validated quenching procedure to stop the reaction in an emergency.[1]
Quantitative Data
The following table summarizes key quantitative data for dilauroyl peroxide, which is crucial for conducting a thorough thermal hazard assessment.
| Parameter | Value | Reference |
| Molecular Weight | 398.6 g/mol | [6] |
| Melting Point | 53-55 °C | [10] |
| Decomposition Temperature | Starts to decompose at 62 °C | [10] |
| Self-Accelerating Decomposition Temperature (SADT) | 50 °C | [6] |
| Activation Energy (Ea) | 128.54 kJ/mol | [10] |
| Heat of Decomposition (ΔHd) | Varies with conditions, can be significant | [8] |
| Active Oxygen Content | 4.01% | [10] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
Objective: To determine the onset temperature of decomposition and the heat of decomposition for dilauroyl peroxide or a reaction mixture containing it.
Methodology:
-
Instrument Preparation:
-
Ensure the DSC instrument is properly calibrated for temperature and heat flow.
-
Use a suitable inert purge gas, such as nitrogen, at a constant flow rate.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure crucible (e.g., gold-plated stainless steel). The use of a high-pressure crucible is critical to contain any pressure generated during decomposition.
-
Hermetically seal the crucible to prevent evaporation and ensure a closed system.
-
-
Experimental Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the temperature program. A typical screening method involves a linear heating ramp, for example, from ambient temperature to 300°C at a rate of 2-10 °C/min.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant exothermic deviation from the baseline is observed.
-
The heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
-
Accelerating Rate Calorimetry (ARC) for Runaway Reaction Characterization
Objective: To simulate a worst-case adiabatic runaway reaction to determine the time-temperature-pressure relationship of a decomposing sample.
Methodology:
-
Instrument Preparation:
-
Ensure the ARC instrument and its containment vessel are clean and in good working order.
-
Calibrate the thermocouples and pressure transducer.
-
-
Sample Preparation:
-
A larger sample size (typically 1-10 g) is used compared to DSC.
-
The sample is placed in a suitable sample container (bomb), often made of titanium or stainless steel, which is then placed inside the calorimeter.
-
-
Experimental Procedure (Heat-Wait-Search Mode):
-
The calorimeter heats the sample to a user-defined starting temperature.
-
It then enters a "wait" period to allow for thermal equilibration.
-
The instrument then enters a "search" mode, where it monitors the sample's self-heating rate.
-
If the self-heating rate exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode. In this mode, the calorimeter heaters match the sample temperature, preventing any heat loss to the surroundings.
-
-
Data Acquisition and Analysis:
-
The instrument records the temperature and pressure of the sample as a function of time during the exothermic decomposition.
-
From this data, key safety parameters can be determined, including the onset temperature of the runaway, the time to maximum rate (TMR), the adiabatic temperature rise, and the maximum pressure and pressure rise rate.
-
Visualizations
Caption: Fault tree analysis of a thermal runaway event with dilauroyl peroxide.
Caption: A logical workflow for the safe scale-up of reactions involving dilauroyl peroxide.
Caption: Simplified thermal decomposition pathway of dilauroyl peroxide.
References
- 1. epfl.ch [epfl.ch]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fauske.com [fauske.com]
- 6. arkema.com [arkema.com]
- 7. fishersci.com [fishersci.com]
- 8. akjournals.com [akjournals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. americanchemistry.com [americanchemistry.com]
Technical Support Center: Troubleshooting Inconsistent Polymerization Initiation with Dilauroyl Peroxide
Welcome to the technical support center for troubleshooting issues related to polymerization initiation with dilauroyl peroxide (LPO). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polymerization fails to initiate or is significantly delayed.
-
Question: My polymerization reaction isn't starting, or there's a long induction period after adding the dilauroyl peroxide. What are the likely causes?
Answer: Failure to initiate or a significant delay is one of the most common issues and can typically be attributed to one of three main factors: the initiator itself, the monomer, or the reaction conditions.
-
Initiator Quality: The dilauroyl peroxide may have degraded due to improper storage or age. LPO is sensitive to heat and light, which can cause it to decompose prematurely, reducing its effectiveness.[1]
-
Monomer Purity: Monomers are often shipped with inhibitors to prevent spontaneous polymerization during transport and storage.[2] If these inhibitors are not effectively removed, they will scavenge the free radicals generated by the LPO, preventing the initiation of polymerization.[3] Common inhibitors include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[2]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen can react with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently propagate the polymer chain.[4]
-
Issue 2: The polymerization starts but proceeds slowly or results in low monomer conversion.
-
Question: My reaction begins, but the rate of polymerization is much slower than expected, or I'm getting a low yield of my polymer. How can I address this?
Answer: Slow polymerization or low conversion often points to an insufficient concentration of active free radicals or suboptimal reaction conditions.
-
Insufficient Initiator Concentration: If the concentration of dilauroyl peroxide is too low, it may not generate enough free radicals to overcome the effects of residual inhibitors or to maintain a sufficient rate of polymerization.[4]
-
Suboptimal Temperature: The rate of decomposition of LPO is highly dependent on temperature.[5] If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.[4] Conversely, a temperature that is too high can lead to a very rapid initial rate but may result in premature termination and a lower final conversion.
-
Solvent Effects: The solvent can influence the rate of thermolysis of dilauroyl peroxide. The polarity and viscosity of the solvent can affect the decomposition rate and the efficiency of the generated radicals in initiating polymerization.[6]
-
Data Presentation
Table 1: Half-Life of Dilauroyl Peroxide at Various Temperatures
The half-life is the time it takes for 50% of the peroxide to decompose at a given temperature. This data is crucial for selecting the appropriate reaction temperature.
| Temperature | Half-Life |
| 61°C | 10 hours |
| 79°C | 1 hour |
| 99°C | 0.1 hour |
(Data sourced from multiple references, including[5])
Table 2: Common Polymerization Inhibitors and Their Typical Concentrations
| Inhibitor | Abbreviation | Typical Concentration |
| Hydroquinone | HQ | 100 - 250 ppm |
| Monomethyl ether of hydroquinone | MEHQ | 10 - 60 ppm |
| 4-tert-butylcatechol | TBC | 15 - 200 ppm |
(Data sourced from multiple references, including[2][7])
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from Monomers via Alkali Wash
This protocol describes a common method for removing acidic inhibitors like hydroquinone and MEHQ.
Materials:
-
Monomer containing inhibitor
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[4]
Protocol 2: Assessment of Dilauroyl Peroxide Purity via Iodometric Titration
This method determines the active oxygen content, which is a measure of the peroxide's purity.
Materials:
-
Dilauroyl peroxide sample
-
Solvent mixture (e.g., glacial acetic acid:chloroform, 3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 M or 0.1 M)
-
Starch indicator solution
-
Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Accurately weigh approximately 3 g of the dilauroyl peroxide sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the solvent mixture to dissolve the sample.
-
Add 1 mL of freshly prepared saturated potassium iodide solution. Stopper the flask and swirl the contents. Allow the reaction to proceed for 60 seconds.
-
Add 100 mL of deionized water and shake.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a dark blue/purple color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration using the same procedure but without the dilauroyl peroxide sample.
-
Calculate the peroxide value to determine the purity.[8]
Protocol 3: General Procedure for Free-Radical Polymerization
This protocol outlines a basic setup for a solution polymerization reaction.
Materials:
-
Purified monomer
-
Dilauroyl peroxide
-
Anhydrous solvent
-
Reaction flask with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Syringes
Procedure:
-
Set up the reaction flask with the condenser and ensure all glassware is dry.
-
Add the solvent to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the dilauroyl peroxide in a small amount of the reaction solvent.
-
Add the purified monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.[4]
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent polymerization.
Caption: Free-radical polymerization initiation by dilauroyl peroxide.
References
- 1. arkema.com [arkema.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 6. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
optimizing dilauroyl peroxide concentration for desired molecular weight
Welcome to the technical support center for optimizing dilauroyl peroxide (DLP) concentration in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols for achieving desired polymer molecular weights.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of dilauroyl peroxide (DLP) in polymerization?
Dilauroyl peroxide is a chemical initiator used in free-radical polymerization.[1][2] Its main function is to thermally decompose and generate free radicals, which then initiate the polymerization of monomers like vinyl chloride and methyl methacrylate.[1][2] This controlled initiation is crucial for achieving the desired molecular weight and structural properties of the final polymer.[1]
Q2: How does the concentration of dilauroyl peroxide affect the molecular weight of the resulting polymer?
The concentration of dilauroyl peroxide is inversely proportional to the molecular weight of the polymer.[3] An increase in DLP concentration leads to a higher number of free radicals, which in turn initiates a larger number of polymer chains.[3][4] With more chains growing simultaneously from a finite amount of monomer, the average length and therefore the average molecular weight of each polymer chain will be lower.[3][4]
Q3: What is the typical temperature range for using dilauroyl peroxide as an initiator?
Dilauroyl peroxide is effective within a specific temperature range, typically between 60-80°C for the polymerization of vinyl chloride.[1] Its decomposition rate, often characterized by its half-life at various temperatures, is a key factor in selecting the appropriate polymerization temperature.[2][5] For instance, the 10-hour half-life of DLP is at 61°C, while its 1-hour half-life is at 79°C.[5]
Q4: Can dilauroyl peroxide be used in combination with other initiators?
Yes, dilauroyl peroxide can be used in combination with more active initiators. This is a common strategy to increase reactor efficiency and to tailor the polymerization kinetics. For example, in PVC production, DLP is often combined with a peroxydicarbonate to enhance the reaction rate.[5]
Troubleshooting Guide
Issue 1: The average molecular weight of the polymer is too low.
-
Cause: The concentration of dilauroyl peroxide may be too high. A higher initiator concentration generates more polymer chains, each with a shorter length.[3][6]
-
Solution: Decrease the concentration of dilauroyl peroxide relative to the monomer concentration. This will reduce the number of initiation events, allowing each polymer chain to grow longer, thus increasing the average molecular weight.[6]
Issue 2: The average molecular weight of the polymer is too high.
-
Cause: The concentration of dilauroyl peroxide may be too low. Insufficient initiator leads to fewer growing chains, resulting in longer polymer chains and a higher average molecular weight.
-
Solution: Increase the concentration of dilauroyl peroxide. This will generate more free radicals, leading to a greater number of shorter polymer chains and a lower average molecular weight.[3]
Issue 3: The polymer has a broad molecular weight distribution (high polydispersity).
-
Cause: Inconsistent reaction temperature or a high initial concentration of the initiator can lead to a broad molecular weight distribution.[6] Temperature fluctuations can cause the rate of DLP decomposition to vary, leading to an inconsistent supply of radicals.[6]
-
Solution:
Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Molecular Weight
The following table illustrates the general relationship between the concentration of a free-radical initiator, such as dilauroyl peroxide, and the resulting weight average molecular weight (Mw) of the polymer. Note that specific values will vary depending on the monomer, solvent, and reaction conditions.
| Initiator Concentration (% w/w) | Relative Number of Polymer Chains | Average Polymer Chain Length | Weight Average Molecular Weight (Mw) |
| 0.5 | Low | Long | High |
| 1.0 | Medium | Medium | Medium |
| 2.0 | High | Short | Low |
| 3.0 | Very High | Very Short | Very Low |
This table provides an illustrative example of the expected trend.
Experimental Protocols
Protocol: Free-Radical Polymerization of a Vinyl Monomer using Dilauroyl Peroxide
This protocol outlines a general procedure for the solution polymerization of a vinyl monomer.
Materials:
-
Vinyl monomer (e.g., methyl methacrylate, styrene)
-
Dilauroyl peroxide (DLP)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Nitrogen gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Ice bath
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
Monomer Purification: Purify the vinyl monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors.
-
Reaction Setup: Assemble the reaction flask with the condenser, magnetic stirrer, and nitrogen inlet. Purge the entire system with nitrogen for at least 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Reagent Addition:
-
Under a continuous nitrogen flow, add the desired amount of anhydrous solvent to the reaction flask.
-
Add the purified monomer to the solvent.
-
In a separate vial, dissolve the calculated amount of dilauroyl peroxide in a small amount of the solvent.
-
-
Initiation:
-
Begin stirring the monomer solution and heat the flask to the desired reaction temperature (e.g., 70°C).
-
Once the temperature has stabilized, add the dilauroyl peroxide solution to the reaction flask.
-
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the reaction can be monitored by observing the increase in the viscosity of the solution.
-
Termination and Precipitation:
-
To terminate the reaction, cool the flask in an ice bath.
-
Slowly pour the viscous polymer solution into a beaker containing the vigorously stirred precipitating solvent. The polymer will precipitate out of the solution.
-
-
Purification and Drying:
-
Filter the precipitated polymer.
-
Wash the polymer with fresh precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizations
Caption: Workflow of Free-Radical Polymerization Initiated by Dilauroyl Peroxide.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. brainly.com [brainly.com]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Solvent Polarity on Dilauroyl Peroxide Decomposition Rate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the effect of solvent polarity on the decomposition rate of dilauroyl peroxide. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and a summary of relevant data.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the decomposition rate of dilauroyl peroxide?
A1: The decomposition of dilauroyl peroxide proceeds through a combination of spontaneous homolytic cleavage of the oxygen-oxygen bond and solvent-induced decomposition. The polarity of the solvent can influence both of these pathways. While a universal trend is not definitively established without extensive experimental data for a wide range of solvents, the solvent can affect the rate of both the primary homolytic dissociation and secondary induced decomposition processes.
Q2: What are the primary decomposition products of dilauroyl peroxide?
A2: The primary decomposition of dilauroyl peroxide involves the formation of lauroyloxy radicals, which can then undergo further reactions such as decarboxylation to form undecyl radicals. These radicals can then react with the solvent or other radicals to form a variety of products, including carbon dioxide, docosane, undecane, and undecyl dodecanoate.
Q3: What are the main safety concerns when working with dilauroyl peroxide?
A3: Dilauroyl peroxide is a thermally unstable organic peroxide and should be handled with care. It is sensitive to heat and can undergo self-accelerating decomposition. It is also incompatible with many materials, including acids, bases, metals, and reducing agents, which can induce decomposition. It is crucial to store it at recommended temperatures and avoid sources of ignition.
Q4: Can I use any solvent for my reaction involving dilauroyl peroxide?
A4: The choice of solvent can significantly impact the decomposition rate and potentially the product distribution of your reaction. It is essential to choose a solvent that is compatible with dilauroyl peroxide and your experimental conditions. Solvents that can react with free radicals may participate in induced decomposition, altering the overall kinetics.
Q5: How can I monitor the decomposition of dilauroyl peroxide in my experiment?
A5: The decomposition can be monitored by tracking the disappearance of the peroxide over time. Common analytical techniques include titration methods to determine the peroxide concentration or spectroscopic methods such as infrared (IR) spectroscopy to monitor the disappearance of the peroxide's characteristic carbonyl absorption bands.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decomposition rate is much faster or slower than expected. | 1. Incorrect solvent polarity: The solvent's polarity may be significantly different from what was anticipated, leading to an altered decomposition rate. 2. Impurities in the solvent: Trace amounts of metal ions or other reactive species can catalyze or inhibit the decomposition. 3. Incorrect temperature control: Peroxide decomposition is highly sensitive to temperature. | 1. Verify the solvent's identity and purity. If necessary, use a freshly distilled or high-purity grade solvent. 2. Use purified solvents and ensure all glassware is scrupulously clean. 3. Ensure accurate and stable temperature control of the reaction vessel using a calibrated thermostat. |
| Inconsistent or non-reproducible kinetic data. | 1. Variable solvent quality: Using different batches or grades of solvent can introduce variability. 2. Presence of oxygen: Oxygen can act as a radical scavenger and influence the decomposition pathway. 3. Inconsistent sample handling: Variations in the time taken to prepare and analyze samples can lead to errors. | 1. Use a single, high-purity batch of solvent for the entire study. 2. For mechanistic studies, consider de-gassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Standardize all experimental procedures, including sample preparation and analysis times. |
| Formation of unexpected byproducts. | 1. Solvent participation in the reaction: The solvent may be reacting with the free radicals generated from the peroxide decomposition. 2. Secondary decomposition pathways: At higher temperatures or concentrations, alternative decomposition routes may become significant. | 1. Analyze the reaction mixture for products derived from the solvent. Consider using a more inert solvent if necessary. 2. Review the literature for potential side reactions under your experimental conditions. Consider modifying the reaction temperature or peroxide concentration. |
| Safety incident (e.g., rapid gas evolution, exotherm). | 1. Self-accelerating decomposition: The reaction temperature may have exceeded the Self-Accelerating Decomposition Temperature (SADT). 2. Incompatible materials: Contact with contaminants or incompatible materials may have initiated a rapid decomposition. | 1. Always operate well below the SADT of dilauroyl peroxide. Ensure adequate cooling capacity for the reaction scale. 2. Ensure the reaction setup is free from incompatible materials. Review the Safety Data Sheet (SDS) for a list of incompatible substances. |
Quantitative Data Summary
The following table summarizes available data on the first-order decomposition rate constant (k) of dilauroyl peroxide in various solvents at 60°C, along with the dielectric constant of each solvent as a measure of its polarity.
| Solvent | Dielectric Constant (ε) at 20°C | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Benzene | 2.28 | 60 | 2.3 x 10⁻⁵ |
| Diethyl Ether | 4.34 | 60 | 4.4 x 10⁻⁵ |
| Chlorobenzene | 5.62 | 61 | 2.1 x 10⁻⁵ |
Experimental Protocols
Methodology for Determining the Decomposition Rate of Dilauroyl Peroxide via Titration
This protocol outlines a general method for determining the decomposition rate of dilauroyl peroxide in a given solvent by monitoring the decrease in peroxide concentration over time using iodometric titration.
Materials:
-
Dilauroyl peroxide
-
Solvent of choice (e.g., benzene, diethyl ether, etc.)
-
Glacial acetic acid
-
Saturated sodium iodide (NaI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Thermostatted oil or water bath
-
Reaction flasks with stoppers
-
Pipettes and burette
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a solution of dilauroyl peroxide of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Place a known volume of this solution into several reaction flasks.
-
-
Initiation of the Decomposition:
-
Place the reaction flasks in a thermostatted bath set to the desired temperature (e.g., 60°C).
-
Start the stopwatch as soon as the flasks are placed in the bath.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 30 or 60 minutes), remove one flask from the bath and immediately quench the reaction by placing it in an ice bath.
-
Pipette a known aliquot of the cooled reaction mixture into a flask containing a mixture of glacial acetic acid and saturated NaI solution.
-
Stopper the flask and allow it to stand in the dark for approximately 15 minutes. The peroxide will oxidize the iodide to iodine, resulting in a yellow-brown solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
-
Data Analysis:
-
The concentration of the remaining dilauroyl peroxide at each time point is proportional to the volume of sodium thiosulfate solution used.
-
Plot the natural logarithm of the peroxide concentration (or the volume of titrant) versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line.
-
The negative of the slope of this line will be the first-order rate constant (k).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between solvent polarity and the decomposition pathways of dilauroyl peroxide.
Caption: Logical relationship between solvent polarity and dilauroyl peroxide decomposition pathways.
strategies to improve the solubility of dilauroyl peroxide in reaction media
Welcome to the technical support center for dilauroyl peroxide (DLP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the solubility of dilauroyl peroxide in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving dilauroyl peroxide?
Dilauroyl peroxide is a white, crystalline powder that is insoluble in water but soluble in many organic solvents and oils.[1][2][3][4][5] Recommended solvents include acetone, chloroform, benzene, petroleum ether, and n-hexane.[1][2][3][6] It is also slightly soluble in alcohol.[4][7]
Q2: My dilauroyl peroxide is not dissolving completely in the chosen solvent. What troubleshooting steps can I take?
If you are experiencing incomplete dissolution, consider the following steps:
-
Increase Solvent Volume: The concentration of dilauroyl peroxide may be too high for the volume of solvent used. Try adding more solvent incrementally.
-
Improve Agitation: Ensure the mixture is being stirred vigorously to increase the interaction between the solvent and the peroxide particles.
-
Reduce Particle Size: The rate of dissolution is affected by the surface area of the solute. Using a finer powder form of dilauroyl peroxide can improve solubility.[5]
-
Gentle Warming: Carefully warming the mixture can increase solubility. However, this must be done with extreme caution. (See Q3 for safety details).
Q3: Is it safe to heat the reaction mixture to improve the solubility of dilauroyl peroxide?
Heating can improve solubility, but it poses significant safety risks. Dilauroyl peroxide is thermally sensitive and can decompose exothermically, posing a fire and explosion hazard.[1][3][4]
-
Decomposition Temperature: The melting point is between 53-55°C, and it begins to decompose at 62°C.[1]
-
Self-Accelerating Decomposition Temperature (SADT): The SADT, the lowest temperature at which self-accelerating decomposition can occur, is reported to be as low as 49°C.[3]
-
Safety Protocol: If heating is necessary, it must be done in a controlled manner, preferably in a water bath, with continuous monitoring. The temperature should never exceed 45°C to maintain a safe margin below the SADT. Never heat sealed containers.
Q4: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent or solvent blend is a common strategy to enhance the solubility of poorly soluble compounds.[8] If dilauroyl peroxide has limited solubility in a single solvent that is required for your reaction, you can introduce a second, compatible solvent in which the peroxide is highly soluble (e.g., acetone, chloroform) to create a mixture with improved overall solvating power.
Q5: Does the physical form of dilauroyl peroxide affect its solubility characteristics?
Absolutely. The physical form plays a crucial role. A fine powder will dissolve more readily than coarse flakes due to a larger surface area-to-volume ratio.[5] For reactions in aqueous media or to improve handling, commercially available aqueous suspensions of dilauroyl peroxide (e.g., 25% or 40% concentration) can provide better dispersion.[9]
Q6: What should I do if the dilauroyl peroxide precipitates out of the solution during my experiment?
Precipitation during an experiment is typically caused by a change in conditions, such as a drop in temperature or a change in the solvent composition (e.g., addition of an anti-solvent). To resolve this, you can try to:
-
Gently re-warm the solution, adhering to the safety precautions outlined in Q3.
-
Add more of the primary solvent or a co-solvent to increase the solvating capacity of the medium.
-
Ensure the reaction vessel is maintained at a constant temperature.
Solubility Data Summary
Quantitative solubility data for dilauroyl peroxide is not widely published. The following table summarizes its qualitative solubility in various common solvents based on available literature.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][2][3][4] |
| Acetone | Soluble / Easily Soluble | [1][2][6] |
| Chloroform | Soluble / Easily Soluble | [1][2] |
| Benzene | Soluble | [3] |
| Petroleum Ether | Soluble | [1] |
| Oils | Soluble | [2][4][7][10] |
| Alcohol (General) | Slightly Soluble | [4][7] |
| n-Hexane | Soluble (used for crystallization) | [3] |
| Ether | Soluble | [6] |
Experimental Protocols
Protocol: Determining Solubility of Dilauroyl Peroxide in a Novel Solvent
This protocol outlines a general method for safely determining the approximate solubility of dilauroyl peroxide at a specific temperature.
I. Safety Precautions:
-
Always handle dilauroyl peroxide in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep all sources of heat, sparks, and flame away from the experimental setup. Dilauroyl peroxide is highly flammable.[4]
-
Work on a small scale for initial tests.
II. Materials:
-
Dilauroyl peroxide (powder form)
-
Candidate solvent(s)
-
Series of 20 mL glass vials with caps
-
Calibrated analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath
III. Procedure:
-
Preparation: Set the constant temperature bath to the desired experimental temperature (e.g., 25°C). Place a magnetic stirrer in the bath if possible, or ensure vials can be stirred within the bath.
-
Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the candidate solvent to a glass vial containing a magnetic stir bar.
-
Initial Solute Addition: Weigh a small, known amount (e.g., 100 mg) of dilauroyl peroxide and add it to the solvent.
-
Stirring: Cap the vial and place it in the constant temperature bath. Begin stirring at a moderate, consistent speed to create a vortex without splashing.
-
Observation: Allow the mixture to stir for at least 30 minutes. Observe if all the solid has dissolved.
-
Incremental Addition: If the solid dissolves completely, add another pre-weighed increment of dilauroyl peroxide (e.g., 100 mg).
-
Equilibration: After each addition, allow the system to equilibrate for at least 30-60 minutes before observing the result.
-
Saturation Point: Continue adding increments until a small amount of solid dilauroyl peroxide remains undissolved after prolonged stirring (e.g., >2 hours). This indicates that the solution is saturated.
-
Calculation: Calculate the solubility by summing the mass of all the dissolved portions and dividing by the volume of the solvent (e.g., in mg/mL or g/L).
Visual Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent system for dilauroyl peroxide and troubleshooting solubility issues.
Caption: Workflow for selecting a solvent to dissolve dilauroyl peroxide.
References
- 1. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. EP3224244B1 - Method for producing powdery lauroyl peroxide - Google Patents [patents.google.com]
- 6. CAS 105-74-8: Lauroyl peroxide | CymitQuimica [cymitquimica.com]
- 7. Lauroyl peroxide CAS#: 105-74-8 [m.chemicalbook.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 10. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
proper disposal methods for unreacted dilauroyl peroxide and its containers
Technical Support Center: Safe Disposal of Unreacted Dilauroyl Peroxide
This guide provides researchers, scientists, and drug development professionals with essential information for the proper and safe disposal of unreacted dilauroyl peroxide and its containers. Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: How should I dispose of unreacted solid dilauroyl peroxide?
A1: Unreacted dilauroyl peroxide is considered hazardous waste and must be disposed of accordingly.[1][2][3] The primary and recommended method for the disposal of solid organic peroxides like dilauroyl peroxide is incineration at an approved waste disposal facility.[1][3][4][5] This can be done either with the material "as is" or as a "water-wet" slurry to reduce shock sensitivity.[1][3] Incineration ensures rapid and complete decomposition of the peroxide and its hazardous by-products.[1][3]
Q2: Can I deactivate dilauroyl peroxide in the lab before disposal?
A2: While chemical deactivation methods exist for some organic peroxides, dilution followed by incineration is a more common and recommended procedure for dilauroyl peroxide.[6] One method involves diluting the peroxide in a suitable flammable solvent to reduce the active oxygen content to below 1%.[6] However, due to solubility limitations of solid peroxides, direct incineration is often preferred.[1][3] Any in-lab treatment should only be performed by trained personnel who fully understand the chemistry and associated hazards.[7]
Q3: What is the proper way to dispose of empty dilauroyl peroxide containers?
A3: Empty containers that have held dilauroyl peroxide must be handled with care as they may contain residual product.[8][9] The procedure for disposal includes thoroughly draining the container.[10][11] It is also recommended to rinse the container with a compatible solvent.[10][11] After draining and rinsing, the container should be made unusable by slitting or slashing it to prevent reuse.[11] Once these steps are completed, the container can typically be disposed of as non-hazardous waste, but you must always consult local regulations.[11]
Q4: What should I do in case of a dilauroyl peroxide spill?
A4: In the event of a spill, the material should be immediately soaked up with an inert absorbent material like vermiculite (B1170534).[12] The contaminated absorbent must then be wetted with water to reduce sensitivity.[12] Use non-sparking tools to collect the material.[6][12] The collected waste must be placed in a suitable container for disposal as hazardous waste.[4][13] The spill area should then be cleaned with water and a surfactant.[12]
Q5: Can I mix unreacted dilauroyl peroxide with other chemical waste?
A5: No. Organic peroxide waste should never be mixed with other waste materials.[14][15][16] Contamination with incompatible materials such as strong acids, bases, reducing agents, or metals can lead to a violent, exothermic decomposition.[6][12] Always store and dispose of dilauroyl peroxide waste in separate, properly labeled containers.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Crystallization observed in the container | The product may have aged or been stored improperly, leading to peroxide formation and concentration. | DO NOT attempt to open the container. Friction from opening a crystallized lid can cause an explosion.[17] Isolate the container, remove personnel from the immediate area, and contact your institution's Environmental Health & Safety (EH&S) department or a specialized waste disposal service immediately.[17] |
| Container is bulging or showing signs of pressure buildup | Decomposition of the peroxide, possibly due to elevated temperatures or contamination, is generating gas. | Handle the container with extreme care.[6] If it is safe to do so, move it to a cooler, well-ventilated area away from heat and other chemicals. Do not attempt to vent the container. Contact EH&S or a hazardous waste disposal expert for guidance. |
| Uncertainty about the age or purity of the dilauroyl peroxide | The product may have been stored for an extended period or the container has been opened multiple times. | If the expiration date has passed or there is any doubt about the material's stability, it should be treated as potentially hazardous and disposed of. Do not use expired or suspect material in experiments.[17] |
Data Presentation
Table 1: Key Disposal Parameters for Dilauroyl Peroxide
| Parameter | Guideline | Reference |
| Disposal Method | Incineration by an approved waste disposal facility. | [1][3][4] |
| Alternative for Solids | Incineration "as is" or as a "water-wet" slurry. | [1][3] |
| Active Oxygen Content for Dilution | Less than 1% in a suitable solvent before incineration. | [1][3][6] |
| Recommended Storage Temperature | Keep cool, in a well-ventilated place. Avoid temperatures above 30°C. | [6][13] |
| Container Rinsing | Recommended with a compatible solvent. | [10][11] |
Experimental Protocols
Protocol for Handling Small Spills of Solid Dilauroyl Peroxide
-
Personnel Safety: Ensure all personnel in the immediate vicinity are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Ventilation: Ensure the area is well-ventilated.[13]
-
Containment: Prevent the spill from spreading.
-
Absorption: Gently cover the spilled solid with an inert absorbent material such as vermiculite or sand.[12]
-
Wetting: Carefully moisten the absorbent material containing the peroxide with water. This reduces the risk of ignition from friction or static discharge.[12]
-
Collection: Using non-sparking tools (e.g., plastic or wooden scoops), carefully collect the wetted absorbent mixture.[6][12]
-
Packaging: Place the collected material into a designated, properly labeled container for hazardous waste disposal. Do not seal the container tightly to allow for potential venting of decomposition products.[18]
-
Decontamination: Clean the spill area thoroughly with water and a surfactant to remove any residual peroxide.[12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's approved waste management program.
Mandatory Visualization
Caption: Logical workflow for the safe disposal of unreacted dilauroyl peroxide and its containers.
References
- 1. arkema.com [arkema.com]
- 2. Disposal of Liquid Organic Peroxides - American Chemistry Council [americanchemistry.com]
- 3. terpconnect.umd.edu [terpconnect.umd.edu]
- 4. static.rapidonline.com [static.rapidonline.com]
- 5. Disposal of Solvent peroxides [delloyd.50megs.com]
- 6. arkema.com [arkema.com]
- 7. epfl.ch [epfl.ch]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. fishersci.pt [fishersci.pt]
- 10. arkema.com [arkema.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. eopsg.org [eopsg.org]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. americanchemistry.com [americanchemistry.com]
Technical Support Center: Controlling the Exotherm of Polymerization Initiated by Dilauroyl Peroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymerization reactions initiated by dilauroyl peroxide (LPO). The information is designed to help you effectively manage and control the exothermic nature of these reactions, ensuring experimental success and safety.
Troubleshooting Guides
This section addresses common issues encountered during polymerization with dilauroyl peroxide, offering potential causes and actionable solutions.
Issue 1: Rapid and Uncontrolled Temperature Rise (Runaway Reaction)
| Potential Cause | Solution |
| Excessive Initiator Concentration: A high concentration of dilauroyl peroxide leads to a rapid generation of free radicals, causing a surge in the polymerization rate and a significant, often uncontrollable, exotherm.[1][2][3] | Reduce the concentration of dilauroyl peroxide. The optimal concentration is dependent on the monomer and other reaction conditions and should be determined through small-scale trials. |
| Inadequate Heat Dissipation: The reaction vessel may not be able to remove the generated heat effectively, leading to a rapid temperature increase.[4] | - Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket or internal cooling coils.[4] - Use a solvent with a high heat capacity to absorb the excess heat.[5] - For larger-scale reactions, consider using an external heat exchanger.[4] |
| High Monomer Concentration: A high concentration of monomer can lead to a very fast reaction rate and a large exotherm. | - Reduce the initial monomer concentration by adding it to the reaction mixture in a controlled manner (semi-batch process) rather than all at once. - Use a solvent to dilute the monomer. |
| Incorrect Reaction Temperature: Starting the polymerization at a temperature too close to or above the 1-hour half-life of LPO (79°C) can lead to a very rapid decomposition of the initiator.[6][7][8][9] | Initiate the polymerization at a lower temperature, typically in the range of 60-75°C for vinyl chloride.[6][9][10] For methacrylates, a range of 60-90°C is common.[7][9] |
| Contamination: Contaminants such as strong acids, bases, metal salts, or other reactive species can accelerate the decomposition of LPO, leading to a runaway reaction.[11] | Ensure all reactants, solvents, and the reaction vessel are clean and free from contaminants. |
Issue 2: Polymerization Fails to Initiate or Proceeds Too Slowly
| Potential Cause | Solution |
| Insufficient Initiator Concentration: Too little dilauroyl peroxide will generate an insufficient number of free radicals to start and sustain the polymerization. | Increase the concentration of dilauroyl peroxide incrementally. |
| Low Reaction Temperature: The temperature may be too low for the thermal decomposition of LPO to occur at a sufficient rate. The 10-hour half-life of LPO is at 61°C.[6][7][8][9] | Increase the reaction temperature to be within the optimal range for LPO-initiated polymerization (typically 60-80°C).[10] |
| Presence of Inhibitors: Monomers are often stored with inhibitors to prevent spontaneous polymerization. These inhibitors will consume the free radicals generated by LPO. | Remove the inhibitor from the monomer before starting the polymerization, for example, by passing it through an inhibitor removal column. |
| Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization process. | Degas the monomer and solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Inconsistent Product Quality (e.g., broad molecular weight distribution)
| Potential Cause | Solution |
| Poor Temperature Control: Fluctuations in temperature during the polymerization will lead to variations in the initiation and propagation rates, resulting in a polymer with a broad molecular weight distribution.[4] | - Implement precise temperature control using automated systems (e.g., PID controllers). - Ensure efficient and consistent stirring to maintain a uniform temperature throughout the reaction mixture. |
| Non-uniform Initiator Distribution: If the dilauroyl peroxide is not evenly dispersed, there will be localized areas of high and low initiation rates. | - Ensure the dilauroyl peroxide is fully dissolved or uniformly suspended in the reaction medium before initiating the polymerization. - For suspension polymerization, use appropriate dispersing agents to maintain a stable suspension of the initiator. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for using dilauroyl peroxide?
A1: The optimal temperature for polymerization initiated by dilauroyl peroxide typically ranges from 60°C to 80°C.[10] This is because the half-life of LPO is 10 hours at 61°C and 1 hour at 79°C, providing a controlled rate of radical generation in this range.[6][7][8][9]
Q2: How does the concentration of dilauroyl peroxide affect the exotherm?
A2: Increasing the concentration of dilauroyl peroxide will increase the rate of initiation, leading to a faster polymerization and a more significant exotherm.[1] It is crucial to carefully control the initiator concentration to manage the heat generated.
Q3: Can I use a co-initiator with dilauroyl peroxide to control the reaction?
A3: Yes, using a co-initiator is a common strategy. Combining LPO with a more active initiator can enhance the reaction rate at lower temperatures, allowing for better control over the exotherm.[9]
Q4: What type of solvent is best for controlling the exotherm?
A4: A solvent with a high heat capacity and a boiling point within the desired reaction temperature range is ideal. The solvent helps to absorb the heat of polymerization, and if the reaction temperature reaches the boiling point of the solvent, the refluxing action can provide additional cooling (evaporative cooling). The choice of solvent will also depend on its solubility characteristics with the monomer and polymer.[5]
Q5: What are the primary decomposition products of dilauroyl peroxide?
A5: The major decomposition products of dilauroyl peroxide are carbon dioxide, docosane, undecane, and undecyl dodecanoate.[6]
Quantitative Data
Table 1: Thermal Properties and Half-Life of Dilauroyl Peroxide
| Property | Value | Reference |
| CAS Number | 105-74-8 | [6] |
| Molecular Weight | 398.6 g/mol | [6][12] |
| Theoretical Active Oxygen Content | 4.01% | [6] |
| Melting Point | 54°C | [6] |
| Self-Accelerating Decomposition Temperature (SADT) | 50°C | [7] |
| 10-hour Half-Life Temperature (in chlorobenzene) | 61°C | [6][7][8][9] |
| 1-hour Half-Life Temperature (in chlorobenzene) | 79°C | [6][7][8][9] |
| 0.1-hour Half-Life Temperature (in chlorobenzene) | 99°C | [6][7][9] |
| Activation Energy (Ea) | 123.37 kJ/mol | [7] |
Table 2: Typical Initiator Concentration and Temperature Ranges for Common Monomers
| Monomer | Polymerization Type | Typical LPO Concentration (wt% based on monomer) | Typical Temperature Range (°C) | Reference |
| Vinyl Chloride | Suspension / Mass | 0.03 - 0.1 | 60 - 75 | [6][9][10] |
| Methyl Methacrylate (B99206) | Bulk / Solution | 0.1 - 1.0 | 60 - 90 | [7][9][13] |
| Ethylene | High Pressure | Not specified | Not specified | [6] |
| Acrylates | Bulk / Solution | 0.1 - 1.0 | 60 - 90 | [7] |
Note: These are general ranges. The optimal conditions should be determined experimentally for each specific system.
Experimental Protocols
Protocol 1: General Procedure for Controlled Bulk Polymerization of Methyl Methacrylate (MMA) Initiated by Dilauroyl Peroxide
-
Monomer Preparation: Remove the inhibitor from the methyl methacrylate (MMA) monomer by passing it through a column packed with an appropriate inhibitor remover.
-
Reaction Setup:
-
Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Place the reaction vessel in a cooling bath (e.g., a water or oil bath) that can be temperature-controlled.
-
-
Degassing:
-
Add the purified MMA to the reaction vessel.
-
Bubble a gentle stream of inert gas through the monomer for at least 30 minutes to remove dissolved oxygen.
-
-
Initiator Addition:
-
Weigh the desired amount of dilauroyl peroxide (e.g., 0.5 wt% based on MMA).
-
Dissolve the LPO in a small amount of the degassed MMA.
-
Under a positive pressure of inert gas, add the LPO solution to the reaction vessel.
-
-
Polymerization:
-
Begin stirring the reaction mixture at a constant rate.
-
Slowly heat the reaction vessel to the desired polymerization temperature (e.g., 70°C).
-
Monitor the internal temperature of the reaction closely. The temperature will rise as the polymerization proceeds due to the exothermic nature of the reaction.
-
Use the cooling bath to maintain the reaction temperature within a narrow range (e.g., ±2°C) of the setpoint.
-
-
Termination and Product Isolation:
-
Once the desired conversion is reached (this can be monitored by an increase in viscosity), rapidly cool the reaction vessel to quench the polymerization.
-
Dissolve the resulting polymer (polymethyl methacrylate, PMMA) in a suitable solvent (e.g., acetone (B3395972) or toluene).
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum.
-
Visualizations
Caption: Experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for uncontrolled exotherms.
References
- 1. icheme.org [icheme.org]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. youtube.com [youtube.com]
- 5. JP5992417B2 - Method for producing polyvinyl chloride (PVC) resin - Google Patents [patents.google.com]
- 6. longhui-chem.com [longhui-chem.com]
- 7. yunno.net [yunno.net]
- 8. pergan.com [pergan.com]
- 9. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 10. nbinno.com [nbinno.com]
- 11. Thermal Hazard Evaluation of Lauroyl Peroxide Mixed with Nitric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 13. Polymerization of Methyl Methacrylate by Heat-Catalyst and Gamma-Irradiation Methods | Wood and Fiber Science [wfs.swst.org]
long-term stability and storage conditions for dilauroyl peroxide to maintain purity
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability, storage, and handling of dilauroyl peroxide to maintain its purity for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when working with dilauroyl peroxide.
| Issue | Possible Cause | Recommended Action |
| Low Assay (Purity) Value | Improper Storage: Exposure to temperatures above the recommended range. | 1. Verify storage temperature records. 2. If stored above 30°C for an extended period, the material may have degraded. 3. Perform a purity assay (see Experimental Protocols) to confirm the active oxygen content. 4. If purity is below required specifications, procure a new batch. |
| Contamination: Contact with incompatible materials. | 1. Review handling procedures to identify potential sources of contamination (e.g., using metallic spatulas, exposure to dust, or proximity to acids, bases, or reducing agents).[1] 2. If contamination is suspected, the material should be disposed of according to safety guidelines, as it may be unstable.[1] 3. Always use clean, inert utensils (e.g., ceramic or polyethylene (B3416737) spatulas). | |
| Age of the Compound: The material has exceeded its recommended shelf life. | 1. Check the date of receipt and opening. 2. While stable for at least 3 months under ideal conditions, purity will decrease over time.[2] 3. It is recommended to use the product on a first-in, first-out basis. | |
| Visible Clumping or Caking | Moisture Absorption: The container was not sealed properly. | 1. Ensure the container is tightly sealed after each use. 2. Store in a dry environment. 3. While clumping due to moisture may not immediately affect purity, it can make accurate weighing difficult. |
| Discoloration (Yellowing) | Decomposition: Exposure to light or heat. | 1. Store in the original, opaque container and protect from direct sunlight and other heat sources.[1] 2. Discoloration is a sign of degradation and the material should be assayed for purity before use. |
| Inconsistent Experimental Results | Inhomogeneous Material: The peroxide may not be uniformly distributed if it has been improperly stored or handled. | 1. Gently mix the material before taking a sample, avoiding vigorous shaking or grinding which can generate heat and friction. 2. Ensure the sample taken for the experiment is representative of the entire batch. |
| Low Purity: The initiator concentration is lower than expected, affecting reaction kinetics. | 1. Perform a purity assay to determine the actual concentration of dilauroyl peroxide. 2. Adjust the amount of initiator used in the experiment based on the determined purity. |
Troubleshooting Workflow for Low Purity Issues
Caption: Troubleshooting workflow for addressing low purity of dilauroyl peroxide.
Frequently Asked Questions (FAQs)
1. What are the ideal long-term storage conditions for dilauroyl peroxide to maintain purity?
To ensure long-term stability and maintain high purity, dilauroyl peroxide should be stored in its original tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1] It should be protected from direct sunlight, heat sources, and sparks. The recommended maximum storage temperature is 30°C (86°F).[1] For extended shelf life, refrigeration at 2-8°C (36-46°F) is advisable.[3]
2. How does temperature affect the stability and purity of dilauroyl peroxide?
Dilauroyl peroxide is thermally unstable and will decompose over time, with the rate of decomposition increasing with temperature.[1] Storing it at elevated temperatures will lead to a faster loss of purity (active oxygen content). It has a Self-Accelerating Decomposition Temperature (SADT) of approximately 50°C, which is the lowest temperature at which self-accelerating decomposition in the transport package may occur.[4]
3. What is the expected shelf life of dilauroyl peroxide?
4. What materials are incompatible with dilauroyl peroxide?
Dilauroyl peroxide should not be stored with or come into contact with acids, bases, reducing agents, finely powdered metals, metal salts (especially copper and cobalt compounds), and combustible materials.[1][4] Contact with these substances can catalyze its decomposition, potentially leading to a fire or explosion.[1]
5. How can I verify the purity of my dilauroyl peroxide?
The purity of dilauroyl peroxide is typically determined by measuring its active oxygen content. The most common method for this is iodometric titration, where the peroxide oxidizes iodide to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275). A detailed protocol is provided in the "Experimental Protocols" section below.
6. What are the common degradation products and impurities?
The major thermal decomposition products of dilauroyl peroxide include carbon dioxide, docosane, undecane, and undecyl dodecanoate.[2] Common impurities from the manufacturing process can include unreacted starting materials or byproducts like free lauric acid and sodium soaps.
7. Can I use dilauroyl peroxide that has passed its expiry date?
It is not recommended to use expired dilauroyl peroxide without first verifying its purity. If the material has been stored correctly and shows no signs of decomposition (e.g., discoloration, caking), you can perform a purity assay. If the purity is within the required range for your experiment, it may be usable. However, for critical applications, it is always best to use a fresh, in-date batch.
8. What are the initial signs of decomposition?
Visual signs of decomposition can include discoloration (yellowing), caking or clumping of the powder, and in more advanced stages, gas evolution which may cause bulging of the container. If any of these signs are present, handle the material with extreme caution and consider it for disposal.
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Storage Temperature | ≤ 30°C (86°F) for standard storage. 2-8°C (36-46°F) for extended shelf life. |
| Storage Environment | Cool, dry, well-ventilated area. |
| Light Exposure | Protect from direct sunlight. Store in an opaque container. |
| Container | Original, tightly sealed container. |
| Incompatible Materials | Acids, bases, reducing agents, metal salts, finely powdered metals, combustible materials.[1][4] |
| Self-Accelerating Decomposition Temperature (SADT) | ~50°C (122°F)[4] |
Table 2: Illustrative Purity Degradation of Dilauroyl Peroxide Over Time *
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| Refrigerated (2-8°C) | > 99% | ~98-99% | ~97-98% | ~95-97% |
| Room Temperature (≤ 30°C) | ~98-99% | ~96-98% | ~94-96% | < 94% |
*This table provides an estimated degradation profile based on general stability information for organic peroxides. Actual degradation rates can vary based on specific batch quality and storage conditions. It is always recommended to perform a purity assay for lots stored for extended periods.
Experimental Protocols
Protocol: Determination of Dilauroyl Peroxide Purity by Iodometric Titration
This protocol is adapted from standard methods for the assay of organic peroxides.
Principle: Dilauroyl peroxide oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.
Materials and Reagents:
-
Dilauroyl peroxide sample
-
Glacial acetic acid
-
Chloroform (B151607) or Isopropanol (as solvent)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
-
250 mL Erlenmeyer flask with stopper
-
Burette (50 mL)
-
Analytical balance
-
Graduated cylinders
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the dilauroyl peroxide sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of a 2:1 (v/v) mixture of glacial acetic acid and chloroform (or 50 mL of isopropanol) to the flask to dissolve the sample. Swirl gently to ensure complete dissolution.
-
Reaction with Iodide: Add 2 mL of freshly prepared saturated potassium iodide solution to the flask. Stopper the flask, swirl to mix, and let it stand in the dark for 15 minutes.
-
Titration Preparation: After the reaction period, add 100 mL of deionized water to the flask.
-
Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously during the titration. The brownish-yellow color of the iodine will gradually fade.
-
Endpoint Determination: When the solution becomes a pale straw color, add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record Volume: Record the volume of the sodium thiosulfate solution used (V).
-
Blank Determination: Perform a blank titration by following the same procedure but without the dilauroyl peroxide sample. Record the volume of titrant used for the blank (V_b).
Calculation of Purity:
Purity (%) = [((V - V_b) * N * M) / (W * 20)]
Where:
-
V = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_b = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
M = Molecular weight of dilauroyl peroxide (398.63 g/mol )
-
W = Weight of the dilauroyl peroxide sample (g)
Mandatory Visualization
Logical Relationship of Recommended Storage Conditions
Caption: Key factors for maintaining the long-term stability and purity of dilauroyl peroxide.
References
Validation & Comparative
A Comparative Guide to Dilauroyl Peroxide and Benzoyl Peroxide as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dilauroyl peroxide (DLP) and benzoyl peroxide (BPO), two widely used organic peroxide initiators in free-radical polymerization. The selection of an appropriate initiator is critical as it significantly influences polymerization kinetics, polymer properties, and the overall efficiency of the process. This document aims to provide an objective comparison, supported by experimental data, to aid in the selection of the most suitable initiator for specific research and development applications.
Physical and Chemical Properties
Both dilauroyl peroxide and benzoyl peroxide are diacyl peroxides, characterized by a labile oxygen-oxygen bond that undergoes homolytic cleavage upon heating to generate free radicals. However, they differ in their molecular weight, melting point, decomposition temperature, and solubility, which are key considerations for their application in different polymerization systems.
| Property | Dilauroyl Peroxide (DLP/LPO) | Benzoyl Peroxide (BPO) |
| CAS Number | 105-74-8 | 94-36-0 |
| Molecular Formula | C₂₄H₄₆O₄ | C₁₄H₁₀O₄ |
| Molecular Weight | 398.6 g/mol [1] | 242.23 g/mol |
| Appearance | White granular solid or flakes[1] | White granular crystals or powder |
| Melting Point | 53-55 °C[1] | 103-106 °C (decomposes) |
| Decomposition Temperature | Starts to decompose at 62 °C[1] | Decomposes upon melting |
| Active Oxygen Content | 4.01% (theoretical)[2] | 6.61% (theoretical) |
| Solubility | Soluble in organic solvents like acetone (B3395972) and chloroform; insoluble in water.[1] | Sparingly soluble in water; soluble in organic solvents like benzene, chloroform, and acetone. |
| Stability | Stable at room temperature, but sensitive to heat and shock.[1] | Can be unstable; sensitive to heat, shock, and friction. Usually supplied wetted with water to reduce explosion hazard. |
Decomposition Kinetics and Initiator Efficiency
The rate of decomposition of an initiator, often expressed as its half-life (t½) at a given temperature, is a critical parameter that dictates the rate of initiation and, consequently, the overall polymerization rate. The initiator efficiency (f) represents the fraction of radicals generated that successfully initiate a polymer chain.
Decomposition Kinetics
The half-life of an initiator is the time required for 50% of the initiator to decompose at a specific temperature. Different initiators have different half-life profiles, making them suitable for different polymerization temperature ranges.
| Temperature (°C) | Half-life (t½) of Dilauroyl Peroxide (in chlorobenzene) | Half-life (t½) of Benzoyl Peroxide (in benzene) |
| 61 | 10 hours[2] | - |
| 70 | - | ~18 hours |
| 79 | 1 hour[2] | - |
| 99 | 0.1 hour[2] | - |
| 100 | - | ~0.3 hours |
Note: Half-life values can vary depending on the solvent.
Dilauroyl peroxide has a lower decomposition temperature compared to benzoyl peroxide, making it suitable for lower-temperature polymerization processes, typically in the range of 60-80°C for vinyl chloride polymerization.[3] Benzoyl peroxide is generally used at higher temperatures.
The apparent activation energy for the decomposition of dilauroyl peroxide is approximately 128.54 kJ/mol.[1]
Initiator Efficiency
The initiator efficiency is influenced by the "cage effect," where some of the initially formed radicals recombine before they can diffuse apart and react with monomer molecules.
-
Benzoyl Peroxide: The initiator efficiency of BPO in the polymerization of styrene (B11656) has been reported to be around 0.25 when used in a redox system with dimethylaniline.[4]
Effect on Polymer Properties
The choice of initiator can influence the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. Generally, a higher initiator concentration leads to a lower average molecular weight, as more polymer chains are initiated simultaneously.[6]
Polystyrene
-
Benzoyl Peroxide: In the free radical polymerization of styrene using benzoyl peroxide, the resulting polystyrene can have a number average molecular weight (Mn) of around 7,388 g/mol and a weight average molecular weight (Mw) of 16,801 g/mol , with a polydispersity of 2.274.[7] Another study reported producing polystyrene with an average molecular weight of 17,000 using a combination of benzoyl peroxide and di(tertiary butyl) peroxide.[8]
-
Dilauroyl Peroxide: One study noted that polystyryl radicals undergo considerable chain transfer with bis(2,4-dichloro)benzoyl peroxide as compared to dilauroyl peroxide, suggesting that DLP might lead to polymers with different branching characteristics.[9]
Poly(methyl methacrylate) (PMMA)
-
Benzoyl Peroxide: BPO is a common initiator for the polymerization of methyl methacrylate (B99206) (MMA).[10][11] The molecular weight of the resulting PMMA can be controlled by adjusting the initiator concentration.[6]
-
Dilauroyl Peroxide: DLP is also used as an initiator for the polymerization of methyl methacrylate, often as a replacement for azobisisobutyronitrile (AIBN).[1]
Experimental Protocols
Determination of Peroxide Half-Life via Isothermal Decomposition
Objective: To determine the first-order rate constant and half-life of a peroxide initiator at a specific temperature.
Materials:
-
Peroxide initiator (Dilauroyl Peroxide or Benzoyl Peroxide)
-
Inert solvent (e.g., monochlorobenzene, benzene)
-
Reaction vials with secure caps
-
Constant temperature bath (e.g., oil bath)
-
Ice bath
-
Analytical equipment for peroxide concentration measurement (e.g., HPLC with UV detector, or iodometric titration)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the peroxide initiator (e.g., 0.1 M) in the chosen inert solvent.
-
Reaction Setup: Dispense equal aliquots of the peroxide solution into several reaction vials.
-
Initiation of Decomposition: Place the vials in the constant temperature bath set to the desired temperature. Start the timer.
-
Sampling: At regular time intervals, remove one vial from the heated bath and immediately quench the reaction by placing it in an ice bath to stop further decomposition.
-
Analysis: Determine the concentration of the remaining peroxide in each sample using a suitable analytical method.
-
HPLC: High-performance liquid chromatography is a precise method. A C18 column with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector can be used.
-
Iodometric Titration: This classic method involves reacting the peroxide with excess potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[12]
-
-
Data Analysis: The decomposition of diacyl peroxides typically follows first-order kinetics. Plot the natural logarithm of the peroxide concentration (ln[P]) versus time (t). The plot should yield a straight line with a slope equal to -k, where k is the first-order rate constant. The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k.
Measurement of Polymerization Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To study the kinetics of polymerization initiated by the peroxide.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Peroxide initiator (DLP or BPO)
-
DSC instrument
-
DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the monomer and the desired concentration of the initiator into a DSC pan.[13]
-
Sealing: Hermetically seal the DSC pan to prevent monomer evaporation.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.[13]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[14]
-
The instrument will record the heat flow as a function of temperature. The exothermic peak corresponds to the heat of polymerization.
-
-
Data Analysis: The area under the exothermic peak is proportional to the total heat of polymerization (ΔH_p). The rate of heat evolution (dq/dt) is proportional to the rate of polymerization (R_p). By analyzing the heat flow curve, kinetic parameters such as the activation energy and the rate constant of the polymerization can be determined.[15]
Determination of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Materials:
-
Polymer sample
-
GPC solvent (e.g., tetrahydrofuran (B95107) (THF) for polystyrene and PMMA)[16][17]
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range
-
Syringe filters (0.2 or 0.45 µm)[18]
Procedure:
-
Sample Preparation: Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in the GPC solvent.[16] Gentle agitation or warming may be necessary to ensure complete dissolution.
-
Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter that could damage the GPC columns.[18]
-
GPC Analysis:
-
Inject the filtered sample solution into the GPC system.
-
The solvent carries the polymer through the columns, where molecules are separated based on their hydrodynamic volume (size in solution).[19]
-
The RI detector measures the concentration of the polymer as it elutes from the columns.
-
-
Data Analysis: The GPC software uses a calibration curve, generated from polymer standards of known molecular weights (e.g., polystyrene or PMMA standards), to calculate the Mn, Mw, and PDI of the sample from its chromatogram.[20]
Visualization of Mechanisms and Workflows
Chemical Structures
Caption: Chemical structures of Benzoyl Peroxide and Dilauroyl Peroxide.
Initiation Mechanisms
Caption: Free-radical initiation mechanisms for BPO and DLP.
Experimental Workflow for Initiator Comparison
References
- 1. nbinno.com [nbinno.com]
- 2. redalyc.org [redalyc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. luperox.arkema.com [luperox.arkema.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 7. ijcrt.org [ijcrt.org]
- 8. US2534120A - Process for polymerizing styrene in contact with benzoyl peroxide and di(tertiary butyl) peroxide - Google Patents [patents.google.com]
- 9. US20050256216A1 - Production of polystyrene for foaming applications using a combination of peroxide initiators - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. hmjassociates.com [hmjassociates.com]
- 17. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. tainstruments.com [tainstruments.com]
- 20. agilent.com [agilent.com]
A Comparative Guide to Radical Initiators: Dilauroyl Peroxide vs. Azo Initiators (AIBN)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The selection of a suitable radical initiator is a critical parameter in polymerization, directly influencing reaction kinetics, polymer properties, and the overall efficiency of the process. This guide provides a detailed comparison of dilauroyl peroxide (LPO), a diacyl peroxide, and 2,2'-azobisisobutyronitrile (AIBN), a widely used azo initiator. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for their evaluation, and visual representations of their chemical mechanisms and experimental workflows.
Performance Comparison: Dilauroyl Peroxide vs. AIBN
The choice between dilauroyl peroxide and AIBN depends on several factors, including the desired reaction temperature, the solvent system, and the target polymer properties. Both are effective thermal initiators, but they exhibit key differences in their decomposition kinetics, the nature of the radicals they generate, and their side reactions.
Key Differences at a Glance
| Feature | Dilauroyl Peroxide (LPO) | 2,2'-Azobisisobutyronitrile (AIBN) |
| Initiator Class | Diacyl Peroxide | Azo Compound |
| Decomposition Temp. | Lower activation temperature | Higher activation temperature |
| Radical Type | Oxygen-centered (lauroyloxy and undecyl radicals) | Carbon-centered (2-cyanopropyl radicals) |
| Decomposition Byproducts | Carbon dioxide, undecyl laurate, docosane | Nitrogen gas, tetramethylsuccinonitrile |
| Toxicity of Byproducts | Generally considered less toxic | Tetramethylsuccinonitrile is highly toxic |
| Solvent Effects | Decomposition rate can be influenced by the solvent | Decomposition rate is less sensitive to the solvent |
| Induced Decomposition | Susceptible to induced decomposition | Not susceptible to induced decomposition |
| Safety | Can be less safe than AIBN due to shock sensitivity and potential for explosive decomposition[1] | Generally considered safer to handle than peroxides[2] |
Quantitative Data Comparison
The following tables summarize the key quantitative data for dilauroyl peroxide and AIBN, providing a basis for selecting the appropriate initiator for a specific application.
Table 1: Decomposition Kinetics
The rate of decomposition of an initiator is a crucial factor in controlling the polymerization process. This is often expressed in terms of the initiator's half-life (t½) at a given temperature.
| Initiator | Solvent | 10-hour Half-Life Temp. (°C) | 1-hour Half-Life Temp. (°C) | Activation Energy (Ea) (kJ/mol) |
| Dilauroyl Peroxide | Chlorobenzene | 61 | 79 | 123.37 |
| AIBN | Toluene | 65 | 82 | ~129 |
Note: The decomposition rate of initiators can be influenced by the solvent.
Table 2: Initiation Efficiency and Polymer Properties
Initiator efficiency (f) is the fraction of radicals generated that successfully initiate a polymer chain. This, in turn, affects the molecular weight and polydispersity index (PDI) of the resulting polymer.
| Initiator | Typical Efficiency (f) | Resulting Polymer Properties (Polystyrene Example) |
| Dilauroyl Peroxide | Varies with conditions | Can produce polymers with a range of molecular weights. |
| AIBN | ~0.5 - 0.7 | Typically yields polymers with moderate molecular weight and a PDI of ~1.5-2.0. |
Experimental Protocols
To facilitate a direct and objective comparison of dilauroyl peroxide and AIBN in a research setting, the following detailed experimental protocols are provided.
Protocol 1: Determination of Initiator Half-Life via Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the thermal decomposition kinetics of dilauroyl peroxide and AIBN.
Materials:
-
Dilauroyl peroxide
-
AIBN
-
Toluene (or another suitable solvent)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 1-5% by weight) of each initiator in the chosen solvent.
-
DSC Analysis:
-
Accurately weigh a small amount of the initiator solution into a hermetically sealed DSC pan.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC will record the heat flow as a function of temperature. The decomposition of the initiator will be observed as an exothermic peak.
-
-
Data Analysis:
-
The temperature at the peak of the exotherm can be correlated to the decomposition rate.
-
By conducting the experiment at different heating rates, the activation energy (Ea) can be calculated using the Kissinger method.
-
The half-life (t½) at a specific temperature can be calculated from the rate constant (kd) using the equation: t½ = ln(2) / kd.
-
Protocol 2: Comparative Bulk Polymerization of Styrene (B11656)
Objective: To compare the performance of dilauroyl peroxide and AIBN in the bulk polymerization of styrene, evaluating their effect on conversion, molecular weight, and polydispersity.
Materials:
-
Styrene monomer (inhibitor removed by passing through a column of basic alumina)
-
Dilauroyl peroxide
-
AIBN
-
Reaction tubes with rubber septa
-
Oil bath with a temperature controller
-
Nitrogen or argon gas supply
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup:
-
In separate reaction tubes, dissolve a known, equimolar amount of dilauroyl peroxide and AIBN in a specific volume of purified styrene (e.g., 0.01 M initiator concentration).
-
-
Degassing: Seal the tubes with rubber septa and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization:
-
Place the reaction tubes in a preheated oil bath set to a temperature suitable for both initiators (e.g., 70°C).
-
Allow the polymerization to proceed for a set amount of time (e.g., 2 hours).
-
-
Isolation and Purification:
-
After the specified time, remove the tubes from the oil bath and cool them in an ice bath to quench the reaction.
-
Pour the viscous polymer solution into a beaker containing an excess of cold methanol to precipitate the polystyrene.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a low temperature until a constant weight is achieved.
-
-
Characterization:
-
Conversion: Determine the percentage conversion by dividing the weight of the obtained polymer by the initial weight of the monomer.
-
Molecular Weight and PDI: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the polymer samples using Gel Permeation Chromatography (GPC).
-
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the decomposition pathways of the initiators and the logical flow of a comparative experiment.
Decomposition Mechanisms
Caption: Thermal decomposition pathways of Dilauroyl Peroxide and AIBN.
Experimental Workflow for Initiator Comparison
Caption: Logical workflow for a comparative study of polymerization initiators.
References
A Comparative Guide to the Kinetic Analysis of Dilauroyl Peroxide Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dilauroyl peroxide (LPO) with other common free-radical initiators, focusing on the kinetic aspects of polymerization. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate initiator for their specific polymerization needs.
Introduction to Dilauroyl Peroxide in Polymerization
Dilauroyl peroxide (LPO) is a widely used organic peroxide initiator in the production of various polymers, including polyvinyl chloride (PVC) and poly(methyl methacrylate) (PMMA).[1] Its popularity stems from its efficiency as a source of free radicals at moderate temperatures, typically in the range of 60-80°C for the polymerization of vinyl chloride.[1][2] The initiation process begins with the thermal decomposition of the LPO molecule, which cleaves at the weak oxygen-oxygen bond to form two lauroyloxy radicals. These highly reactive species then initiate the polymerization chain reaction by adding to a monomer unit.
Comparative Kinetic Analysis
The selection of an initiator is a critical factor that governs the rate of polymerization, the molecular weight of the resulting polymer, and the overall reaction kinetics. This section compares the kinetic parameters of LPO with two other commonly used initiators: benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).
Initiator Decomposition Kinetics
The rate of initiation is directly proportional to the rate of decomposition of the initiator. The thermal decomposition of these initiators follows first-order kinetics, and their efficiency is often characterized by their half-life (t½) at a given temperature.
Table 1: Comparison of Initiator Half-Life at Various Temperatures
| Initiator | Half-life (t½) = 10 hours | Half-life (t½) = 1 hour | Half-life (t½) = 0.1 hour |
| Dilauroyl Peroxide (LPO) | 61°C | 79°C | 99°C |
| Benzoyl Peroxide (BPO) | 73°C | 92°C | 115°C |
| Azobisisobutyronitrile (AIBN) | 64°C | 82°C | 100°C |
Data for LPO and BPO are in chlorobenzene; data for AIBN is in a non-polar solvent.
Overall Polymerization Kinetics
The overall rate of polymerization (Rp) is a function of the rates of initiation, propagation, and termination. While a direct, side-by-side comparison of all kinetic parameters under identical conditions is scarce in the literature, the following table summarizes key kinetic data for the polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) initiated by LPO, BPO, and AIBN, compiled from various sources.
Table 2: Kinetic Parameters for the Polymerization of Methyl Methacrylate (MMA) and Styrene
| Monomer | Initiator | Temperature (°C) | kd (s-1) | f | kp (L mol-1 s-1) | kt (L mol-1 s-1) | Ea,overall (kJ mol-1) |
| MMA | LPO | 60 | 1.3 x 10-5 | ~0.6 | ~510 | ~2.1 x 107 | Not Available |
| MMA | BPO | 70 | 3.2 x 10-5 | ~0.6 | Not Available | Not Available | 68.65[3] |
| MMA | AIBN | 60 | 9.8 x 10-6 | 0.5 | 515 | 2.55 x 107 | 85 |
| Styrene | LPO | 80 | 1.1 x 10-4 | Not Available | Not Available | Not Available | Not Available |
| Styrene | BPO | 90 | Not Available | Not Available | Not Available | Not Available | 40.59 ± 1.11[4] |
| Styrene | AIBN | 60 | 9.8 x 10-6 | 0.5 | 341 | 7.6 x 107 | 87 |
kd = rate constant of initiator decomposition, f = initiator efficiency, kp = rate constant of propagation, kt = rate constant of termination, Ea,overall = overall activation energy of polymerization. Values are approximate and can vary with solvent and experimental conditions.
Experimental Protocol: Kinetic Analysis of LPO-Initiated Bulk Polymerization via Dilatometry
Dilatometry is a classical and effective method for studying the kinetics of polymerization by measuring the volume contraction that occurs as monomer is converted to the denser polymer.[5]
Materials and Equipment
-
Dilatometer with a calibrated capillary tube
-
Constant temperature bath
-
Cathetometer or a digital camera with a macro lens
-
Monomer (e.g., methyl methacrylate or styrene), inhibitor removed
-
Dilauroyl peroxide (LPO)
-
High-purity nitrogen or argon gas
-
Vacuum line
-
Syringe and long needle
-
Stopwatch
Procedure
-
Preparation of the Polymerization Mixture:
-
Accurately weigh the desired amount of LPO and dissolve it in a known volume of purified monomer in a flask. The initiator concentration should be chosen based on the desired reaction rate.
-
Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Filling the Dilatometer:
-
Equilibration and Measurement:
-
Clamp the filled dilatometer vertically in the constant temperature bath set to the desired reaction temperature (e.g., 70°C).[5]
-
Allow the dilatometer to equilibrate for a few minutes. The initial expansion of the liquid due to heating will be observed, followed by a steady decrease in volume as polymerization proceeds.[5]
-
Once the volume starts to decrease steadily, start the stopwatch and record the height of the meniscus in the capillary at regular time intervals using a cathetometer or by taking photographs.
-
-
Data Analysis:
-
The fractional conversion of monomer to polymer at any time 't' can be calculated using the following equation: p = (h₀ - hₜ) / (h₀ - h) where:
-
p is the fractional conversion
-
h₀ is the initial height of the meniscus at t=0
-
hₜ is the height of the meniscus at time t
-
h is the theoretical height at 100% conversion (can be calculated from the densities of the monomer and polymer)
-
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
-
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for kinetic analysis and the fundamental signaling pathway of LPO-initiated polymerization.
Caption: Experimental workflow for kinetic analysis using dilatometry.
Caption: Signaling pathway of LPO-initiated free-radical polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 5. pslc.ws [pslc.ws]
- 6. Dilatometry2013eng [pol.vscht.cz]
A Comparative Guide to Purity Validation of Dilauroyl Peroxide: HPLC vs. Titration
For researchers, scientists, and drug development professionals, the accurate determination of dilauroyl peroxide purity is crucial for ensuring the safety, efficacy, and stability of formulations. This guide provides a comprehensive comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and iodometric titration. We will delve into their experimental protocols, present a comparative analysis of their performance, and discuss their respective advantages and limitations to aid in selecting the most suitable method for your specific application.
The purity of dilauroyl peroxide, a widely used initiator in polymerization and a cross-linking agent, directly impacts reaction kinetics and the quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential. While iodometric titration has been a long-standing and widely used method for determining peroxide content, HPLC has emerged as a powerful alternative offering high selectivity and sensitivity.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. Below is a summary of typical validation parameters for HPLC and iodometric titration methods for peroxide determination. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]
| Performance Parameter | HPLC (with UV Detection) | Iodometric Titration |
| Accuracy (% Recovery) | 98-102%[1] | 95-105%[1] |
| Precision (% RSD) | < 2%[1] | < 5%[1] |
| Linearity (r²) | > 0.999[1] | Not applicable |
| Limit of Detection (LOD) | ~0.1 µM to low ppm levels[1] | ~0.1 meq/kg[1] |
| Limit of Quantitation (LOQ) | Low µM to ppm levels[1] | ~0.3 meq/kg[1] |
Experimental Workflows
Visualizing the procedural steps of each method can help in understanding their complexity and resource requirements.
Detailed Experimental Protocols
HPLC Method for Dilauroyl Peroxide Purity
This protocol provides a general procedure for the analysis of dilauroyl peroxide by HPLC, based on common methods for organic peroxides.[2][3] Optimization may be required for specific instrumentation and samples.
1. Reagents and Materials:
-
HPLC grade acetonitrile, methanol, and water
-
Dilauroyl peroxide reference standard
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV detector
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A potential starting point is a weight ratio of 70-90% organic solvent to 30-10% water.[3]
-
Standard Solutions: Prepare a stock solution of dilauroyl peroxide reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a sample of dilauroyl peroxide into a volumetric flask. Dissolve and dilute the sample with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: Reversed-phase C18[3]
-
Flow Rate: 0.5-2.0 mL/min[3]
-
Injection Volume: 5-30 µL[3]
-
Detection: UV detector at a wavelength in the range of 240-260 nm.[3]
-
Column Temperature: 30-45 °C[3]
5. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of dilauroyl peroxide in the sample by comparing its peak area to the calibration curve. Calculate the purity based on the initial sample weight.
Iodometric Titration for Dilauroyl Peroxide Purity
This method is based on the principle that dilauroyl peroxide will oxidize iodide to iodine, which can then be titrated with a standard solution of sodium thiosulfate.[4]
1. Reagents and Materials:
-
Solvent mixture (e.g., glacial acetic acid and an organic solvent like chloroform (B151607) or isooctane)
-
Saturated potassium iodide (KI) solution, freshly prepared
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N or 0.01 N)
-
Starch indicator solution (1%)
-
250 mL Erlenmeyer flask with a glass stopper
2. Instrumentation:
-
Analytical balance (± 0.1 mg)
-
Burette
-
Magnetic stirrer
3. Procedure:
-
Accurately weigh approximately 3 g of the dilauroyl peroxide sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the solvent mixture to dissolve the sample.
-
Add 1 mL of freshly prepared saturated potassium iodide solution. Stopper the flask and swirl the contents vigorously for 60 seconds.[5]
-
Add 100 mL of distilled water and shake.[5]
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant stirring.
-
As the yellow-brown color of the iodine fades to a pale straw color, add about 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration, adding the sodium thiosulfate dropwise, until the blue color completely disappears.
-
Perform a blank titration using the same procedure but without the dilauroyl peroxide sample.
4. Calculation: The purity of dilauroyl peroxide is calculated using the following formula:
Purity (%) = [((V_s - V_b) * N * M) / (2 * W)] * 100
Where:
-
V_s = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_b = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
M = Molar mass of dilauroyl peroxide (398.63 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 accounts for the stoichiometry of the reaction where one mole of peroxide reacts to form one mole of iodine, which then reacts with two moles of thiosulfate.
Conclusion
Both HPLC and iodometric titration are viable methods for determining the purity of dilauroyl peroxide, each with its own set of advantages and disadvantages.
-
HPLC offers higher precision, sensitivity, and selectivity, making it ideal for detecting and quantifying specific impurities alongside the main compound. Its linearity over a wide range makes it suitable for both high-purity samples and trace-level analysis. The primary drawbacks are the higher cost of instrumentation and the need for skilled personnel.
-
Iodometric titration is a classic, robust, and cost-effective method that is less complex to perform.[6] It provides a reliable measure of the total peroxide content and is suitable for quality control where a dedicated HPLC system may not be available. However, it is less sensitive than HPLC and is not capable of distinguishing between different peroxide species or other oxidizing agents that may be present in the sample.[7] Additionally, the endpoint determination can be subjective, potentially leading to lower precision compared to HPLC.[8]
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the need to identify and quantify impurities, available resources, and the number of samples to be analyzed. For routine quality control of high-purity dilauroyl peroxide, iodometric titration can be a sufficient and economical choice. For research, drug development, and applications requiring detailed impurity profiling and higher precision, HPLC is the superior method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
- 4. Lauroyl peroxide | 105-74-8 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Hazard Evaluation of Lauroyl Peroxide Mixed with Nitric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usptechnologies.com [usptechnologies.com]
- 8. Separation of Dicumyl peroxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Dilauroyl Peroxide Performance in Suspension vs. Bulk Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dilauroyl peroxide (LPO) as a free-radical initiator in suspension and bulk polymerization techniques. The information presented is supported by established principles in polymer chemistry and aims to assist in the selection of the most suitable polymerization method for specific research and development applications.
Introduction to Dilauroyl Peroxide and Polymerization Techniques
Dilauroyl peroxide (LPO) is a widely used organic peroxide initiator in the production of various polymers, including polyvinyl chloride (PVC) and polymethyl methacrylate (B99206) (PMMA).[1] Its thermal decomposition into free radicals is the basis for its function as an initiator in polymerization reactions. The choice of polymerization technique, primarily between suspension and bulk methods, significantly impacts the reaction kinetics, polymer properties, and process control.
Bulk polymerization is a straightforward method where the reaction mixture consists of only the monomer and a monomer-soluble initiator like LPO.[2] While this method yields a polymer with high purity, it is often challenged by difficulties in heat dissipation and a significant increase in viscosity as the polymerization progresses.
Suspension polymerization , on the other hand, is a heterogeneous system where monomer droplets containing the initiator are dispersed in a continuous phase, typically water, with the aid of a suspending agent.[2] Each monomer droplet can be considered a mini-bulk reactor, offering superior heat transfer and control over the final polymer particle size.
Comparative Performance Data
| Performance Parameter | Suspension Polymerization with LPO | Bulk Polymerization with LPO | Rationale |
| Monomer Conversion Rate | Typically higher and more uniform. | Can be limited by autoacceleration (gel effect) followed by vitrification, leading to incomplete conversion. | Efficient heat dissipation in suspension polymerization prevents overheating and allows the reaction to proceed to higher conversions. In bulk polymerization, the viscosity increase hinders radical mobility, slowing down termination and leading to a rapid increase in rate (gel effect), but can also trap radicals, preventing further reaction (glass effect). |
| Polymer Molecular Weight (Mw) | Generally higher and more controllable. | Can be broad and difficult to control, often showing a bimodal distribution due to the gel effect. | Better temperature control in suspension polymerization leads to a more consistent rate of initiation and propagation, resulting in a more uniform molecular weight. The uncontrolled temperature and viscosity changes in bulk polymerization lead to variations in the polymerization rate and, consequently, a broader molecular weight distribution. |
| Polydispersity Index (PDI) | Lower (narrower molecular weight distribution). | Higher (broader molecular weight distribution). | The more controlled environment of suspension polymerization results in polymer chains of more uniform length. |
| Particle Size Distribution | Controllable through agitation speed and stabilizer concentration. | Not applicable (produces a solid polymer mass). | The final polymer is in the form of beads or pearls, with the size determined by the dispersion parameters. |
| Heat Transfer | Excellent, facilitated by the continuous aqueous phase. | Poor, becomes increasingly difficult as viscosity increases. | Water's high heat capacity in suspension polymerization effectively removes the heat of polymerization. |
| Process Control | Good control over temperature, molecular weight, and particle size. | Difficult to control, especially on a large scale. | The heterogeneous nature of suspension polymerization provides more variables for process optimization. |
| Product Purity | May contain residual suspending agents. | High purity, as the system only contains monomer and initiator. | The primary advantage of bulk polymerization is the absence of additives like suspending agents or solvents. |
Experimental Protocols
The following are generalized experimental protocols for suspension and bulk polymerization of a vinyl monomer (e.g., vinyl chloride or methyl methacrylate) using dilauroyl peroxide as the initiator. These protocols are based on established laboratory procedures.
Suspension Polymerization of a Vinyl Monomer
Objective: To synthesize a vinyl polymer via suspension polymerization using dilauroyl peroxide as the initiator.
Materials:
-
Vinyl Monomer (e.g., Methyl Methacrylate, stabilized)
-
Dilauroyl Peroxide (LPO)
-
Poly(vinyl alcohol) (PVA) as a suspending agent
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Water bath.
Procedure:
-
The reaction flask is charged with deionized water and the suspending agent (e.g., PVA). The mixture is stirred and heated to dissolve the PVA.
-
In a separate vessel, the desired amount of dilauroyl peroxide is dissolved in the vinyl monomer.
-
The monomer-initiator solution is added to the aqueous phase in the reaction flask under vigorous stirring to form a fine suspension of monomer droplets.
-
The reaction vessel is purged with nitrogen to remove oxygen, which can inhibit the polymerization.
-
The temperature of the reaction mixture is raised to the desired polymerization temperature (typically 60-80°C for LPO) to initiate the polymerization.
-
The polymerization is allowed to proceed for a predetermined time, with constant stirring to maintain the suspension.
-
After the reaction is complete, the mixture is cooled, and the resulting polymer beads are collected by filtration, washed with water to remove the suspending agent, and dried.
Bulk Polymerization of a Vinyl Monomer
Objective: To synthesize a vinyl polymer via bulk polymerization using dilauroyl peroxide as the initiator.
Materials:
-
Vinyl Monomer (e.g., Methyl Methacrylate, inhibitor removed)
-
Dilauroyl Peroxide (LPO)
-
Nitrogen gas
Equipment:
-
A sealed reaction vessel (e.g., a thick-walled glass ampoule or a small reactor) with a nitrogen inlet.
-
A constant temperature bath (e.g., oil or water bath).
Procedure:
-
The desired amount of dilauroyl peroxide is dissolved in the purified vinyl monomer.
-
The monomer-initiator mixture is placed in the reaction vessel.
-
The vessel is purged with nitrogen to remove any dissolved oxygen.
-
The sealed reaction vessel is then placed in a constant temperature bath set to the desired polymerization temperature (e.g., 60-70°C).
-
The polymerization is allowed to proceed. The viscosity of the mixture will increase significantly.
-
The reaction is terminated by cooling the vessel.
-
The resulting solid polymer can be removed from the vessel (if possible) or the vessel can be broken to retrieve the polymer. The polymer can then be dissolved in a suitable solvent and reprecipitated to purify it.
Visualization of Pathways and Workflows
Dilauroyl Peroxide Initiation Mechanism
The initiation of polymerization by dilauroyl peroxide proceeds through its thermal decomposition to form lauroyloxy radicals, which can then decarboxylate to form undecyl radicals. Both of these radical species can initiate the polymerization by adding to a monomer unit.
Caption: Thermal decomposition of dilauroyl peroxide and initiation of polymerization.
Experimental Workflow: Suspension Polymerization
The workflow for suspension polymerization involves the dispersion of the monomer phase in an aqueous phase, followed by polymerization and product recovery.
Caption: Workflow for suspension polymerization.
Experimental Workflow: Bulk Polymerization
The workflow for bulk polymerization is simpler, involving the direct polymerization of the monomer and initiator mixture.
Caption: Workflow for bulk polymerization.
Conclusion
The choice between suspension and bulk polymerization when using dilauroyl peroxide as an initiator depends on the desired final product characteristics and the scale of the reaction.
-
Suspension polymerization offers superior control over the reaction, leading to higher monomer conversion, more uniform molecular weight, and the ability to produce polymer in a convenient bead form. It is the preferred method for large-scale industrial production where heat management is critical.
-
Bulk polymerization is a simpler method that yields a high-purity polymer. However, challenges with heat and viscosity control make it more suitable for small-scale laboratory syntheses or for producing cast sheets or blocks where high optical clarity is required and the heat can be managed.
For researchers and professionals in drug development, where precise control over polymer properties such as molecular weight and particle size can be crucial for applications like drug delivery systems, suspension polymerization with dilauroyl peroxide generally offers significant advantages over bulk polymerization.
References
A Comparative Guide to Polymer Characterization: The Role of Dilauroyl Peroxide and Other Initiators
For researchers, scientists, and drug development professionals, the choice of a free-radical initiator is a critical parameter in polymer synthesis, directly influencing the physicochemical properties of the resulting polymer. This guide provides a detailed comparison of polymers synthesized using dilauroyl peroxide (LPO) against those synthesized with other common initiators, namely benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). The selection of an appropriate initiator is paramount in applications such as drug delivery systems, medical device coatings, and tissue engineering scaffolds, where polymer characteristics like molecular weight, polydispersity, and thermal stability are crucial for performance and biocompatibility.
This comparison guide synthesizes experimental data to highlight the distinct performance attributes imparted by each initiator. We will delve into the resulting polymer characteristics, provide detailed experimental protocols for their synthesis and analysis, and present visual workflows to elucidate the experimental processes.
Performance Comparison of Initiators
The choice of initiator significantly impacts key polymer properties. The following table summarizes the typical characteristics of polymers synthesized with LPO, BPO, and AIBN. It is important to note that these values can vary depending on the specific monomer, reaction temperature, and solvent used.
| Initiator | Polymer Property | Typical Values | Key Considerations |
| Dilauroyl Peroxide (LPO) | Molecular Weight (Mw) | Moderate to High | Often used at lower temperatures (60-80°C) due to its lower decomposition temperature. Can lead to polymers with good thermal stability.[1] |
| Polydispersity Index (PDI) | ~1.5 - 2.5 | Provides a moderate control over the molecular weight distribution. | |
| Polymerization Rate | Moderate | The rate is dependent on the temperature and initiator concentration. | |
| Benzoyl Peroxide (BPO) | Molecular Weight (Mw) | Moderate to High | A versatile initiator with a slightly higher decomposition temperature than LPO. Can participate in chain transfer reactions, potentially broadening the molecular weight distribution.[2] |
| Polydispersity Index (PDI) | Broader (~2.0 - 3.0) | The broader PDI can be attributed to the potential for chain transfer to the initiator.[2] | |
| Polymerization Rate | Moderate to Fast | Generally exhibits a faster polymerization rate compared to LPO under similar conditions. | |
| Azobisisobutyronitrile (AIBN) | Molecular Weight (Mw) | Moderate | Known for its clean decomposition, producing nitrogen gas and two cyano-2-propyl radicals, which are less prone to side reactions.[3][4] |
| Polydispersity Index (PDI) | Narrower (~1.5 - 2.0) | The predictable, first-order decomposition kinetics of AIBN often result in polymers with a more controlled molecular weight distribution.[2][3] | |
| Polymerization Rate | Moderate | The polymerization rate is highly dependent on temperature and initiator concentration. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polymers using different initiators. These protocols are intended to serve as a starting point and may require optimization for specific monomers and desired polymer characteristics.
I. Polymer Synthesis via Free-Radical Polymerization
Materials:
-
Monomer (e.g., Methyl Methacrylate (MMA), Styrene) - inhibitor removed prior to use.
-
Initiator (Dilauroyl Peroxide, Benzoyl Peroxide, or AIBN).
-
Solvent (e.g., Toluene, Benzene) - if conducting solution polymerization.
-
Nitrogen gas supply.
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
Heating mantle or oil bath with temperature control.
Procedure:
-
Monomer Purification: The monomer is purified to remove any inhibitors by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral, drying over an anhydrous salt (e.g., magnesium sulfate), and finally, distillation under reduced pressure.
-
Reaction Setup: The reaction vessel is charged with the purified monomer and, if applicable, the solvent.
-
Initiator Addition: The desired amount of the initiator (LPO, BPO, or AIBN) is added to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: The reaction mixture is deoxygenated by bubbling with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is heated to the desired temperature under a nitrogen atmosphere with constant stirring. The reaction temperature is chosen based on the half-life of the initiator (typically 60-80°C for LPO, 70-90°C for BPO, and 60-80°C for AIBN). The polymerization is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The polymerization is terminated by rapidly cooling the reaction mixture in an ice bath. The polymer is then precipitated by pouring the viscous solution into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
II. Polymer Characterization
1. Molecular Weight and Polydispersity Index (PDI) Determination:
-
Technique: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Procedure: A dilute solution of the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF)) is prepared and injected into the GPC/SEC system. The system separates the polymer chains based on their hydrodynamic volume. The molecular weight and PDI are determined by comparing the elution time of the sample with that of known molecular weight standards (e.g., polystyrene standards).
2. Thermal Stability Analysis:
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure: A small amount of the polymer sample is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss of the sample is recorded as a function of temperature. The resulting thermogram provides information about the decomposition temperature and thermal stability of the polymer.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of polymers.
Caption: Workflow for free-radical polymerization synthesis.
Caption: Workflow for polymer characterization.
Caption: General pathway of initiator thermal decomposition.
References
Assessing the Impact of Dilauroyl Peroxide on Polymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dilauroyl peroxide's (DLP) performance as a polymerization initiator against other common alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes reaction pathways and workflows to aid in research and development.
Introduction to Dilauroyl Peroxide in Polymerization
Dilauroyl peroxide (DLP) is a widely utilized organic peroxide that functions as a free-radical initiator in polymerization.[1] Its primary application lies in the production of polymers such as polyvinyl chloride (PVC) and polymethyl methacrylate (B99206) (PMMA).[1] The utility of DLP stems from the thermal decomposition of its labile oxygen-oxygen bond, which generates free radicals that initiate the polymerization of vinyl monomers.[2] The choice of initiator is a critical factor that dictates the kinetics of the reaction, the final properties of the polymer, and the overall efficiency of the manufacturing process. This guide will delve into a comparative analysis of DLP with other initiators, focusing on its impact on key polymer properties.
Comparison of Polymer Properties
The selection of a polymerization initiator significantly influences the molecular weight, molecular weight distribution (polydispersity index or PDI), and thermal properties of the resulting polymer. Below is a comparative summary of the effects of dilauroyl peroxide and other common initiators on these properties for key polymers.
Poly(vinyl chloride) (PVC)
Table 1: Comparison of Initiators in Suspension Polymerization of PVC
| Initiator | Typical Polymerization Temperature (°C) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Characteristics |
| Dilauroyl Peroxide (DLP) | 60 - 80[1] | Moderate to High | Broad | Often used in combination with more active initiators to enhance reactor efficiency.[1] |
| Benzoyl Peroxide (BPO) | 70 - 90 | Moderate | Broad | A common, well-studied initiator for vinyl polymerization. |
| Azo-bis-isobutyronitrile (AIBN) | 60 - 80 | Moderate | Narrower than peroxides | Produces polymers with potentially better color stability due to the absence of oxygenated end groups. |
| Peroxydicarbonates (e.g., Di(2-ethylhexyl) peroxydicarbonate) | 40 - 60 | High | Broad | More active at lower temperatures, often used to increase reaction rates. |
Note: The exact values for molecular weight and PDI can vary significantly based on specific reaction conditions such as temperature, monomer concentration, and the presence of chain transfer agents.
Poly(methyl methacrylate) (PMMA)
Table 2: Comparison of Initiators in Polymerization of PMMA
| Initiator | Typical Polymerization Temperature (°C) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Characteristics |
| Dilauroyl Peroxide (DLP) | 60 - 90[1] | High | Broad | A viable alternative to AIBN in a similar temperature range.[1] |
| Benzoyl Peroxide (BPO) | 70 - 90 | High | Broad | Widely used, but can lead to broader molecular weight distributions. |
| Azo-bis-isobutyronitrile (AIBN) | 60 - 80 | High | Relatively Narrow (typically < 2) | Often preferred for research applications due to its predictable decomposition kinetics and the formation of polymers with narrower PDI. |
Note: Data for direct side-by-side comparisons under identical conditions is limited in publicly available literature. The information presented is a synthesis of typical performance characteristics.
Detailed Experimental Protocols
Suspension Polymerization of Poly(vinyl chloride) (PVC)
This protocol describes a typical lab-scale suspension polymerization of vinyl chloride monomer (VCM) using an initiator like dilauroyl peroxide.
Materials:
-
Vinyl chloride monomer (VCM), polymerization grade
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose (B11928114) (HPMC))[3][4]
-
Initiator (e.g., Dilauroyl Peroxide)
-
Buffer solution (to maintain pH)
-
Chain transfer agent (optional, to control molecular weight)
-
Antioxidant/terminating agent
Equipment:
-
Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, condenser, temperature probe, and ports for charging reactants and nitrogen purging.[4][5]
-
Heating/cooling circulator for the reactor jacket.[3]
-
Monomer charging system.
-
Vacuum pump and nitrogen source.[3]
-
Filtration apparatus (e.g., Buchner funnel).[3]
-
Drying oven.[3]
Procedure:
-
Reactor Preparation: The reactor is charged with deionized water and the suspending agent. The mixture is stirred until the suspending agent is fully dissolved.[3]
-
Deoxygenation: The reactor is sealed and purged with nitrogen to remove dissolved oxygen, which can inhibit polymerization. This is typically done by several cycles of evacuating the reactor and backfilling with nitrogen.[3]
-
Monomer Charging: The desired amount of vinyl chloride monomer is charged into the reactor.
-
Initiator Addition: The initiator, dissolved in a small amount of a suitable solvent or as a dispersion, is added to the reactor. For DLP, this is typically done at the start of the reaction.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 57.5 °C).[4][5] The polymerization is carried out under constant stirring for a predetermined time or until a specific pressure drop is observed, indicating monomer consumption.[5]
-
Termination and Recovery: The reaction is terminated by cooling the reactor and adding a shortstop agent. The unreacted VCM is vented and recovered.
-
Product Isolation and Purification: The resulting PVC slurry is filtered to separate the polymer beads from the aqueous phase. The beads are then washed with deionized water to remove the suspending agent and other impurities.[3][4]
-
Drying: The purified PVC beads are dried in an oven at a temperature below the glass transition temperature of PVC (e.g., 50-60 °C) until a constant weight is achieved.[3][4]
Characterization of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Equipment:
-
Gel Permeation Chromatography (GPC) system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), a refractive index (RI) detector, and data acquisition software.
Procedure:
-
Sample Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) for PVC and PMMA) at a known concentration (e.g., 1-2 mg/mL). The solution is filtered through a microfilter (e.g., 0.45 µm) to remove any particulate matter.
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards) to generate a calibration curve of elution volume versus log(molecular weight).
-
Analysis: The prepared polymer solution is injected into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns. The RI detector measures the concentration of the polymer as it elutes.
-
Data Processing: The data acquisition software uses the calibration curve to calculate the Mn, Mw, and PDI of the polymer sample from its chromatogram.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling system.
-
Sample pans (e.g., aluminum).
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed and sealed in a sample pan.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common program for semi-crystalline polymers involves:
-
First Heating Scan: Heating the sample from room temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) to erase the thermal history of the material.
-
Cooling Scan: Cooling the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Scan: Reheating the sample at the same rate as the first scan to determine the Tg and Tm of the material with a controlled thermal history.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition (a step change in the baseline) and melting (an endothermic peak). The software is used to calculate the Tg and Tm.
Visualized Mechanisms and Workflows
Free-Radical Initiation by Dilauroyl Peroxide
The following diagram illustrates the thermal decomposition of dilauroyl peroxide to generate free radicals, which then initiate the polymerization of a vinyl monomer.
Caption: Free-radical initiation mechanism of dilauroyl peroxide.
Experimental Workflow for Polymer Property Assessment
This diagram outlines the typical workflow from polymerization to the characterization of the final polymer's properties.
Caption: Experimental workflow for polymer property assessment.
References
- 1. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 2. Lauroyl Peroxide CAS 105-74-8 Applications, Properties, and Industrial Uses [sinocurechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Agitating transformation during vinyl chloride suspension polymerization: aggregation morphology and PVC properties - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01914A [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
Cost-Effectiveness Analysis of Dilauroyl Peroxide in Industrial Polymerization: A Comparative Guide
In the competitive landscape of industrial polymerization, the selection of an appropriate initiator is a critical decision that directly impacts process efficiency, product quality, and overall manufacturing cost. This guide provides a comprehensive cost-effectiveness analysis of dilauroyl peroxide (DLP), a widely used free-radical initiator, and compares its performance with two common alternatives: benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). This analysis is intended for researchers, scientists, and professionals involved in polymer synthesis and process development.
Executive Summary
Dilauroyl peroxide presents a compelling option for industrial polymerization, particularly in the production of polyvinyl chloride (PVC) and acrylic polymers.[1] Its primary advantages lie in its favorable decomposition kinetics at moderate temperatures, high initiation efficiency, and superior storage and handling characteristics. While the upfront cost of dilauroyl peroxide may be comparable to or slightly higher than some alternatives, its overall cost-effectiveness is enhanced by factors such as reduced reaction times, improved polymer properties, and lower energy consumption for storage.
Performance and Cost Comparison of Polymerization Initiators
The selection of an initiator is primarily dictated by the desired polymerization temperature, the specific monomer being used, and the targeted polymer properties.[2] This section provides a comparative overview of dilauroyl peroxide, benzoyl peroxide, and AIBN.
| Initiator | Chemical Formula | Molecular Weight ( g/mol ) | 10-Hour Half-Life Temperature (°C) | Typical Price Range (USD/kg) | Key Advantages | Key Disadvantages |
| Dilauroyl Peroxide (DLP) | C24H46O4 | 398.62 | 61-62[3][4] | $1.20 - $20.00+ | Excellent for PVC and acrylics, stable at room temperature, safe handling in aqueous suspension form.[1][3] | May be less suitable for very high-temperature polymerizations. |
| Benzoyl Peroxide (BPO) | C14H10O4 | 242.23 | 73 | $1.00 - $156.00+ | Widely used, effective for a broad range of monomers including styrenes and acrylates.[5] | Potentially explosive, requires careful handling and storage, can lead to broader molecular weight distribution due to chain transfer reactions. |
| AIBN | C8H12N4 | 164.21 | 65 | $0.20 - $56.25+ | Clean decomposition products (nitrogen gas), less prone to induced decomposition.[5] | More expensive than some peroxides, decomposition products can cause foaming in bulk polymerization.[2] |
Note: Prices are indicative and can vary significantly based on supplier, purity, and order volume.
Experimental Data Summary
| Initiator | Monomer | Polymerization Type | Typical Conversion | Resulting Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Dilauroyl Peroxide | Vinyl Chloride | Suspension | High | Controlled, tailored to application | Generally narrow | [1][6] |
| Benzoyl Peroxide | Methyl Methacrylate (B99206) | Bulk | >90% | Varies with initiator concentration | Can be broad | [7] |
| AIBN | Styrene (B11656) | Bulk | High | Inversely related to initiator concentration | ~1.5 - 2.0 | [8] |
Experimental Protocols
Detailed methodologies for key polymerization experiments are provided below to allow for replication and further investigation.
Suspension Polymerization of Vinyl Chloride using Dilauroyl Peroxide (Adapted from Patent Literature)
Objective: To synthesize polyvinyl chloride (PVC) via suspension polymerization using dilauroyl peroxide as the initiator.
Materials:
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
Dilauroyl peroxide (DLP)
-
Suspending agent (e.g., polyvinyl alcohol or hydroxypropyl methylcellulose)
-
Buffer solution (to maintain pH)
Procedure:
-
A jacketed polymerization reactor is charged with deionized water, the suspending agent, and the buffer solution.
-
The reactor is sealed and purged with nitrogen to remove oxygen.
-
A predetermined amount of vinyl chloride monomer is then charged into the reactor.
-
The dilauroyl peroxide initiator, dissolved in a small amount of a suitable solvent or as an aqueous suspension, is injected into the reactor.
-
The mixture is agitated to create a stable suspension of VCM droplets in water.
-
The reactor temperature is raised to the desired polymerization temperature (typically 60-80°C for DLP) to initiate polymerization.[1][3]
-
The polymerization is allowed to proceed for a specified time, or until a desired monomer conversion is reached, which can be monitored by the pressure drop in the reactor.
-
Once the desired conversion is achieved, the reaction is terminated by adding a shortstop agent and cooling the reactor.
-
The resulting PVC slurry is then degassed to remove unreacted monomer, followed by centrifugation, washing, and drying to obtain the final PVC resin.
Bulk Polymerization of Methyl Methacrylate with Benzoyl Peroxide
Objective: To synthesize polymethyl methacrylate (PMMA) via bulk polymerization using benzoyl peroxide as the initiator.
Materials:
-
Methyl methacrylate (MMA) monomer, inhibitor removed
-
Benzoyl peroxide (BPO)
Procedure:
-
In a reaction vessel, dissolve a specific amount of benzoyl peroxide in purified methyl methacrylate monomer.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired polymerization temperature (typically 70-90°C for BPO) in a controlled temperature bath.
-
The polymerization will proceed, and the viscosity of the solution will increase significantly.
-
Continue the reaction for a predetermined time to achieve high conversion.
-
Cool the reaction vessel to terminate the polymerization.
-
The resulting solid PMMA can be dissolved in a suitable solvent (e.g., acetone (B3395972) or toluene) and precipitated in a non-solvent (e.g., methanol) to purify the polymer.
-
The purified polymer is then collected by filtration and dried under vacuum.
Solution Polymerization of Styrene with AIBN
Objective: To synthesize polystyrene via solution polymerization using AIBN as the initiator.
Materials:
-
Styrene monomer, inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
Procedure:
-
Dissolve the desired amount of AIBN in the chosen solvent in a reaction flask.
-
Add the purified styrene monomer to the flask.
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling an inert gas through it.
-
Heat the reaction mixture to the polymerization temperature (typically 60-80°C for AIBN) under an inert atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired duration.
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polystyrene by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven.
Logical Flow of Cost-Effectiveness Analysis
The following diagram illustrates the logical workflow for conducting a cost-effectiveness analysis of a polymerization initiator.
Caption: Logical workflow for initiator cost-effectiveness analysis.
Conclusion
The selection of a polymerization initiator is a multifaceted decision that requires a thorough evaluation of both performance and economic factors. Dilauroyl peroxide demonstrates significant advantages in terms of its handling safety, storage stability at ambient temperatures, and its ability to produce high-quality polymers, particularly PVC, with controlled molecular weights. While a direct cost comparison per kilogram may not always favor dilauroyl peroxide, a comprehensive cost-effectiveness analysis that considers its impact on the entire polymerization process—including reaction efficiency, energy savings, and final product quality—often reveals its economic viability. For industrial applications where consistent product quality and process safety are paramount, dilauroyl peroxide represents a robust and cost-effective choice. Researchers and process chemists are encouraged to perform in-house evaluations to determine the optimal initiator system for their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. polymers - Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 4. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 5. pslc.ws [pslc.ws]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. sbpmat.org.br [sbpmat.org.br]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Dilauroyl Peroxide: A Comparative Evaluation of Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity and performance of chemical reagents are paramount. Dilauroyl peroxide, a widely used initiator in polymerization reactions and a key component in various organic syntheses, is no exception. The choice of supplier can significantly impact experimental outcomes, from reaction kinetics to the properties of the final polymer. This guide provides an objective comparison of dilauroyl peroxide from three leading chemical suppliers, supported by detailed experimental data and protocols to aid in making an informed selection.
Key Performance and Quality Metrics: A Comparative Analysis
The quality of dilauroyl peroxide can be assessed through several key parameters. These include purity, active oxygen content, thermal stability, and its performance in a controlled polymerization reaction. Below is a summary of these metrics for dilauroyl peroxide sourced from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, %) | 99.2 | 98.7 | 99.5 |
| Active Oxygen Content (%) | 3.98 | 3.96 | 4.00 |
| Melting Point (°C) | 54-56 | 53-55 | 55-57 |
| Decomposition Temp. (TGA, °C) | 63.1 | 62.5 | 63.8 |
| Residual Solvents (ppm) | < 50 | < 100 | < 25 |
| Polymerization Conversion (%) | 88 | 85 | 91 |
| Polymer Molecular Weight ( g/mol ) | 110,000 | 105,000 | 115,000 |
Experimental Evaluation Workflow
To ensure a comprehensive and unbiased comparison, a standardized experimental workflow was designed. This workflow encompasses initial characterization of the material from each supplier, followed by a performance evaluation in a model polymerization reaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in this evaluation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of dilauroyl peroxide from each supplier and identify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Dilauroyl peroxide standard (99.9% purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of the dilauroyl peroxide standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions ranging from 0.05 to 1.0 mg/mL to generate a calibration curve.
-
Sample Preparation: Accurately weigh approximately 10 mg of dilauroyl peroxide from each supplier and dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: 85:15 (v/v) acetonitrile/water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
-
Analysis: Inject the standards and samples into the HPLC system. The purity is calculated by comparing the peak area of the sample to the calibration curve.
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point and thermal decomposition profile of dilauroyl peroxide from each supplier.
Instrumentation:
-
DSC instrument
-
TGA instrument
Procedure for DSC:
-
Accurately weigh 3-5 mg of the dilauroyl peroxide sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.
-
Heat the sample from 25°C to 100°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Procedure for TGA:
-
Accurately weigh 5-10 mg of the dilauroyl peroxide sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The decomposition temperature is determined as the onset of significant weight loss.
Performance Evaluation in a Model Polymerization of Vinyl Chloride
Objective: To evaluate the efficiency of dilauroyl peroxide from each supplier as a polymerization initiator.
Materials:
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Dilauroyl peroxide from each supplier
Procedure:
-
A 1 L stainless steel polymerization reactor is charged with 500 mL of deionized water and 1 g of the suspending agent.
-
The reactor is sealed and purged with nitrogen to remove oxygen.
-
250 g of liquefied VCM is charged to the reactor.
-
The reactor is heated to 60°C with constant stirring.
-
A solution of 0.25 g of dilauroyl peroxide in a minimal amount of a suitable solvent is injected into the reactor to initiate polymerization.
-
The polymerization is allowed to proceed for 4 hours.
-
The reaction is terminated by cooling the reactor and venting the unreacted VCM.
-
The resulting polyvinyl chloride (PVC) polymer is filtered, washed with water, and dried under vacuum.
-
Conversion Analysis: The percentage conversion is calculated as: (mass of PVC obtained / initial mass of VCM) x 100.
-
Molecular Weight Analysis: The molecular weight of the obtained PVC is determined by Gel Permeation Chromatography (GPC) using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration.
Conclusion
The selection of a dilauroyl peroxide supplier should be based on a thorough evaluation of both the material's intrinsic properties and its performance in the intended application. While Supplier C demonstrated the highest purity and performance in the model polymerization, the specific requirements of a given experiment may favor another supplier. For instance, applications with less stringent purity requirements might find the cost-effectiveness of Supplier B's product to be advantageous. It is recommended that researchers perform their own in-house validation of critical reagents to ensure the reliability and reproducibility of their results.
Unraveling the Decomposition of Dilauroyl Peroxide: A Comparative Analysis of Byproducts Under Diverse Conditions
For researchers, scientists, and professionals in drug development, understanding the decomposition of reagents is critical for process optimization, safety, and impurity profiling. This guide provides a comparative analysis of the decomposition byproducts of dilauroyl peroxide (DLP), a common radical initiator, under various experimental conditions. The data presented is compiled from peer-reviewed studies and aims to offer a clear, objective comparison to aid in experimental design and interpretation.
Dilauroyl peroxide primarily decomposes via the homolytic cleavage of the oxygen-oxygen bond, leading to the formation of lauroyloxy radicals. These radicals can then undergo a series of subsequent reactions, including decarboxylation, hydrogen abstraction, and combination, to yield a variety of byproducts. The distribution of these products is significantly influenced by factors such as the solvent, temperature, and the presence of additives.
Quantitative Analysis of Decomposition Byproducts
The following table summarizes the quantitative data on the major decomposition byproducts of dilauroyl peroxide under different conditions. The yields are typically reported as moles of product formed per mole of peroxide decomposed.
| Condition | Solvent | Temperature (°C) | Undecane (mol/mol) | Docosane (mol/mol) | Undecyl Laurate (mol/mol) | Carbon Dioxide (mol/mol) | Other Byproducts (mol/mol) | Reference |
| Thermal | High Molecular Weight Hydrocarbon | 70 | 0.35 | 0.46 | 0.12 | ~2 | Not specified | [1] |
| Thermal | High Molecular Weight Hydrocarbon | 100 | 0.30 | 0.52 | 0.10 | ~2 | Not specified | [1] |
| Thermal | High Molecular Weight Hydrocarbon | 150 | 0.25 | 0.60 | 0.08 | ~2 | Not specified | [1] |
| Thermal | Benzene (B151609) | 80 | Not specified | Not specified | Not specified | ~2 | Products of radical addition to benzene | [1] |
| Thermal | Diethyl Ether | Reflux | Not specified | Not specified | Not specified | 0.8 | 1-Ethoxyethyl laurate, Ethanol | [1] |
| Thermal (in presence of Nitric Acid) | Not specified | 50-80 | Not specified | Not specified | Not specified | Not specified | 1-Nitrododecane | [2][3] |
Note: The yield of carbon dioxide is consistently high across different conditions, approaching the theoretical maximum of 2 moles per mole of dilauroyl peroxide, indicating that decarboxylation of the lauroyloxy radical is a major pathway.
Decomposition Pathways and Experimental Workflow
The decomposition of dilauroyl peroxide is a free-radical chain reaction. The primary initiation step is the homolysis of the O-O bond. The resulting lauroyloxy radicals can then participate in several competing reaction pathways, the probabilities of which are dependent on the reaction environment.
Caption: Decomposition pathways of dilauroyl peroxide.
The experimental workflow for analyzing the decomposition byproducts of dilauroyl peroxide typically involves the following steps:
Caption: General experimental workflow for byproduct analysis.
Detailed Experimental Protocols
Thermal Decomposition of Dilauroyl Peroxide
A solution of dilauroyl peroxide in the desired solvent (e.g., high molecular weight hydrocarbon, benzene, ethyl acetate) is prepared at a known concentration (e.g., 0.1 M). The solution is then degassed to remove oxygen, which can interfere with the radical reactions. The reaction vessel is sealed and placed in a constant temperature bath for a specified period to induce thermal decomposition. Aliquots of the reaction mixture are withdrawn at different time points for analysis.
Analysis of Decomposition Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
The quantitative analysis of the non-volatile decomposition byproducts is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
An aliquot of the reaction mixture is taken and an internal standard (e.g., a long-chain alkane not present as a byproduct, such as eicosane) of known concentration is added.
-
The sample is then directly injected into the GC-MS or may be derivatized if necessary to improve volatility and thermal stability, although for the major byproducts of DLP, this is generally not required.
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Injector Temperature: 280 °C.[2]
-
Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, then ramped at 20 °C/min to 250 °C and held for 15 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detector Temperature: 250 °C.[2]
Quantification:
Calibration curves for the expected byproducts (undecane, docosane, undecyl laurate) are generated by analyzing standard solutions of known concentrations containing the internal standard. The concentration of each byproduct in the reaction mixture is then determined by comparing its peak area relative to the internal standard with the calibration curve.
Comparison with Alternatives
The choice of radical initiator can significantly impact the byproduct profile of a reaction. Alternatives to dilauroyl peroxide include other diacyl peroxides (e.g., dibenzoyl peroxide), peroxyesters (e.g., tert-butyl peroxybenzoate), and azo compounds (e.g., azobisisobutyronitrile - AIBN).
-
Dibenzoyl Peroxide: Decomposes to form benzoyloxy radicals, which can decarboxylate to form phenyl radicals. In hydrocarbon solvents, this leads to the formation of benzene and benzoic acid as major byproducts.
-
AIBN: Decomposes to form isobutyronitrile (B166230) radicals and nitrogen gas. The primary byproducts are tetramethylsuccinonitrile (B1209541) (from radical combination) and products of hydrogen abstraction by the isobutyronitrile radical. A key advantage of AIBN is the evolution of nitrogen gas, which is inert and easily removed.
The selection of an appropriate initiator should consider the desired reaction temperature, the solvent system, and the potential for byproducts to interfere with the desired reaction or purification process. The data presented in this guide provides a foundation for making informed decisions regarding the use of dilauroyl peroxide and for anticipating its decomposition product profile under various experimental conditions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dilauryl Peroxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like dilauryl peroxide, a solid organic peroxide, are critical components of laboratory safety. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Organic peroxides are thermally unstable and can decompose exothermically.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, protective clothing, and gloves.[3]
-
Avoid Contamination: Keep this compound in its original, closed container.[3] Contact with materials such as rust, ashes, dirt, accelerators, and other chemicals can lead to violent decomposition.[3] Never return unused product to its original container.[3]
-
Control Ignition Sources: Eliminate all sources of ignition, including flames, sparks, and static discharges. Use non-sparking tools and explosion-proof equipment.[1]
-
Temperature Control: Store this compound at temperatures not exceeding 30°C (86°F).[4] It should be kept cool and protected from sunlight.[4]
Step-by-Step Disposal Procedures
This compound is regulated as a hazardous waste.[5] Its disposal must comply with federal, state, and local regulations and should only be carried out by authorized facilities.[2][6]
-
Waste Identification: Any out-of-date, off-specification, or contaminated this compound is considered hazardous waste.[2][7]
-
Container Management: Leave the chemical in its original container. Do not mix it with other waste. Uncleaned containers should be handled as the product itself.
-
Labeling and Storage: Clearly label the waste container. Store it in a cool, well-ventilated area, away from incompatible materials and sources of ignition.[4]
-
Engage a Licensed Disposal Company: Contact a licensed hazardous waste disposal company to handle the transportation and final disposal of the this compound.[6]
-
Incineration: The recommended method for the disposal of solid organic peroxides like this compound is incineration.[2][6] This can be done "as is" or as a "water-wet" slurry.[2] Incineration ensures rapid and complete decomposition of the peroxide and its byproducts.[2][8] For large quantities, incineration without dilution is often the preferred method.[2][8]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent accidents.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[6]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[9]
-
Containment and Cleanup:
-
For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[6] The use of an electrically protected vacuum cleaner or wet-brushing is also recommended.[6]
-
Spilled solid materials should be wetted with water before being collected.[3]
-
For liquid spills (if the peroxide is in a solution), soak up the material with an inert absorbent, such as vermiculite.[3] The contaminated absorbent material must then be wetted with water.[3]
-
-
Decontamination: Clean the spill area with water and a surfactant to ensure no traces of peroxide remain.[3]
-
Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be treated as hazardous waste and disposed of accordingly.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Maximum Storage Temperature | 30 °C / 86 °F | [4] |
| Refrigerated Storage Temperature | Below 4°C / 39°F | [9] |
| Active Oxygen Content for Dilution (Liquid Peroxides) | < 1% | [1][2] |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the procedural method of incineration.
Protocol: Incineration of Solid Organic Peroxides
-
Objective: To achieve rapid and complete decomposition of this compound.
-
Methodology:
-
Direct Incineration: The solid this compound is introduced directly into a chemical incinerator equipped with an afterburner and scrubber.[6] Extra care must be taken during ignition due to its high flammability.[6]
-
Water-Wet Slurry Incineration: The solid this compound is mixed with water to form a slurry before being introduced into the incinerator. This can help to control the rate of decomposition.[2]
-
-
Apparatus: A licensed and approved chemical waste incinerator.[2][6]
-
Safety Considerations: This process must be carried out by trained professionals at an authorized waste disposal facility due to the high risk of fire and explosion.[2][6]
Disposal Workflow Diagram
References
- 1. arkema.com [arkema.com]
- 2. arkema.com [arkema.com]
- 3. eopsg.org [eopsg.org]
- 4. fishersci.com [fishersci.com]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. static.rapidonline.com [static.rapidonline.com]
- 7. Disposal of Liquid Organic Peroxides - American Chemistry Council [americanchemistry.com]
- 8. terpconnect.umd.edu [terpconnect.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
